Product packaging for 4,6-Dimethylnicotinic acid(Cat. No.:CAS No. 22047-86-5)

4,6-Dimethylnicotinic acid

Cat. No.: B189552
CAS No.: 22047-86-5
M. Wt: 151.16 g/mol
InChI Key: DNXREYUMWKSTJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,6-Dimethylnicotinic acid is a high-purity organic compound belonging to the class of methyl-substituted pyridinecarboxylic acids. This structure serves as a valuable building block and intermediate in organic synthesis and medicinal chemistry research. Pyridinecarboxylic acids and their derivatives are widely studied for their potential biological activities and are frequently utilized in the development of pharmaceutical candidates . As a dimethyl-substituted analog of nicotinic acid, this compound is of significant interest for researchers exploring structure-activity relationships, particularly in areas such as antidiabetic agent development . The compound is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B189552 4,6-Dimethylnicotinic acid CAS No. 22047-86-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-3-6(2)9-4-7(5)8(10)11/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXREYUMWKSTJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355784
Record name 4,6-dimethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22047-86-5
Record name 4,6-dimethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4,6-Dimethylnicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dimethylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a heterocyclic aromatic compound with potential applications in pharmaceutical research and development. While less extensively studied than its parent compound, its structure suggests the possibility of modulated pharmacological activity, potentially offering an improved therapeutic profile. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthesis protocol, and its predicted biological activity based on the known mechanisms of nicotinic acid derivatives. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely available, its properties can be predicted based on its structure and data from similar compounds.

PropertyPredicted ValueReference/Method
Molecular Formula C₈H₉NO₂-
Molecular Weight 151.16 g/mol -
CAS Number 22047-86-5[1]
Appearance White to off-white crystalline solidInferred
Melting Point Not available. Likely >200 °C.Inferred
Boiling Point Not available.-
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and DMSO.Inferred
pKa ~4-5 (for the carboxylic acid group)Inferred

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for preparing substituted nicotinic acids. One common approach involves the construction of the pyridine ring followed by oxidation of a side chain. A potential multi-step synthesis is outlined below.

Experimental Protocol: A Proposed Synthesis Route

This protocol is a generalized procedure based on common organic synthesis techniques for related compounds and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2,4-Dimethyl-5-ethylpyridine

This step involves the condensation of a suitable enamine with an α,β-unsaturated ketone or a related reaction to form the substituted pyridine ring.

  • Reagents: Propanal, ammonia, and a suitable ketone.

  • Procedure: A mixture of propanal and an aqueous solution of ammonia is heated under pressure. The resulting crude product is then reacted with a suitable ketone to yield 2,4-dimethyl-5-ethylpyridine. The product is purified by distillation.

Step 2: Oxidation to this compound

The ethyl group at the 5-position of the pyridine ring is oxidized to a carboxylic acid.

  • Reagents: 2,4-Dimethyl-5-ethylpyridine, nitric acid (or other oxidizing agents like potassium permanganate).

  • Procedure:

    • To a stirred solution of 2,4-dimethyl-5-ethylpyridine in a suitable solvent (e.g., water or a mixture of water and sulfuric acid), slowly add the oxidizing agent at a controlled temperature.

    • The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC).

    • After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide) to precipitate the product.

    • The crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or water.

G cluster_0 Step 1: Pyridine Ring Formation cluster_1 Step 2: Oxidation Propanal Propanal Condensation Condensation Reaction Propanal->Condensation Ammonia Ammonia Ammonia->Condensation Ketone Suitable Ketone Ketone->Condensation DimethylEthylpyridine 2,4-Dimethyl-5-ethylpyridine Condensation->DimethylEthylpyridine Oxidation Oxidation DimethylEthylpyridine->Oxidation OxidizingAgent Oxidizing Agent (e.g., Nitric Acid) OxidizingAgent->Oxidation DimethylnicotinicAcid This compound Oxidation->DimethylnicotinicAcid

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Mechanism of Action

The biological activity of this compound has not been extensively reported. However, based on its structural similarity to nicotinic acid, it is predicted to act as a ligand for the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2).

GPR109A Signaling Pathway

Activation of GPR109A by nicotinic acid and its derivatives initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2]

G cluster_cell Adipocyte Ligand This compound GPR109A GPR109A Receptor Ligand->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Lipolysis Lipolysis Inhibition AC->Lipolysis Leads to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates HSL->Lipolysis Promotes

References

An In-depth Technical Guide to 4,6-Dimethylnicotinic Acid: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-Dimethylnicotinic acid, a pyridinecarboxylic acid derivative. The document details its chemical structure, physicochemical and spectroscopic properties, a proposed synthesis protocol, and an exploration of its potential biological activities based on related compounds.

Chemical Structure and Identification

This compound, also known as 4,6-dimethylpyridine-3-carboxylic acid, is a heterocyclic compound. Its structure consists of a pyridine ring substituted with methyl groups at positions 4 and 6, and a carboxylic acid group at position 3.

Molecular Structure:

Table 1: Chemical Identification

IdentifierValue
IUPAC Name 4,6-Dimethylpyridine-3-carboxylic acid
CAS Number 22047-86-5[1]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Canonical SMILES CC1=CC(=C(N=C1)C(=O)O)C
InChI Key FHNINJWBTRXELE-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various solvents and biological systems.

Table 2: Physicochemical Properties

PropertyValueNotes
Physical State SolidPredicted
Melting Point Not available
Boiling Point Not available
Water Solubility Not availableExpected to have some solubility due to the carboxylic acid group.
pKa Not availableThe carboxylic acid proton is expected to be acidic.
LogP Not availableThe methyl groups will increase lipophilicity compared to nicotinic acid.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~13.0Singlet (broad)1HCOOH
~8.8Singlet1HH-2 (Pyridine ring)
~7.2Singlet1HH-5 (Pyridine ring)
~2.6Singlet3HCH₃ at C-6
~2.4Singlet3HCH₃ at C-4

Table 4: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) (ppm)Assignment
~168C=O (Carboxylic acid)
~158C-6 (Pyridine ring)
~150C-4 (Pyridine ring)
~148C-2 (Pyridine ring)
~125C-3 (Pyridine ring)
~122C-5 (Pyridine ring)
~24CH₃ at C-6
~19CH₃ at C-4
Infrared (IR) Spectroscopy

Table 5: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
3100-3000C-H stretchAromatic (Pyridine)
2980-2850C-H stretchMethyl
1710-1680C=O stretchCarboxylic acid
1600-1585C=C stretchAromatic (Pyridine)
1500-1400C=C stretchAromatic (Pyridine)
1320-1210C-O stretchCarboxylic acid
950-910O-H bendCarboxylic acid
Mass Spectrometry (MS)

The predicted molecular ion peak [M]⁺ would be observed at m/z = 151.16. High-resolution mass spectrometry (HRMS) would be required to confirm the elemental composition. Fragmentation patterns would likely involve the loss of the carboxylic acid group and subsequent fragmentation of the pyridine ring.

Synthesis Protocol

Proposed Synthesis of this compound

This proposed protocol is adapted from the synthesis of related nicotinic acid derivatives.

Reaction Scheme:

Oxidation of 3-carboxy-4,6-dimethylpyridine (or a suitable precursor). A more direct and likely feasible route would be the oxidation of 3-ethyl-4,6-dimethylpyridine.

Experimental Procedure (Proposed):

  • Starting Material: 3-Ethyl-4,6-dimethylpyridine.

  • Oxidation: The starting material is subjected to oxidation using a strong oxidizing agent such as potassium permanganate (KMnO₄) or nitric acid (HNO₃).

  • Reaction Conditions: The reaction is typically carried out in an aqueous medium. If using KMnO₄, the reaction mixture is heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After completion, the reaction mixture is cooled, and the excess oxidizing agent is quenched (e.g., with sodium bisulfite if KMnO₄ was used).

    • The mixture is then filtered to remove any solid byproducts (e.g., manganese dioxide).

    • The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: The precipitated this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol or water.

Diagram of Proposed Synthesis Workflow:

G Start 3-Ethyl-4,6-dimethylpyridine Oxidation Oxidation (e.g., KMnO₄, heat) Start->Oxidation Workup Work-up (Quenching, Filtration) Oxidation->Workup Acidification Acidification (e.g., HCl) Workup->Acidification Purification Purification (Recrystallization) Acidification->Purification Product This compound Purification->Product

Proposed synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Specific pharmacological studies on this compound are limited. However, its structural similarity to nicotinic acid (Niacin, Vitamin B3) suggests that it may exhibit similar biological activities. Nicotinic acid is a well-known lipid-lowering agent that primarily acts through the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂).

Potential Mechanism of Action via GPR109A

It is hypothesized that this compound could act as an agonist for the GPR109A receptor. The binding of nicotinic acid to GPR109A on adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and consequently, a reduction in the activity of hormone-sensitive lipase. This inhibits lipolysis, leading to a decrease in the release of free fatty acids (FFAs) from adipose tissue. The reduced flux of FFAs to the liver results in decreased synthesis of triglycerides and very-low-density lipoprotein (VLDL), and subsequently, low-density lipoprotein (LDL).

Diagram of Potential GPR109A Signaling Pathway:

G cluster_cell Adipocyte cluster_blood Bloodstream Ligand This compound (Hypothesized Agonist) Receptor GPR109A Ligand->Receptor Binds G_protein Gi Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Catalyzes FFA Free Fatty Acids Lipolysis->FFA Releases FFA_blood Decreased FFA FFA->FFA_blood Enters

Hypothesized GPR109A-mediated signaling pathway.
Potential Therapeutic Implications

Based on the known activities of nicotinic acid derivatives, this compound could potentially be investigated for:

  • Anti-inflammatory effects: Some nicotinic acid derivatives have shown anti-inflammatory properties.[2]

  • Antibacterial and Antifungal Activity: The pyridine-3-carboxylic acid scaffold is present in various compounds with antimicrobial activity.

  • Anticancer Properties: Certain nicotinic acid derivatives have been explored for their potential as anticancer agents.

The presence of methyl groups at the 4 and 6 positions may influence the compound's potency, selectivity, and pharmacokinetic properties compared to nicotinic acid. These substitutions could potentially modulate the binding affinity for GPR109A or other targets and affect its metabolic stability.

Conclusion

This compound is a derivative of nicotinic acid with potential for further investigation in medicinal chemistry and drug development. While experimental data on this specific compound is scarce, its structural features suggest a likelihood of biological activity, possibly through modulation of the GPR109A receptor. The provided predicted spectroscopic data and a proposed synthesis protocol offer a foundation for future research. Further experimental validation is necessary to fully elucidate the chemical and pharmacological profile of this compound.

References

An In-depth Technical Guide to 4,6-Dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 22047-86-5

IUPAC Name: 4,6-dimethylpyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

4,6-Dimethylnicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3. Its chemical structure features a pyridine ring with methyl groups at positions 4 and 6, and a carboxylic acid group at position 3. This substitution pattern is expected to influence its physicochemical properties and biological activity compared to the parent nicotinic acid.

Property Value Source
CAS Number 22047-86-5Chemical Abstracts Service
IUPAC Name 4,6-dimethylpyridine-3-carboxylic acidInternational Union of Pure and Applied Chemistry
Molecular Formula C₈H₉NO₂Calculated
Molecular Weight 151.16 g/mol Calculated

Synthesis and Experimental Protocols

A plausible synthetic route for this compound is the oxidation of a corresponding substituted pyridine. While a detailed, optimized protocol for this specific compound is not widely published, a general procedure for the synthesis of a related analogue, 6-methylnicotinic acid, from 2-methyl-5-ethylpyridine provides a foundational methodology.[1][2]

General Experimental Workflow for Synthesis

The synthesis can be conceptualized as a two-step process: oxidation of the alkyl side chains of a precursor molecule followed by purification.

G General Synthesis Workflow start Start with 2,4-dimethyl-5-alkylpyridine oxidation Oxidation (e.g., with Nitric Acid/Sulfuric Acid) start->oxidation workup Reaction Work-up (Neutralization, Extraction) oxidation->workup purification Purification (Crystallization or Chromatography) workup->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Illustrative Experimental Protocol (Adapted from a related synthesis)

This protocol describes the oxidation of 2-methyl-5-ethylpyridine to produce 6-methylnicotinic acid and serves as a starting point for the synthesis of this compound.[1][2]

Materials:

  • 2-methyl-5-ethylpyridine

  • Sulfuric acid (96%)

  • Ammonium vanadate

  • Nitric acid (65%)

  • Ethanol

  • Sodium hydroxide

Procedure:

  • Reaction Setup: In a 1.5-liter flask, combine 225.0 g (2.26 mol) of 96% sulfuric acid and 0.5 g (4.3 mmol) of ammonium vanadate.

  • Addition of Starting Material: Cool the flask and add 92.7 g (0.75 mol) of 98% 2-methyl-5-ethylpyridine dropwise over 25 minutes.

  • Oxidation: Heat the stirred reaction mixture to 160°C. Add 600.0 g (6.2 mol) of 65% nitric acid dropwise over 5.5 hours, maintaining the temperature between 155°C and 160°C. Continuously distill off 445.0 g of nitric acid during the addition.

  • Esterification (optional, for purification/derivatization): After the oxidation is complete, the reaction mixture can be treated with an alcohol (e.g., ethanol) and heated to reflux to form the corresponding ester.

  • Isolation and Purification: The method for isolating the final product is not detailed in the available literature but would typically involve neutralization of the acidic reaction mixture to precipitate the carboxylic acid, followed by filtration, washing, and recrystallization.

Reactant/Reagent Quantity Moles
2-methyl-5-ethylpyridine92.7 g0.75
Sulfuric acid (96%)225.0 g2.26
Ammonium vanadate0.5 g0.0043
Nitric acid (65%)600.0 g6.2

Potential Biological Activity and Signaling Pathways

GPR109A Signaling Pathway

Activation of GPR109A by agonists like nicotinic acid initiates a signaling cascade that has implications for lipid metabolism and inflammation.[3]

GPR109A_Signaling Potential GPR109A Signaling of this compound ligand This compound (Hypothesized Ligand) receptor GPR109A Receptor ligand->receptor Binds to gi_protein Gi Protein Activation receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase Inhibition gi_protein->adenylyl_cyclase Inhibits inflammation Anti-inflammatory Effects gi_protein->inflammation May lead to camp Decreased cAMP adenylyl_cyclase->camp Leads to pka Decreased PKA Activity camp->pka lipolysis Inhibition of Lipolysis pka->lipolysis Results in

Caption: Hypothesized GPR109A signaling pathway for this compound.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

nAChRs are ligand-gated ion channels involved in neurotransmission. While the interaction of this compound with nAChRs is speculative, this pathway represents another potential area of investigation.

nAChR_Signaling Potential nAChR Signaling of this compound ligand This compound (Hypothesized Ligand) receptor Nicotinic Acetylcholine Receptor (nAChR) ligand->receptor Binds to ion_channel Ion Channel Opening receptor->ion_channel Induces ion_influx Cation Influx (Na+, Ca2+) ion_channel->ion_influx depolarization Membrane Depolarization ion_influx->depolarization cellular_response Cellular Response (e.g., Neurotransmitter Release) depolarization->cellular_response

References

An In-depth Technical Guide to the Synthesis of 4,6-Dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 4,6-dimethylnicotinic acid. Due to the limited availability of direct, published protocols for this specific molecule, this guide details a well-established two-step approach based on analogous and documented reactions. The chosen pathway involves the initial synthesis of the key intermediate, 4,6-dimethylnicotinonitrile, followed by its hydrolysis to the target carboxylic acid.

This document presents detailed experimental methodologies, summarizes quantitative data in structured tables for clear comparison, and includes visualizations of the chemical pathways and experimental workflows to facilitate understanding and replication in a laboratory setting.

Proposed Synthesis Pathway: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process:

  • Step 1: Synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (a precursor to the nitrile) via a condensation reaction between acetylacetone and cyanoacetamide. This is a variation of the Guareschi-Thorpe condensation.

  • Step 2: Conversion to 4,6-Dimethylnicotinonitrile and subsequent Hydrolysis. This involves the conversion of the pyridone to an intermediate that can be hydrolyzed to the final product. A common method is conversion to the 2-chloro derivative followed by reductive dehalogenation and then hydrolysis of the nitrile. A more direct approach, though potentially lower yielding, is the hydrolysis of the pyridone intermediate. For the purpose of this guide, we will focus on the synthesis of the key nitrile intermediate and its subsequent hydrolysis.

The overall proposed reaction scheme is presented below.

Synthesis_Pathway_4_6_Dimethylnicotinic_Acid acetylacetone Acetylacetone intermediate 4,6-Dimethyl-2-oxo-1,2- dihydropyridine-3-carbonitrile acetylacetone->intermediate Piperidine, Ethanol, Reflux cyanoacetamide Cyanoacetamide cyanoacetamide->intermediate final_product This compound intermediate->final_product 1. POCl₃ 2. H₂/Pd or Zn/AcOH 3. H₃O⁺, Δ hydrolysis_reagents H₂O, H⁺ or OH⁻

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This procedure is adapted from established methods for the synthesis of substituted 3-cyano-2-pyridones.[1]

Materials and Reagents:

  • Acetylacetone

  • Cyanoacetamide

  • Ethanol

  • Piperidine

  • Hydrochloric acid (for acidification)

  • Distilled water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

  • pH paper or pH meter

Procedure:

  • In a round-bottom flask, dissolve cyanoacetamide (1.0 equivalent) and acetylacetone (1.0 equivalent) in ethanol.

  • Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, reduce the volume of the solvent under reduced pressure.

  • Acidify the solution or the dissolved crude product with dilute hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Step 2: Conversion to this compound

This is a multi-stage process involving the conversion of the pyridone to the nitrile, followed by hydrolysis.

Part A: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile [2]

Materials and Reagents:

  • 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Phosphorus oxychloride (POCl₃)

Equipment:

  • Round-bottom flask with reflux condenser and gas trap

  • Heating mantle with magnetic stirrer

  • Apparatus for working with hazardous reagents (fume hood)

Procedure:

  • In a fume hood, carefully add 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for several hours. Monitor the reaction by TLC.

  • After completion, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 2-chloro-4,6-dimethylnicotinonitrile.

Part B: Reductive Dehalogenation to 4,6-Dimethylnicotinonitrile

Materials and Reagents:

  • 2-Chloro-4,6-dimethylnicotinonitrile

  • Zinc powder

  • Acetic acid

  • Palladium on carbon (H₂/Pd) can also be used.

Procedure (using Zinc):

  • Dissolve the crude 2-chloro-4,6-dimethylnicotinonitrile in acetic acid.

  • Add zinc powder in portions with stirring. The reaction is exothermic.

  • Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Filter off the excess zinc and dilute the filtrate with water.

  • Neutralize with a base and extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent to yield 4,6-dimethylnicotinonitrile.

Part C: Hydrolysis to this compound

Materials and Reagents:

  • 4,6-Dimethylnicotinonitrile

  • Concentrated sulfuric acid or sodium hydroxide solution

  • Water

Procedure (Acid Hydrolysis):

  • Add 4,6-dimethylnicotinonitrile to an excess of concentrated sulfuric acid (e.g., 70-80% aqueous solution).

  • Heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed (monitor by TLC or disappearance of the nitrile peak in IR spectroscopy).

  • Cool the reaction mixture and carefully pour it onto ice.

  • Adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 3-4) to precipitate the product.

  • Collect the solid this compound by filtration, wash with cold water, and dry.

Quantitative Data Summary

The following table summarizes expected yields for the key steps based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

Reaction StepStarting MaterialProductReported Yield (Analogous Reactions)Reference
Step 1: Pyridone SynthesisAcetylacetone, Cyanoacetamide4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrileHigh[1]
Step 2A: Chlorination4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile2-Chloro-4,6-dimethylnicotinonitrileGood to High[2]
Step 2B: Dehalogenation2-Chloro-4,6-dimethylnicotinonitrile4,6-DimethylnicotinonitrileGoodGeneral
Step 2C: Nitrile Hydrolysis4,6-DimethylnicotinonitrileThis compoundHighGeneral

Visualizations

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_step1 Step 1: Pyridone Synthesis cluster_step2a Step 2A: Chlorination cluster_step2b Step 2B: Dehalogenation cluster_step2c Step 2C: Hydrolysis s1_start Mix Acetylacetone, Cyanoacetamide, Ethanol, Piperidine s1_reflux Reflux Reaction Mixture s1_start->s1_reflux s1_cool Cool to Room Temperature s1_reflux->s1_cool s1_precipitate Acidify and Precipitate s1_cool->s1_precipitate s1_filter Filter and Dry Product s1_precipitate->s1_filter s2a_start React Pyridone with POCl₃ s1_filter->s2a_start Pyridone Product s2a_reflux Reflux Reaction s2a_start->s2a_reflux s2a_quench Quench with Ice s2a_reflux->s2a_quench s2a_extract Neutralize and Extract s2a_quench->s2a_extract s2b_start Dissolve Chloro-nitrile in Acetic Acid s2a_extract->s2b_start Chloro-nitrile Intermediate s2b_react Add Zinc Powder s2b_start->s2b_react s2b_workup Filter, Neutralize, and Extract s2b_react->s2b_workup s2c_start Heat Nitrile in Acid/Base s2b_workup->s2c_start Nitrile Intermediate s2c_reflux Reflux until Hydrolysis is Complete s2c_start->s2c_reflux s2c_precipitate Cool and Adjust pH to Precipitate s2c_reflux->s2c_precipitate s2c_isolate Filter and Dry Final Product s2c_precipitate->s2c_isolate

Caption: Experimental workflow for the synthesis of this compound.

References

4,6-Dimethylnicotinic Acid: A Technical Guide to Biological Activity and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dimethylnicotinic acid, a substituted pyridine carboxylic acid, is emerging as a versatile building block in medicinal chemistry. While direct studies on its intrinsic biological activity are limited, its utility as a key intermediate in the synthesis of diverse and potent therapeutic agents underscores its significance. This technical guide consolidates the available information on this compound, detailing its synthesis, and exploring its potential biological activities and applications as inferred from the classes of molecules it helps create. These include novel anti-tubercular agents, selective Nav1.8 inhibitors for pain management, and modulators of the nuclear receptor RORγt for inflammatory diseases. This document aims to provide a comprehensive resource for researchers looking to leverage the synthetic potential of this compound in drug discovery and development.

Chemical Properties and Synthesis

This compound is a derivative of nicotinic acid (Vitamin B3) with methyl groups at the 4 and 6 positions of the pyridine ring.

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of 5-bromo-4,6-dimethylnicotinonitrile.

Experimental Protocol: Hydrolysis of 5-bromo-4,6-dimethylnicotinonitrile

  • Materials: 5-bromo-4,6-dimethylnicotinonitrile, Potassium Hydroxide (KOH), Water, Concentrated Hydrochloric Acid (HCl).

  • Procedure:

    • A mixture of 5-bromo-4,6-dimethylnicotinonitrile (10 g, 47.4 mmol) and potassium hydroxide (26.6 g, 474 mmol) in water (20 mL) is prepared.

    • The reaction mixture is stirred at approximately 110°C for 16 hours.

    • After cooling to ambient temperature, the mixture is neutralized by the addition of concentrated HCl.

    • The resulting solid precipitate, 5-bromo-4,6-dimethylnicotinic acid, is collected by filtration.

Further dehalogenation steps would be required to obtain this compound.

Another approach involves the synthesis of its derivatives, such as 2-chloro-4,6-dimethylnicotinic acid, which can then be further modified.

Experimental Protocol: Synthesis of 2-chloro-6-methylnicotinic acid (Illustrative for a related compound)

  • Materials: 2-Hydroxy-6-methyl-nicotinic acid, Phosphorus oxychloride (POCl₃), Ice, Aqueous ethanol.

  • Procedure:

    • 2-Hydroxy-6-methyl-nicotinic acid (3.6 g, 0.02 mol) is heated with phosphorus oxychloride (10 ml) at 125°C for 2 hours.[1]

    • The reaction mixture is carefully poured onto ice.[1]

    • The solid precipitate is collected and recrystallized from aqueous ethanol to yield 2-chloro-6-methylnicotinic acid.[1]

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of 5-bromo-4,6-dimethylnicotinic acid start 5-bromo-4,6-dimethyl- nicotinonitrile reagents KOH, Water start->reagents Add reaction Stir at 110°C for 16h reagents->reaction neutralization Cool and neutralize with conc. HCl reaction->neutralization product 5-bromo-4,6-dimethyl- nicotinic acid neutralization->product Filter

Caption: Workflow for the synthesis of 5-bromo-4,6-dimethylnicotinic acid.

Biological Activity and Potential Applications (Inferred)

Direct data on the biological activity of this compound is scarce. However, its use as a key intermediate in the synthesis of several classes of biologically active molecules provides strong indications of its potential therapeutic relevance.

Anti-Tuberculosis Agents (Bedaquiline Analogues)

This compound is a precursor for the synthesis of analogues of Bedaquiline, a diarylquinoline anti-tuberculosis drug. Bedaquiline targets the ATP synthase of Mycobacterium tuberculosis, a novel mechanism of action that is effective against multidrug-resistant strains.[2] The development of analogues aims to improve upon the parent drug's properties, such as reducing its high lipophilicity and mitigating risks of cardiac toxicity and phospholipidosis.[2][3]

Compound Class Target Biological Activity Potential Application
Bedaquiline AnaloguesMycobacterial ATP synthaseInhibition of M. tuberculosis growthTreatment of multidrug-resistant tuberculosis
Selective Nav1.8 Inhibitors for Pain Management

This compound is utilized in the synthesis of selective inhibitors of the Nav1.8 sodium channel. The Nav1.8 channel is a voltage-gated sodium channel predominantly expressed in peripheral sensory neurons and is crucial for pain signaling.[4][5] Selective blockers of Nav1.8 are being investigated as a novel class of analgesics for chronic and neuropathic pain, with the potential for fewer side effects compared to non-selective sodium channel blockers.[4][5][6]

Signaling Pathway: Nav1.8 in Nociception

G Noxious_Stimuli Noxious Stimuli (Mechanical, Thermal, Chemical) Nociceptor_Activation Nociceptor Activation Noxious_Stimuli->Nociceptor_Activation Nav1_8_Opening Nav1.8 Channel Opening Nociceptor_Activation->Nav1_8_Opening Na_Influx Na+ Influx Nav1_8_Opening->Na_Influx Action_Potential Action Potential Generation & Propagation Na_Influx->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Nav1_8_Inhibitor Nav1.8 Inhibitor (derived from This compound) Nav1_8_Inhibitor->Nav1_8_Opening Blocks

Caption: Role of Nav1.8 in pain signaling and its inhibition.

RORγt Modulators for Inflammatory Diseases

This compound serves as a building block for the synthesis of modulators of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are implicated in the pathology of various autoimmune and inflammatory diseases.[7] Small molecule inhibitors of RORγt can suppress the Th17 pathway and have shown potential in preclinical models of arthritis and other inflammatory conditions.[7]

Signaling Pathway: RORγt in Th17 Differentiation

G cluster_ror RORγt Signaling in Th17 Cell Differentiation Cytokines Cytokines (e.g., IL-6, TGF-β) Naive_T_Cell Naive CD4+ T Cell Cytokines->Naive_T_Cell Stimulate RORgt_Expression RORγt Expression Naive_T_Cell->RORgt_Expression Th17_Differentiation Th17 Differentiation RORgt_Expression->Th17_Differentiation IL17_Production IL-17 Production Th17_Differentiation->IL17_Production Inflammation Inflammation IL17_Production->Inflammation RORgt_Modulator RORγt Modulator (derived from This compound) RORgt_Modulator->RORgt_Expression Inhibits

Caption: RORγt-mediated Th17 cell differentiation pathway and its modulation.

Quantitative Data

Compound/Analogue Target/Assay Activity (IC₅₀/MIC) Reference Class
Bedaquiline (Parent Compound)M. tuberculosisMIC: 0.1 µMAnti-Tuberculosis
BODIPY-labeled Bedaquiline C1M. tuberculosisMIC: 1.8 µMBedaquiline Analogue
BODIPY-labeled Bedaquiline C2M. tuberculosisMIC: 7.3 µMBedaquiline Analogue
S18-000003RORγt Reporter AssayIC₅₀: 29 nMRORγt Modulator
S18-000003Human Th17 DifferentiationIC₅₀: 13 nMRORγt Modulator

Note: The data presented is for compounds structurally related to or synthesized from nicotinic acid derivatives, not this compound itself.[8][9]

Conclusion and Future Directions

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery. While its own biological activity profile remains to be fully elucidated, its role in the synthesis of potent modulators of challenging drug targets such as mycobacterial ATP synthase, the Nav1.8 sodium channel, and the RORγt nuclear receptor is well-documented.

Future research should focus on:

  • Direct Biological Screening: Evaluating the intrinsic activity of this compound against a broad range of biological targets to uncover any primary pharmacological effects.

  • Structure-Activity Relationship (SAR) Studies: Systematically exploring how the 4,6-dimethyl substitution pattern on the nicotinic acid scaffold influences activity and selectivity for various targets.

  • Development of Novel Derivatives: Utilizing this compound as a starting point for the design and synthesis of new chemical entities with improved pharmacological properties.

This technical guide provides a foundation for researchers to understand and exploit the synthetic utility of this compound in the development of next-generation therapeutics.

References

4,6-Dimethylnicotinic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4,6-Dimethylnicotinic acid, a methylated derivative of nicotinic acid (Vitamin B3). While the specific historical discovery of this compound is not prominently documented, its existence is rooted in the extensive research into nicotinic acid analogs for potential therapeutic applications. This document will cover its presumed synthesis, physicochemical properties, spectral characteristics, and potential biological significance, drawing upon data from closely related compounds where direct information is unavailable. The guide aims to serve as a foundational resource for researchers interested in the structure-activity relationships of nicotinic acid derivatives and the potential applications of this compound in drug discovery and development.

Introduction and Historical Context

The discovery and development of nicotinic acid (niacin) as a vital nutrient and a lipid-lowering agent in the mid-20th century spurred significant interest in the synthesis and evaluation of its derivatives. The primary goals were to improve efficacy, reduce side effects such as flushing, and explore novel therapeutic applications. While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis falls within the broader exploration of substituted pyridine carboxylic acids. The presence of methyl groups at the 4 and 6 positions of the pyridine ring is expected to influence its electronic properties, lipophilicity, and metabolic stability compared to the parent nicotinic acid molecule. Research into related compounds, such as 6-methylnicotinic acid, was documented in patents as early as 1961, suggesting that the synthesis of dimethylated analogs like this compound was technically feasible and of scientific interest during this period of active research into nicotinic acid chemistry.

Physicochemical and Spectral Data

Quantitative data for this compound is not extensively published. However, based on its structure and data from the closely related 6-methylnicotinic acid, the following properties can be predicted.

Table 1: Physicochemical Properties of this compound and Related Compounds
PropertyThis compound (Predicted/Inferred)6-Methylnicotinic Acid (CAS: 3222-47-7)[1]Nicotinic Acid (CAS: 59-67-6)
Molecular Formula C₈H₉NO₂[2][3][4]C₇H₇NO₂C₆H₅NO₂
Molecular Weight 151.16 g/mol [2][3]137.14 g/mol 123.11 g/mol
CAS Number 22047-86-5[2][3][4]3222-47-759-67-6
IUPAC Name 4,6-dimethylpyridine-3-carboxylic acid6-methylpyridine-3-carboxylic acidpyridine-3-carboxylic acid
Melting Point Not available208-211 °C236.6 °C
pKa ~4-5~4.84.85
LogP > 0.80.80.36
Table 2: Predicted Spectroscopic Data for this compound
TechniquePredicted Chemical Shifts / Key Peaks
¹H NMR δ ~8.9 (s, 1H, H-2), ~7.0 (s, 1H, H-5), ~2.5 (s, 3H, 4-CH₃), ~2.4 (s, 3H, 6-CH₃), ~12-13 (br s, 1H, COOH)
¹³C NMR δ ~168 (C=O), ~160 (C-6), ~150 (C-4), ~148 (C-2), ~125 (C-3), ~120 (C-5), ~24 (6-CH₃), ~20 (4-CH₃)
Mass Spectrometry (EI) m/z (%): 151 (M⁺), 136 (M-CH₃)⁺, 106 (M-COOH)⁺, 91, 77
Infrared (IR) ν (cm⁻¹): 2500-3300 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, ~1570 (C=C and C=N stretch)

Synthesis and Experimental Protocols

Proposed Synthesis Route: Oxidation of 2,4-Lutidine

A common method for the preparation of pyridine carboxylic acids is the oxidation of alkylpyridines.[5]

G 2,4-Lutidine 2,4-Lutidine 4,6-Dimethylnicotinic_acid This compound 2,4-Lutidine->4,6-Dimethylnicotinic_acid [O] (e.g., KMnO₄, HNO₃)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,4-lutidine (1 equivalent).

  • Oxidation: Slowly add an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄) or nitric acid (HNO₃), to the flask while maintaining the temperature with an ice bath.

  • Reaction: After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and filter to remove any manganese dioxide formed (if using KMnO₄). Acidify the filtrate with a strong acid (e.g., HCl) to the isoelectric point of the product (~pH 3-4) to precipitate the this compound.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol) to yield the pure product.

Alternative Synthesis: Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a versatile method for preparing substituted pyridines from a β-ketoester, an aldehyde, and ammonia.[6][7][8][9][10] Subsequent hydrolysis and decarboxylation would yield the desired product.

G cluster_0 Hantzsch Reaction Ethyl_acetoacetate Ethyl acetoacetate (2 eq.) Dihydropyridine_intermediate Dihydropyridine Intermediate Ethyl_acetoacetate->Dihydropyridine_intermediate Acetaldehyde Acetaldehyde (1 eq.) Acetaldehyde->Dihydropyridine_intermediate Ammonia Ammonia (1 eq.) Ammonia->Dihydropyridine_intermediate Pyridine_ester Pyridine Ester Derivative Dihydropyridine_intermediate->Pyridine_ester Oxidation 4,6-Dimethylnicotinic_acid This compound Pyridine_ester->4,6-Dimethylnicotinic_acid Hydrolysis & Decarboxylation

  • Condensation: Mix ethyl acetoacetate (2 equivalents), acetaldehyde (1 equivalent), and a source of ammonia (e.g., ammonium acetate) in a suitable solvent like ethanol.

  • Cyclization: Heat the mixture to reflux for several hours to form the dihydropyridine intermediate.

  • Oxidation: Treat the reaction mixture with an oxidizing agent (e.g., nitric acid or air) to aromatize the dihydropyridine to the corresponding pyridine ester derivative.

  • Hydrolysis and Decarboxylation: Isolate the pyridine ester and subject it to basic or acidic hydrolysis to cleave the ester groups, followed by decarboxylation of the resulting dicarboxylic acid to yield this compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are scarce. However, its structural similarity to nicotinic acid allows for informed hypotheses regarding its potential pharmacological effects.

Nicotinic acid is known to exert its effects primarily through the activation of the G-protein coupled receptor GPR109A (also known as HM74A or PUMA-G).[11] This receptor is expressed in adipocytes and immune cells.

G cluster_0 Adipocyte NA Nicotinic Acid (or derivative) GPR109A GPR109A Receptor Gi Gi Protein AC Adenylate Cyclase cAMP cAMP HSL Hormone-Sensitive Lipase Lipolysis Lipolysis FFA Free Fatty Acids

The methyl groups in this compound could potentially modulate its interaction with GPR109A. The increased lipophilicity due to the methyl groups might enhance its ability to cross cell membranes, potentially altering its pharmacokinetic profile. Furthermore, the electronic effects of the methyl groups could influence the acidity of the carboxylic acid and its binding affinity to the receptor.

It is also plausible that this compound could serve as a substrate for the same metabolic pathways as nicotinic acid, leading to the formation of methylated metabolites.

Structure-Activity Relationships

The biological activity of nicotinic acid derivatives is highly dependent on their substitution pattern.[12][13] The addition of methyl groups can influence several key parameters:

  • Receptor Binding: The size and position of the methyl groups can affect how the molecule fits into the binding pocket of GPR109A, potentially altering its potency as an agonist or antagonist.

  • Metabolism: Methylation can block sites of metabolic oxidation, potentially increasing the half-life of the compound.

  • Physicochemical Properties: As noted, methylation increases lipophilicity, which can impact absorption, distribution, and the ability to cross the blood-brain barrier.

Future Directions

The lack of extensive research on this compound presents an opportunity for further investigation. Key areas for future research include:

  • Definitive Synthesis and Characterization: Development and publication of a robust and detailed synthesis protocol, along with comprehensive spectral and physical characterization.

  • In Vitro Pharmacological Profiling: Screening of this compound for its activity at the GPR109A receptor and other relevant targets.

  • In Vivo Studies: Evaluation of its pharmacokinetic profile and its effects on lipid metabolism and other physiological parameters in animal models.

  • Structure-Activity Relationship Studies: Synthesis and testing of a broader range of dimethylated and other alkylated nicotinic acid derivatives to build a comprehensive understanding of how substitution patterns influence biological activity.

Conclusion

This compound is a simple yet understudied derivative of nicotinic acid. Based on the chemistry of related compounds, its synthesis is feasible through established methods like the oxidation of alkylpyridines or the Hantzsch pyridine synthesis. While its specific biological activities remain to be elucidated, its structural similarity to nicotinic acid suggests it may interact with the GPR109A receptor and influence lipid metabolism. Further research into this and other methylated nicotinic acid analogs could provide valuable insights into the structure-activity relationships of this important class of molecules and potentially lead to the development of novel therapeutic agents.

References

Spectroscopic data for 4,6-Dimethylnicotinic acid (¹H NMR, ¹³C NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Profile of 4,6-Dimethylnicotinic Acid: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for this compound. Due to the absence of experimentally-derived spectra in publicly available databases, this document presents predicted Nuclear Magnetic Resonance (NMR) data, along with expected characteristics for Infrared (IR) Spectroscopy and Mass Spectrometry (MS). The information herein is intended to support researchers, scientists, and drug development professionals in the structural elucidation and characterization of this compound. Furthermore, standardized experimental protocols for acquiring such spectra are detailed to ensure reproducibility and accuracy in a laboratory setting.

Predicted Spectroscopic Data

The structural analysis of this compound, a pyridine derivative with the molecular formula C₈H₉NO₂, can be approached using a combination of modern spectroscopic techniques. The following data has been generated using computational prediction tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The predicted ¹H NMR spectrum provides insights into the electronic environment of each proton within the this compound molecule.

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
~8.9s1HH-2 (Pyridine ring)
~7.0s1HH-5 (Pyridine ring)
~2.6s3H-CH₃ (at C-6)
~2.5s3H-CH₃ (at C-4)
~12.0-13.0br s1H-COOH

¹³C NMR (Carbon-13 NMR) Data

The predicted ¹³C NMR spectrum identifies all unique carbon environments within the molecule.

Chemical Shift (δ) ppm (Predicted)Assignment
~168-COOH
~160C-6
~152C-4
~150C-2
~130C-3
~125C-5
~24-CH₃ (at C-6)
~19-CH₃ (at C-4)

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:

Wavenumber (cm⁻¹) (Expected)VibrationFunctional Group
3300-2500O-H stretchCarboxylic Acid
3100-3000C-H stretchAromatic (Pyridine)
2950-2850C-H stretchMethyl
~1700C=O stretchCarboxylic Acid
1600-1450C=C and C=N stretchAromatic (Pyridine)
1300-1000C-O stretchCarboxylic Acid

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

  • Molecular Ion (M⁺): The expected molecular ion peak for this compound (C₈H₉NO₂) would be at an m/z of approximately 151.06.

  • Fragmentation: Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, mass = 45) or a methyl group (-CH₃, mass = 15).

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and transfer it to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Acquire the spectrum using standard acquisition parameters. For ¹³C NMR, a proton-decoupled experiment is typically performed.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Identify and label the peak positions in both ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal of the FTIR spectrometer is clean.

    • Place a small amount of solid this compound directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. The instrument automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction:

    • Dissolve a small amount of this compound in a volatile solvent (e.g., methanol, dichloromethane).

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization and Analysis:

    • The sample is vaporized in the ion source.

    • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock & Shim insert->lock tune Tune Probe lock->tune acquire Acquire FID tune->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate phase->calibrate analyze Analyze Spectrum calibrate->analyze

Caption: General workflow for NMR spectroscopy.

Experimental_Workflow_IR cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition clean Clean ATR Crystal apply Apply Solid Sample clean->apply pressure Apply Pressure apply->pressure background Collect Background pressure->background sample Collect Sample Spectrum background->sample ratio Generate Final Spectrum sample->ratio

Caption: General workflow for ATR-IR spectroscopy.

Experimental_Workflow_MS sample_prep Sample Preparation (Dissolve in Solvent) introduction Sample Introduction (Direct Probe or GC) sample_prep->introduction ionization Ionization (Electron Impact) introduction->ionization analysis Mass Analysis (Separation by m/z) ionization->analysis detection Detection analysis->detection spectrum Mass Spectrum Generation detection->spectrum

Caption: General workflow for Mass Spectrometry.

4,6-Dimethylnicotinic acid molecular weight and formula.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethylnicotinic acid, also known as 4,6-dimethylpyridine-3-carboxylic acid, is a derivative of nicotinic acid (Vitamin B3). As a substituted pyridine carboxylic acid, it holds potential for investigation in various fields of chemical and pharmaceutical research. This technical guide provides a summary of its core molecular properties and places it within the broader context of nicotinic acid research, particularly concerning its potential biological activities. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also draws upon information from closely related structural analogs to provide a comprehensive overview.

Core Molecular and Physical Data

The fundamental molecular and physical properties of this compound are summarized in the table below. This data is compiled from chemical supplier databases.

PropertyValueSource
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
CAS Number 22047-86-5[1]
IUPAC Name 4,6-Dimethylpyridine-3-carboxylic acid
Alternate Names 5-Carboxy-2,4-dimethylpyridine[1]

Experimental Protocols

Illustrative Synthesis of a Related Nicotinic Acid Derivative: Methyl 4-hydroxy-6-methylnicotinate[2]

This protocol describes the synthesis of methyl 4-hydroxy-6-methylnicotinate and is provided here as a reference for a potential synthetic strategy for related nicotinic acid derivatives.

Materials:

  • 4-hydroxy-6-methylnicotinic acid

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

Procedure:

  • A solution of 4-hydroxy-6-methylnicotinic acid (1 equivalent) is prepared in a mixture of dichloromethane and methanol.

  • To this solution, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 equivalents) are added at room temperature.

  • The reaction mixture is stirred under reflux conditions.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is concentrated on a rotary evaporator.

  • The resulting residue is purified by silica gel column chromatography using a DCM/MeOH solvent system to yield the final product, methyl 4-hydroxy-6-methylnicotinate.

Note: This protocol is for a related compound and would require modification and optimization for the synthesis of this compound.

Biological Activity and Signaling Pathways

Specific biological activity data for this compound is not extensively documented. However, as a derivative of nicotinic acid, its biological effects are likely to be mediated through the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). Nicotinic acid is a known agonist for this receptor.

GPR109A Signaling Pathway

Activation of GPR109A by agonists like nicotinic acid initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to an inhibitory G-protein (Gi), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This pathway is central to the anti-lipolytic effects of nicotinic acid in adipocytes.

Below is a diagram illustrating the canonical GPR109A signaling pathway.

GPR109A_Signaling GPR109A GPR109A (HCA2) Gi Gi-protein GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand Nicotinic Acid or This compound (Agonist) Ligand->GPR109A Binds to Gi->AC Inhibits ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Lipolysis Inhibition of Lipolysis PKA->Lipolysis Reduces

References

4,6-Dimethylnicotinic Acid: A Technical Guide to Safety, Handling, and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Quantitative data for 4,6-Dimethylnicotinic acid is limited. The following table summarizes the properties of related nicotinic acid derivatives to provide an estimation of its characteristics.

Property6-Methylnicotinic acid4-Methylnicotinic acidNicotinic acid4,6-Dichloronicotinic acid
CAS Number 3222-47-73222-50-259-67-673027-79-9
Molecular Formula C₇H₇NO₂C₇H₇NO₂C₆H₅NO₂C₆H₃Cl₂NO₂
Molecular Weight 137.14 g/mol 137.14 g/mol [1]123.11 g/mol 192.00 g/mol
Melting Point 208-211 °C215-218 °C236.6 °CNot Available
Boiling Point Not AvailableNot AvailableDecomposesNot Available
Solubility Soluble in waterSoluble in waterSoluble in water and ethanolNot Available

Hazard Identification and Classification

Based on the hazard classifications of analogous compounds, this compound should be handled as a substance with the following potential hazards:

Hazard ClassGHS Classification (Inferred)Hazard Statements (Inferred)
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[2][3]
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation[2][3]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory irritation)H335: May cause respiratory irritation[2][3]

Signal Word: Warning

Hazard Pictograms (Inferred):

  • alt text

Handling and Storage

3.1. Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

  • Wash hands thoroughly after handling.[2]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Keep away from heat, sparks, and open flames.[4]

3.2. Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[5]

  • Keep in a cool place.

  • Incompatible materials: Strong oxidizing agents, strong bases.[5]

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3]
Skin Contact Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[2]

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available in the reviewed literature, a general synthetic approach can be inferred from the preparation of similar nicotinic acid derivatives.

General Synthesis of Methylated Nicotinic Acids (Illustrative)

This protocol is a generalized representation and would require optimization for the synthesis of this compound.

  • Oxidation of a Lutidine Precursor:

    • A suitable lutidine (dimethylpyridine) precursor, such as 2,4-lutidine, is oxidized.

    • Common oxidizing agents include potassium permanganate or nitric acid.

    • Example Reaction: 2,4-Lutidine is refluxed with an aqueous solution of potassium permanganate. The reaction mixture is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Work-up and Isolation:

    • After the reaction is complete, the mixture is cooled, and the manganese dioxide byproduct is removed by filtration.

    • The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the crude nicotinic acid derivative.

  • Purification:

    • The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent, such as water or ethanol.

experimental_workflow start Start: 2,4-Lutidine oxidation Oxidation (e.g., KMnO4, reflux) start->oxidation Oxidizing Agent workup Work-up (Filtration, Acidification) oxidation->workup purification Purification (Recrystallization) workup->purification end End: this compound purification->end signaling_pathway cluster_cell Adipocyte NA Nicotinic Acid (or this compound?) GPR109A GPR109A Receptor NA->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces HSL Hormone-Sensitive Lipase cAMP->HSL Activates Lipolysis Lipolysis Inhibition HSL->Lipolysis Inhibited by decreased cAMP FFA Decreased Free Fatty Acid Release Lipolysis->FFA

References

Commercial Availability and Technical Guide for 4,6-Dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 4,6-Dimethylnicotinic acid (CAS No. 22047-86-5), also known as 4,6-Dimethylpyridine-3-carboxylic acid. Due to its specific substitution pattern, this compound is a specialty chemical. This guide consolidates available data on suppliers, outlines a plausible synthetic approach in the absence of a detailed published protocol, and discusses the general biological context of nicotinic acid derivatives.

Commercial Availability

This compound is available from a select number of chemical suppliers, primarily catering to research and development quantities. The table below summarizes the available data on suppliers, purity, and pricing. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

SupplierPurityAvailable QuantitiesPrice (USD)
Moldb 98%100mg, 250mg, 1g, 5g, 10g$66 (100mg), $96 (250mg), $260 (1g), $1269 (5g), $2465 (10g)
CookeChem 98%Inquire for detailsRequest for quotation
Santa Cruz Biotechnology Inquire for detailsInquire for detailsInquire for details
Synchem Inquire for detailsInquire for detailsInquire for details
2A Biotech 96%+Inquire for detailsInquire for details
CATO Reference Materials Inquire for detailsInquire for detailsInquire for details
AstaTech, Inc. Inquire for detailsInquire for detailsInquire for details
Ambeed Inquire for detailsInquire for detailsInquire for details

Note: The listed suppliers and their offerings are based on publicly available data and may not be exhaustive. Researchers are encouraged to contact the suppliers directly for the most current information.

Synthesis of this compound: A Proposed Experimental Approach

A generalized experimental workflow for the synthesis of a substituted nicotinic acid is outlined below. It is crucial to note that this is a representative protocol and would require optimization for the specific synthesis of this compound.

Representative Synthetic Workflow

A potential synthesis could involve the condensation of an enamine with an α,β-unsaturated carbonyl compound, followed by oxidation to form the pyridine ring.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product cluster_final Final Step Start1 Ethyl acetoacetate Step1 Condensation to form Dihydropyridine Intermediate Start1->Step1 Start2 Ammonia Start2->Step1 Start3 Crotonaldehyde Start3->Step1 Step2 Oxidation Step1->Step2 Product Ethyl 4,6-dimethylnicotinate Step2->Product FinalStep Hydrolysis Product->FinalStep FinalProduct This compound FinalStep->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Detailed Methodologies (Hypothetical)

Step 1: Synthesis of Ethyl 2,4-dimethyl-1,4-dihydropyridine-3-carboxylate (Hantzsch Reaction)

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate in ethanol.

  • To this solution, add aqueous ammonia and stir at room temperature.

  • Slowly add crotonaldehyde to the reaction mixture.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Oxidation to Ethyl 4,6-dimethylnicotinate

  • Dissolve the dihydropyridine intermediate from Step 1 in a suitable solvent such as acetic acid.

  • Add an oxidizing agent, for instance, nitric acid or chromium trioxide, portion-wise while maintaining the temperature.

  • Stir the reaction mixture at room temperature or gentle heating until the oxidation is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium carbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 4,6-dimethylnicotinate.

  • Purify the product by column chromatography.

Step 3: Hydrolysis to this compound

  • Dissolve the purified ethyl 4,6-dimethylnicotinate in an alcoholic solvent (e.g., ethanol).

  • Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux and monitor the hydrolysis by TLC.

  • Once the reaction is complete, cool the mixture and remove the alcohol under reduced pressure.

  • Dissolve the residue in water and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain this compound.

Biological Context and Potential Applications

Specific biological signaling pathways involving this compound have not been detailed in the currently available scientific literature. The biological activities of nicotinic acid (Vitamin B3) and its derivatives are well-documented, primarily revolving around their roles as precursors to the coenzymes NAD (nicotinamide adenine dinucleotide) and NADP (nicotinamide adenine dinucleotide phosphate). These coenzymes are crucial for numerous metabolic redox reactions.

Pharmacologically, nicotinic acid is known to interact with the G-protein coupled receptor GPR109A, which mediates its effects on lipid metabolism, leading to a reduction in plasma triglycerides and an increase in HDL cholesterol. It is plausible that this compound, as a substituted nicotinic acid, could exhibit modulated activity at this or other receptors. However, without specific experimental data, its biological role remains speculative.

Researchers in drug discovery may find this compound to be a valuable building block for the synthesis of novel compounds. The methyl substitutions on the pyridine ring can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets compared to unsubstituted nicotinic acid.

The logical relationship for the potential biological investigation of this compound is depicted below.

G cluster_compound Compound of Interest cluster_investigation Potential Areas of Investigation cluster_application Potential Therapeutic Applications Compound This compound Investigation1 Metabolic Studies (NAD/NADP Precursor) Compound->Investigation1 Investigation2 Receptor Binding Assays (e.g., GPR109A) Compound->Investigation2 Investigation3 Pharmacokinetic Profiling Compound->Investigation3 Application2 Metabolic Disorders Investigation1->Application2 Application1 Dyslipidemia Investigation2->Application1 Application3 Novel Drug Scaffolds Investigation3->Application3

Caption: Logical workflow for investigating this compound.

Conclusion

4,6-Dimethylnicotinic Acid: A Technical Review of Synthesis, Biological Activity, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of research on 4,6-Dimethylnicotinic acid and its closely related analogs. Due to a notable scarcity of direct research on this compound, this review synthesizes findings from studies on its precursors and isomers to infer its potential chemical and biological properties. The information is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting areas for future investigation.

Synthesis of Nicotinic Acid Derivatives

A laboratory-scale synthesis for a related compound, 2,6-Dimethyl[D6]nicotinic acid, has been documented and is presented below. This process involves the deuteration of the methyl groups of 2,6-dimethylnicotinic acid through an H-D exchange reaction.

Experimental Protocol: Synthesis of 2,6-Dimethyl[D6]nicotinic Acid[1]

Materials:

  • 2,6-Dimethylnicotinic acid

  • 1% NaOD/D2O solution

Procedure:

  • 2,6-Dimethylnicotinic acid is subjected to an H-D exchange reaction in a 1% NaOD/D2O solution upon heating.

  • The reaction is allowed to proceed for 8 hours.

  • Following the reaction, the deuterated product is isolated.

  • The final product, 2,6-Dimethyl[D6]nicotinic acid, is obtained with a reported yield of 71%.

Experimental Workflow: Synthesis of 2,6-Dimethyl[D6]nicotinic Acid

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product start 2,6-Dimethylnicotinic acid react H-D Exchange Reaction (1% NaOD/D2O, Heat, 8h) start->react product 2,6-Dimethyl[D6]nicotinic acid (Yield: 71%) react->product

Caption: Workflow for the synthesis of 2,6-Dimethyl[D6]nicotinic acid.

Biological Activity and Mechanism of Action

Direct quantitative data on the biological activity of this compound is not available in the current body of scientific literature. However, the biological effects of nicotinic acid and its derivatives are well-documented. These compounds are known to exert their effects primarily through the activation of the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G).[1]

Activation of GPR109A by nicotinic acid leads to a variety of downstream effects, most notably a significant alteration in plasma lipid and lipoprotein levels.[1] This has made nicotinic acid a therapeutic agent for dyslipidemia. The vasodilatory effect, or flushing, is another prominent biological response mediated by this receptor, which is caused by the release of prostaglandins.[2]

Given its structural similarity, it is hypothesized that this compound would also act as an agonist at the GPR109A receptor. The addition of two methyl groups to the pyridine ring would likely alter its potency, selectivity, and pharmacokinetic profile compared to nicotinic acid. Further research is necessary to quantify these effects.

Signaling Pathways

The primary signaling pathway for nicotinic acid involves the GPR109A receptor, which is coupled to a Gi protein.[2] Upon ligand binding, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Furthermore, activation of GPR109A can stimulate the phospholipase A2 (PLA2)/arachidonic acid (AA) pathway. This leads to the release of arachidonic acid, which is then converted into various prostaglandins, mediating the characteristic flushing response.[2] Studies have shown that GPR109A activation can synergistically enhance UTP- and bradykinin-mediated arachidonic acid release in a pertussis toxin-sensitive manner, indicating cross-talk at the receptor level.[2]

Hypothesized Signaling Pathway for this compound

cluster_membrane Cell Membrane cluster_cytosol Cytosol DMNA 4,6-Dimethylnicotinic Acid GPR109A GPR109A Receptor DMNA->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates PLA2 Phospholipase A2 Gi->PLA2 Stimulates AA Arachidonic Acid PLA2->AA Releases PGs Prostaglandins AA->PGs Converted to Vasodilation Vasodilation (Flushing) PGs->Vasodilation Lipid_Metabolism Modulation of Lipid Metabolism PGs->Lipid_Metabolism

Caption: Hypothesized signaling pathway of this compound.

Future Directions

The current body of research on this compound is limited. To fully understand its therapeutic potential, further investigation is required in the following areas:

  • Development of a robust and scalable synthesis protocol.

  • Quantitative assessment of its binding affinity and functional activity at the GPR109A receptor.

  • In vitro and in vivo studies to determine its effects on lipid metabolism and vasodilation.

  • Pharmacokinetic and toxicological profiling.

By addressing these research gaps, the scientific community can better evaluate the potential of this compound as a novel therapeutic agent.

References

Mechanism of Action of 4,6-Dimethylnicotinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the mechanism of action of 4,6-dimethylnicotinic acid derivatives. While direct research on this specific subclass of nicotinic acid derivatives is limited, this document extrapolates from the well-established pharmacology of nicotinic acid and its other derivatives. The primary molecular target for these compounds is widely recognized as the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2). Activation of this receptor initiates a cascade of intracellular events that culminate in various physiological responses, including anti-lipolytic, anti-inflammatory, and potential anti-cancer effects. This guide will delve into the core signaling pathways, present quantitative data from related compounds, detail relevant experimental protocols, and provide visual representations of these mechanisms.

Primary Mechanism of Action: GPR109A Agonism

Nicotinic acid and its derivatives, including presumably this compound derivatives, exert their primary effects through the activation of the GPR109A receptor.[1][2][3] GPR109A is a Gi/G0 protein-coupled receptor highly expressed in adipocytes and various immune cells such as macrophages.[1][4]

Signaling Pathway

The binding of a this compound derivative to GPR109A is hypothesized to initiate the following signaling cascade:

  • Receptor Activation: The ligand binds to the GPR109A receptor on the cell surface.

  • G-protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi protein.

  • Dissociation: The Gi protein dissociates into its Gαi and Gβγ subunits.

  • Adenylyl Cyclase Inhibition: The Gαi subunit directly inhibits the enzyme adenylyl cyclase.

  • cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3]

  • Downstream Effects: The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA), which in turn affects the phosphorylation state and activity of various downstream effector proteins.

GPR109A_Signaling Receptor GPR109A G_protein Gαiβγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Ligand 4,6-Dimethylnicotinic Acid Derivative Ligand->Receptor Binds ATP ATP ATP->cAMP Converts PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) Downstream Downstream Cellular Responses (e.g., Inhibition of Lipolysis) PKA_active->Downstream

Figure 1: GPR109A Signaling Pathway.

Quantitative Data (Illustrative)

CompoundTargetAssay TypeValueReference
Nicotinic AcidGPR109ACalcium MobilizationEC50 = 52 nM[5]
Compound 5a (1-nicotinoyl derivative)GPR109ACalcium MobilizationEC50 = 45 nM[5]
MK-6892GPR109ACalcium MobilizationEC50 = 74 nM[5]
β-hydroxybutyrateGPR109AGPR109A ActivationEC50 ≈ 700 µM[6]
ButyrateGPR109AGPR109A ActivationEC50 = 1.6 mM[4]
6-Aminonicotinic Acid Analogue (22)GABA(A) ReceptorBinding AffinityKi = 0.044 µM[7]
Compound 5c (Nicotinic acid-based)VEGFR-2InhibitionIC50 = 0.068 µM[8]

Note: This table is illustrative. The activity of this compound derivatives would need to be determined experimentally.

Key Biological Effects and Associated Mechanisms

Anti-lipolytic Effect

The primary therapeutic application of nicotinic acid is in the management of dyslipidemia. This effect is a direct consequence of GPR109A activation in adipocytes. The resulting decrease in cAMP and PKA activity leads to the dephosphorylation and inactivation of hormone-sensitive lipase (HSL), the rate-limiting enzyme in the hydrolysis of triglycerides. This reduces the release of free fatty acids (FFAs) from adipose tissue into the bloodstream.[2][3]

Anti-inflammatory Effects

GPR109A is also expressed on immune cells, and its activation has been shown to exert anti-inflammatory effects.[1] One proposed mechanism involves the inhibition of the Akt/mTOR signaling pathway.[9] Activation of GPR109A can inhibit palmitic acid-induced phosphorylation of Akt, mTOR, and p70S6K, leading to a reduction in the expression of pro-inflammatory cytokines like IFN-γ.[9]

Anti_Inflammatory_Pathway cluster_cell Macrophage Ligand 4,6-Dimethylnicotinic Acid Derivative Receptor GPR109A Ligand->Receptor Akt Akt Receptor->Akt Inhibits mTOR mTOR Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Activates Inflammation Inflammatory Cytokine Production (e.g., IFN-γ) p70S6K->Inflammation Promotes

Figure 2: GPR109A-mediated Anti-inflammatory Signaling.
Potential Anticancer Activity

Some derivatives of nicotinic acid have demonstrated potential as anticancer agents. For instance, certain novel nicotinic acid-based compounds have shown selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[8] Inhibition of VEGFR-2 can reduce tumor growth and induce apoptosis.[8] It is plausible that specifically designed this compound derivatives could also target such pathways.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the mechanism of action of this compound derivatives.

GPR109A Receptor Activation Assay (Calcium Mobilization)
  • Objective: To determine the potency (EC50) of this compound derivatives in activating the GPR109A receptor.

  • Methodology:

    • Cell Culture: Use a cell line stably expressing human GPR109A, such as CHO-K1 or HEK293 cells.

    • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Preparation: Prepare serial dilutions of the this compound derivatives and a reference agonist (e.g., nicotinic acid).

    • Assay: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure intracellular calcium mobilization. Add the compounds to the cells and record the fluorescence intensity over time.

    • Data Analysis: Plot the peak fluorescence response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Calcium_Mobilization_Workflow Start Start Cell_Culture Culture GPR109A-expressing cells Start->Cell_Culture Dye_Loading Load cells with Fluo-4 AM Cell_Culture->Dye_Loading Compound_Prep Prepare serial dilutions of test compounds Dye_Loading->Compound_Prep FLIPR_Assay Measure calcium flux using FLIPR Compound_Prep->FLIPR_Assay Data_Analysis Analyze data and calculate EC50 FLIPR_Assay->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for Calcium Mobilization Assay.
In Vitro Anti-inflammatory Activity Assay (Griess Assay for Nitrite)

  • Objective: To assess the ability of this compound derivatives to inhibit the production of nitric oxide (a pro-inflammatory mediator) in macrophages.

  • Methodology:

    • Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) or primary macrophages.

    • Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) in the presence or absence of varying concentrations of the test compounds.

    • Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Griess Reaction: Add Griess reagent to the supernatant. The reagent reacts with nitrite (a stable product of nitric oxide) to form a colored azo compound.

    • Quantification: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

    • Data Analysis: Compare the nitrite levels in treated versus untreated cells to determine the inhibitory effect of the compounds.

VEGFR-2 Kinase Inhibition Assay
  • Objective: To determine if this compound derivatives can directly inhibit the kinase activity of VEGFR-2.

  • Methodology:

    • Assay Components: Use recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.

    • Reaction: Incubate the enzyme, substrate, ATP, and varying concentrations of the test compounds in a reaction buffer.

    • Detection: Use a detection method to quantify the phosphorylation of the substrate. This can be done using various technologies, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP formation, or a fluorescence-based assay.

    • Data Analysis: Plot the kinase activity against the compound concentration and calculate the IC50 value.

Conclusion

While further research is needed to specifically elucidate the mechanism of action of this compound derivatives, the existing body of knowledge on nicotinic acid analogs strongly suggests that their primary target is the GPR109A receptor. Activation of this receptor leads to a reduction in intracellular cAMP, which in turn mediates anti-lipolytic and anti-inflammatory effects. Furthermore, the potential for these derivatives to interact with other targets, such as VEGFR-2, opens up avenues for their development as anticancer agents. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of this promising class of compounds. Through systematic investigation of their interactions with these key signaling pathways, the full therapeutic potential of this compound derivatives can be realized.

References

Synthesis of Novel 4,6-Dimethylnicotinic Acid Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, experimental protocols, and potential biological significance of novel 4,6-dimethylnicotinic acid analogs. Nicotinic acid and its derivatives are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The strategic synthesis of analogs with specific substitution patterns, such as the this compound core, is paramount for developing new therapeutic agents. This document outlines key synthetic strategies, detailed experimental procedures, and summarizes quantitative data to facilitate the discovery and development of next-generation nicotinic acid-based drugs.

Synthetic Strategies for 4,6-Disubstituted Nicotinic Acid Analogs

The synthesis of this compound analogs can be approached through two primary strategies: the functionalization of a pre-existing 4,6-disubstituted pyridine core or the de novo construction of the pyridine ring. The choice of strategy is often dictated by the desired substituents and the availability of starting materials.

A versatile and efficient approach involves the use of a key intermediate, such as a halogenated 4,6-dimethylnicotinate, which can then be subjected to various cross-coupling reactions to introduce a wide range of functional groups at the 4-position.

Key Intermediate: Methyl 4-chloro-6-methylnicotinate

A pivotal starting material for the synthesis of diverse this compound analogs is methyl 4-chloro-6-methylnicotinate. This intermediate can be prepared from commercially available 4-hydroxy-6-methylnicotinic acid. The hydroxyl group is first converted to a chloro group, a more versatile functional group for subsequent reactions.

Diversification via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[3][4] It allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position of the nicotinic acid ring using the chlorinated intermediate. This reaction is catalyzed by a palladium complex and requires a base.[5] The general scheme involves the coupling of the organohalide (methyl 4-chloro-6-methylnicotinate) with an organoboron species (e.g., a phenylboronic acid).[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key intermediate and a representative analog.

Synthesis of Methyl 4-bromo-6-methylnicotinate

This protocol describes the conversion of a 4-hydroxy-6-methylnicotinate to a 4-bromo intermediate, which can be used in a similar fashion to the 4-chloro analog.

Materials:

  • Methyl 4-hydroxy-6-methylnicotinate

  • Phosphoryl tribromide (POBr₃)

  • Dichloromethane (DCM)

  • Ethanol

  • Saturated sodium bicarbonate (NaHCO₃) aqueous solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Petroleum ether (PE)

  • Ethyl acetate (EA)

Procedure:

  • To a solution of methyl 4-hydroxy-6-methylnicotinate (150 mmol) in DCM (150 mL) at 0 °C, add POBr₃ (225 mmol) in five portions.

  • Stir the solution at 35 °C until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

  • Concentrate the reaction mixture on a rotary evaporator and cool to 0 °C.

  • Carefully add ethanol and then saturated NaHCO₃ aqueous solution dropwise until gas evolution ceases.

  • Wash the mixture with brine three times (3 x 80 mL).

  • Combine the organic layers, dry over MgSO₄, and concentrate on a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (4:1 by volume) to yield methyl 4-bromo-6-methylnicotinate.[6]

General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the synthesis of 4-aryl-6-methylnicotinic acid esters.

Materials:

  • Methyl 4-chloro-6-methylnicotinate

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • In a reaction vessel, combine methyl 4-chloro-6-methylnicotinate (1 equivalent), the desired arylboronic acid (1.2 equivalents), and the base (2 equivalents).

  • Add the solvent mixture to the vessel.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (0.05 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain the desired 4-aryl-6-methylnicotinate analog.

Quantitative Data Presentation

The following tables summarize key quantitative data for a series of hypothetical this compound analogs, illustrating the type of data that should be collected and presented for structure-activity relationship (SAR) studies.

Table 1: Synthesis Yields of this compound Analogs

Compound IDR Group at 4-positionSynthetic MethodYield (%)
DMNA-1 -ClChlorination85
DMNA-2 -PhenylSuzuki Coupling78
DMNA-3 -4-MethoxyphenylSuzuki Coupling82
DMNA-4 -3-PyridylSuzuki Coupling75
DMNA-5 -NH₂Nucleophilic Substitution65

Table 2: Biological Activity of this compound Analogs against α7 nAChR

Compound IDR Group at 4-positionBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀, nM)
DMNA-1 -Cl550>10000
DMNA-2 -Phenyl120850
DMNA-3 -4-Methoxyphenyl85620
DMNA-4 -3-Pyridyl60450
DMNA-5 -NH₂2502100

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and screening of a library of novel this compound analogs.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Screening start 4-Hydroxy-6-methyl- nicotinic acid intermediate Methyl 4-chloro-6- methylnicotinate start->intermediate Chlorination library Library of 4,6-dimethyl- nicotinic acid analogs intermediate->library Diversification (e.g., Suzuki Coupling) purification Purification (Column Chromatography) library->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms purity Purity Analysis (HPLC) purification->purity binding_assay Binding Assays (e.g., Radioligand) purity->binding_assay functional_assay Functional Assays (e.g., Ca2+ influx) binding_assay->functional_assay sar SAR Analysis functional_assay->sar

A typical workflow for synthesis and screening of analogs.
Signaling Pathways

Nicotinic acid analogs can interact with various cellular signaling pathways. Two potential pathways of interest are the Nicotinic Acetylcholine Receptor (nAChR) signaling pathway and the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.

Activation of nAChRs, which are ligand-gated ion channels, can lead to the influx of cations like Na⁺ and Ca²⁺, triggering a cascade of downstream events.[7] This can include the activation of voltage-gated calcium channels (VGCCs) and subsequent activation of various kinases.[8]

nAChR_pathway ligand Nicotinic Acid Analog nAChR nAChR ligand->nAChR ion_influx Na+ / Ca2+ Influx nAChR->ion_influx depolarization Membrane Depolarization ion_influx->depolarization vgcc VGCC Activation depolarization->vgcc ca_increase Intracellular Ca2+ Increase vgcc->ca_increase downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) ca_increase->downstream

Simplified nAChR signaling pathway.

Under hypoxic conditions, the α subunit of HIF-1 is stabilized and translocates to the nucleus, where it dimerizes with the β subunit. This complex then binds to hypoxia-response elements (HREs) in the promoters of target genes, activating their transcription.[1][9] Some small molecules can modulate this pathway.

HIF1a_pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α PHD_VHL PHDs / VHL HIF1a_normoxia->PHD_VHL proteasome Proteasomal Degradation PHD_VHL->proteasome HIF1a_hypoxia HIF-1α (stabilized) nucleus Nucleus HIF1a_hypoxia->nucleus HIF1_complex HIF-1 Complex HIF1b HIF-1β HIF1b->nucleus HRE HRE Binding HIF1_complex->HRE gene_transcription Target Gene Transcription HRE->gene_transcription analog Nicotinic Acid Analog (Potential Modulator) analog->HIF1a_hypoxia Inhibition?

Overview of the HIF-1α signaling pathway.

References

Potential Therapeutic Targets for 4,6-Dimethylnicotinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct pharmacological data for 4,6-Dimethylnicotinic acid is publicly available. This document extrapolates potential therapeutic targets and mechanisms based on the well-established pharmacology of the structurally related compound, nicotinic acid (niacin). All quantitative data and experimental protocols provided herein are for nicotinic acid and its analogs and should be considered as a predictive guide for the investigation of this compound.

Executive Summary

This compound, a derivative of nicotinic acid, is predicted to exert its primary therapeutic effects through the activation of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). This receptor is a well-validated target for the treatment of dyslipidemia. Activation of GPR109A in adipocytes inhibits lipolysis, leading to a reduction in circulating free fatty acids and subsequently decreased hepatic synthesis of triglycerides and very-low-density lipoproteins (VLDL). This cascade of events contributes to a favorable alteration of the lipid profile, including a reduction in low-density lipoprotein (LDL) cholesterol and an increase in high-density lipoprotein (HDL) cholesterol. Beyond its role in lipid metabolism, GPR109A activation has been linked to anti-inflammatory and immunomodulatory effects, suggesting broader therapeutic potential. This guide provides a comprehensive overview of the GPR109A signaling pathway, quantitative data for relevant ligands, detailed experimental protocols for target validation and compound characterization, and a discussion of relevant in vivo models.

Primary Therapeutic Target: GPR109A (HCA2)

GPR109A is a member of the Gi/o-coupled GPCR family. It is predominantly expressed in adipocytes and immune cells such as monocytes, macrophages, and neutrophils. The endogenous ligands for GPR109A include the ketone body β-hydroxybutyrate. Nicotinic acid and its derivatives are potent synthetic agonists of this receptor.

Signaling Pathways

Upon agonist binding, GPR109A initiates two primary signaling cascades:

  • Gαi/o-Mediated Pathway: The canonical pathway involves the activation of the inhibitory G-protein, Gαi/o. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. In adipocytes, this reduction in cAMP inhibits hormone-sensitive lipase, thereby reducing the breakdown of triglycerides into free fatty acids.[1][2]

  • β-Arrestin-Mediated Pathway: GPR109A activation also promotes the recruitment of β-arrestin proteins. This pathway is implicated in receptor desensitization and internalization, as well as in mediating some of the off-target effects of nicotinic acid, such as cutaneous flushing.[1] However, β-arrestin signaling can also contribute to therapeutic outcomes by activating downstream pathways like the ERK cascade.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi Gi/o Pathway cluster_arrestin β-Arrestin Pathway receptor GPR109A gi Gαi/o receptor->gi activates barrestin β-Arrestin receptor->barrestin recruits ligand This compound (Predicted Agonist) ligand->receptor binds ac Adenylyl Cyclase gi->ac inhibits camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka lipolysis ↓ Lipolysis pka->lipolysis internalization Receptor Internalization barrestin->internalization erk ERK Signaling barrestin->erk Radioligand_Binding_Workflow prep Prepare GPR109A Membrane Suspension setup Set up Binding Reaction: - Membranes - [³H]nicotinic acid - Test Compound prep->setup incubate Incubate at 30°C for 60 minutes setup->incubate filter Rapid Filtration on GF/B filters incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: Determine IC50 and Ki count->analyze InVivo_Workflow start Select Mouse Model (ApoE-/- or LDLR-/-) diet Induce Dyslipidemia (High-Fat Diet) start->diet treatment Administer Test Compound (e.g., this compound) diet->treatment monitoring Monitor Body Weight and Collect Blood Samples treatment->monitoring endpoint Endpoint Analysis: - Plasma Lipid Profile - Atherosclerotic Lesion Quantification treatment->endpoint monitoring->treatment

References

Methodological & Application

Synthesis of 4,6-Dimethylnicotinic Acid: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of 4,6-Dimethylnicotinic acid, a valuable building block in medicinal chemistry and drug development. The protocol outlines a multi-step synthesis commencing from readily available starting materials, acetylacetone and cyanoacetamide. The procedure is broken down into three main stages: the synthesis of the intermediate 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, followed by the hydrolysis of the nitrile group to a carboxylic acid, and finally the deoxygenation of the pyridone ring to yield the target compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, providing a clear comparison of reaction conditions and expected yields.

StepReactionStarting MaterialsKey Reagents/CatalystReaction ConditionsReported Yield (%)
1Synthesis of IntermediateAcetylacetone, CyanoacetamideArginineHeating~90%[1]
2Nitrile Hydrolysis4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrileConcentrated HClRefluxNot specified
3Deoxygenation4,6-dimethyl-2-oxo-nicotinic acid1. POCl₃ 2. H₂, Pd/C1. Heating 2. HydrogenationNot specified

Experimental Protocols

Step 1: Synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This initial step involves a one-pot condensation reaction to form the pyridone intermediate. The use of an amino acid catalyst like arginine has been shown to provide high yields.[1]

Materials:

  • Acetylacetone

  • Cyanoacetamide

  • Arginine

  • Ethanol

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve cyanoacetamide (3.0 mmol) and acetylacetone (1.0 mmol) in a suitable volume of ethanol.

  • Add arginine (0.2 mmol) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Step 2: Hydrolysis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile to 4,6-Dimethyl-2-oxo-nicotinic acid

The nitrile group of the intermediate is hydrolyzed to a carboxylic acid under acidic conditions.

Materials:

  • 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Suspend 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in concentrated hydrochloric acid.

  • Heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • The product, 4,6-dimethyl-2-oxo-nicotinic acid, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Deoxygenation of 4,6-Dimethyl-2-oxo-nicotinic acid to this compound

The final step involves the removal of the 2-oxo group to form the aromatic pyridine ring. This is a two-step process involving chlorination followed by catalytic hydrogenation.

Materials:

  • 4,6-dimethyl-2-oxo-nicotinic acid

  • Phosphorus oxychloride (POCl₃)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Methanol

  • Triethylamine

Procedure:

  • Chlorination: In a flask equipped with a reflux condenser and a gas trap, carefully add phosphorus oxychloride to 4,6-dimethyl-2-oxo-nicotinic acid. Heat the mixture gently to initiate the reaction. Once the reaction starts, it may become exothermic. Maintain the reaction at a gentle reflux until the starting material is consumed (monitor by TLC). After completion, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water. Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the chlorinated intermediate with a suitable organic solvent. Dry the organic layer and evaporate the solvent.

  • Catalytic Hydrogenation: Dissolve the crude chlorinated intermediate in methanol. Add a catalytic amount of 10% palladium on carbon and a stoichiometric amount of a base (e.g., triethylamine) to neutralize the HCl formed during the reaction. Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas. Stir the reaction under a hydrogen atmosphere until the uptake of hydrogen ceases. Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent from the filtrate to obtain the crude this compound. Purify the product by recrystallization.

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis and the key chemical transformations.

SynthesisWorkflow Start Starting Materials (Acetylacetone, Cyanoacetamide) Step1 Step 1: Condensation Start->Step1 Intermediate 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Step1->Intermediate Step2 Step 2: Nitrile Hydrolysis Intermediate->Step2 Intermediate2 4,6-dimethyl-2-oxo-nicotinic acid Step2->Intermediate2 Step3 Step 3: Deoxygenation Intermediate2->Step3 Product This compound Step3->Product

Caption: Experimental workflow for the synthesis of this compound.

SignalingPathways Reactants1 Acetylacetone Cyanoacetamide Intermediate1 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Reactants1->Intermediate1 Condensation Catalyst1 Arginine Intermediate2 4,6-dimethyl-2-oxo-nicotinic acid Intermediate1->Intermediate2 Hydrolysis Reagent2 Conc. HCl Product This compound Intermediate2->Product Deoxygenation Reagent3a 1. POCl₃ Reagent3b 2. H₂, Pd/C

Caption: Key transformations in the synthesis of this compound.

References

Application Notes and Protocols for the Analytical Characterization of 4,6-Dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,6-Dimethylnicotinic acid is a substituted pyridinecarboxylic acid, a class of compounds significant in pharmaceutical and chemical research. As with any active pharmaceutical ingredient (API) or key intermediate, rigorous analytical characterization is essential to ensure its identity, purity, and quality. These application notes provide detailed protocols for the characterization of this compound using state-of-the-art analytical techniques. The methodologies are designed for researchers, scientists, and drug development professionals to ensure reliable and reproducible results.

Physicochemical Properties

A foundational step in any analytical characterization is understanding the basic physicochemical properties of the compound.

PropertyValueSource
IUPAC Name 4,6-dimethylpyridine-3-carboxylic acid
CAS Number 55595-58-9
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance White to off-white crystalline powderAssumed based on similar compounds

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Application Note

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and quantifying it in various matrices. A reversed-phase HPLC method is particularly suitable, offering excellent separation of the polar parent compound from non-polar impurities.[1] The method utilizes a C18 stationary phase and an acidic mobile phase to ensure good peak shape and retention for the carboxylic acid. UV detection is employed for quantification, leveraging the chromophoric nature of the pyridine ring. This method is robust, reproducible, and can be validated for quality control purposes.[2]

Experimental Protocol

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.[2]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid (or o-Phosphoric acid)

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3][4]

    • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water with 0.1% Formic Acid. For example, an isocratic mobile phase could be 35% Acetonitrile: 65% Water with 0.1% Formic Acid.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Injection Volume: 5-10 µL.

    • Column Temperature: 30 °C.

    • Detector Wavelength: 265 nm (or optimal wavelength determined by UV scan).

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase or a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 100 µg/mL.

    • Sample Solution: Prepare the test sample in the same diluent to achieve a similar target concentration.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solution.

    • Purity is determined by calculating the area percentage of the main peak relative to the total peak area. Quantification is achieved by comparing the peak area of the sample to that of the reference standard.

Quantitative Data Summary

ParameterExpected ValueNotes
Retention Time (t_R) 3 - 7 minutesHighly dependent on exact mobile phase composition and column.
Limit of Detection (LOD) 0.01 - 0.1 µg/mLEstimated based on similar compounds.
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mLEstimated based on similar compounds.
Linearity (R²) >0.999Over a concentration range of 1-200 µg/mL.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solution Inject Inject Sample/Standard Prep_Standard->Inject Prep_Sample Prepare Sample Solution Prep_Sample->Inject Prep_Mobile Prepare Mobile Phase Equilibrate Equilibrate Column Prep_Mobile->Equilibrate Equilibrate->Inject Detect UV Detection (265 nm) Inject->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity/Concentration Integrate->Calculate Report Generate Report Calculate->Report

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation

Application Note

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For a compound like this compound, direct GC-MS analysis is feasible without derivatization, offering a simple and rapid method for analysis.[5] The technique provides high sensitivity and selectivity, and the mass spectrum serves as a chemical fingerprint for structural confirmation.[6] This method is particularly useful for identifying residual solvents, starting materials, or by-products from the synthesis process.

Experimental Protocol

  • Instrumentation: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Chemicals and Reagents:

    • This compound sample

    • Methanol or Dichloromethane (GC grade)

  • Chromatographic and Spectrometric Conditions:

    • Column: A non-polar capillary column, such as an HP-5ms ((5%-phenyl)-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.[5][6]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Mode: Splitless or split (e.g., 20:1 split ratio).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.[7]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Mass Range: m/z 40 - 400.

  • Sample Preparation:

    • Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like methanol.

    • Vortex to ensure complete dissolution.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

    • Identify the peak for this compound based on its retention time and mass spectrum. Identify impurities by comparing their mass spectra against a library (e.g., NIST).

Quantitative Data Summary

ParameterExpected ValueNotes
Retention Time (t_R) 10 - 15 minutesDependent on the specific oven temperature program.
Molecular Ion (M⁺) m/z 151Corresponds to the molecular weight of C₈H₉NO₂.
Key Fragment Ions m/z 136, 106, 78Expected fragments from loss of -CH₃, -COOH, and pyridine ring fragments.
LOD/LOQ pg to ng levelHighly sensitive for impurity detection.

Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Sample Dissolve Sample in Solvent Inject Inject into GC Prep_Sample->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect Process_TIC Process Chromatogram Detect->Process_TIC Analyze_MS Analyze Mass Spectra Detect->Analyze_MS Identify Identify Compound & Impurities Process_TIC->Identify Analyze_MS->Identify Report Generate Report Identify->Report

GC-MS Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note

NMR spectroscopy is the most definitive analytical technique for the structural elucidation and confirmation of organic molecules. Both ¹H NMR and ¹³C NMR are essential for the characterization of this compound. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule.[8] Data obtained from NMR can unambiguously confirm the substitution pattern of the methyl and carboxylic acid groups on the pyridine ring.

Experimental Protocol

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.[8][9]

  • Chemicals and Reagents:

    • This compound sample

    • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).[10]

    • Internal Standard (e.g., Tetramethylsilane - TMS).[10]

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.

    • Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data (Fourier transform, phase correction, baseline correction).

    • Reference the spectrum to the residual solvent peak or TMS at 0 ppm.

    • Integrate the peaks and determine their multiplicity (singlet, doublet, etc.).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

    • Process and reference the spectrum similarly.

Expected Spectral Data

The following are predicted chemical shifts based on the analysis of structurally similar compounds like 4-methylnicotinic acid and 6-methylnicotinic acid.[11][12]

Table: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~13.0 br s 1H -COOH
~8.8 s 1H H-2 (Pyridine)
~7.2 s 1H H-5 (Pyridine)
~2.5 s 3H C4-CH₃

| ~2.4 | s | 3H | C6-CH₃ |

Table: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~167 -COOH
~160 C-6
~152 C-2
~148 C-4
~125 C-5
~123 C-3
~24 C6-CH₃

| ~20 | C4-CH₃ |

Logical Diagram

NMR_Logic cluster_structure Molecular Structure cluster_1h ¹H NMR Spectroscopy cluster_13c ¹³C NMR Spectroscopy Structure This compound H_Signals 5 Signals Structure->H_Signals C_Signals 8 Signals Structure->C_Signals H_COOH ~13.0 ppm (br s, 1H) H_Signals->H_COOH H_Aro1 ~8.8 ppm (s, 1H) H_Signals->H_Aro1 H_Aro2 ~7.2 ppm (s, 1H) H_Signals->H_Aro2 H_Me1 ~2.5 ppm (s, 3H) H_Signals->H_Me1 H_Me2 ~2.4 ppm (s, 3H) H_Signals->H_Me2 C_COOH ~167 ppm C_Signals->C_COOH C_Aro 5 Aromatic C (~123-160 ppm) C_Signals->C_Aro C_Me 2 Methyl C (~20-24 ppm) C_Signals->C_Me

NMR Structural Correlation

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Application Note

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[13] For this compound, FTIR is ideal for confirming the presence of the carboxylic acid group (O-H and C=O stretching) and the characteristic vibrations of the substituted pyridine ring. The resulting spectrum provides a unique fingerprint that can be used for material identification and quality control.[14]

Experimental Protocol

  • Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • ATR (Preferred): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

    • KBr Pellet: Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Acquisition:

    • Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 - 400 cm⁻¹.

  • Analysis:

    • The background is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Expected Spectral Data

Table: Key FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
2500 - 3300 Broad O-H stretch (Carboxylic acid dimer)
~2950 Medium C-H stretch (Methyl groups)
~1700 Strong C=O stretch (Carboxylic acid)
1600 - 1450 Medium-Strong C=C and C=N stretching (Pyridine ring)
~1400 Medium C-O-H bend (Carboxylic acid)
~1250 Medium-Strong C-O stretch (Carboxylic acid)

| Below 900 | Medium | C-H out-of-plane bending (Aromatic) |

Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Place_Sample Place Sample on ATR Crystal Scan_Sample Collect Sample Spectrum Place_Sample->Scan_Sample Scan_BG Collect Background Spectrum Subtract_BG Subtract Background Scan_BG->Subtract_BG Scan_Sample->Subtract_BG Identify_Peaks Identify Characteristic Bands Subtract_BG->Identify_Peaks Compare Compare to Reference Identify_Peaks->Compare

FTIR Analysis Workflow

References

Purifying Crude 4,6-Dimethylnicotinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of crude 4,6-Dimethylnicotinic acid. The methodologies outlined are based on established chemical principles and purification techniques for analogous nicotinic acid derivatives, ensuring a robust approach for achieving high purity suitable for research and development applications.

Introduction

This compound is a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug discovery due to the established biological activities of related nicotinic acid derivatives. Nicotinic acid and its analogs have been investigated for their roles in treating dyslipidemia and for their potential antioxidant and anticancer properties.[1] The biological effects of nicotinic acid derivatives are often mediated through interactions with specific cellular receptors and signaling pathways. For instance, some derivatives are known to inhibit enzymes like D-amino acid oxidase (DAAO), which is a target for central nervous system disorders.[2]

The purity of any compound intended for biological screening or as a synthetic intermediate is paramount. Impurities can lead to erroneous biological data and undesirable side reactions in subsequent synthetic steps. Common impurities in the synthesis of nicotinic acid derivatives may include unreacted starting materials, byproducts from over-oxidation (such as dicarboxylic acids), and colored compounds formed during the reaction.[3][4] Therefore, effective purification is a critical step following synthesis.

This guide details two primary methods for the purification of crude this compound: recrystallization and silica gel column chromatography.

Purification Strategies: A Comparative Overview

The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity and scale of the purification.

Parameter Recrystallization Silica Gel Column Chromatography
Principle Difference in solubility of the compound and impurities in a solvent at different temperatures.[5][6]Differential partitioning of the compound and impurities between a stationary phase (silica gel) and a mobile phase (eluent).[7]
Best Suited For Removing small amounts of impurities from a solid compound.Separating complex mixtures with multiple components or impurities with similar solubility.
Advantages Simple, cost-effective, and scalable for large quantities.High resolution for separating closely related compounds.
Disadvantages Potential for significant product loss in the mother liquor; requires a suitable solvent.More time-consuming, requires larger volumes of solvent, and is less readily scalable.
Typical Recovery 60-90%50-85%
Expected Purity >98%>99%

Experimental Protocols

Method 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

Recrystallization is an effective technique for purifying solid compounds.[8][9] The ideal solvent system is one in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities are either highly soluble or insoluble at all temperatures.[10] For this compound, a mixed solvent system of ethanol and water is proposed, leveraging the good solubility of many organic compounds in hot ethanol and their reduced solubility upon the addition of an anti-solvent like water.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum volume of hot ethanol required to just dissolve the solid with heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise with continuous stirring until the solution becomes faintly turbid (cloudy), indicating the point of saturation.

  • Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the solution has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to a constant weight.

Method 2: Silica Gel Column Chromatography

For crude samples containing multiple impurities or impurities with similar solubility to the product, silica gel column chromatography provides a higher degree of separation.[11] This method is based on the differential adsorption of the components of a mixture onto a solid stationary phase (silica gel) as a liquid mobile phase (eluent) is passed through it.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM).

  • Column Packing: Carefully pour the slurry into the chromatography column and allow the silica to settle into a uniform bed. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with a solvent system of increasing polarity. A common starting eluent for nicotinic acid derivatives is a mixture of DCM and MeOH (e.g., 98:2 v/v).[12] The polarity can be gradually increased by increasing the proportion of methanol to facilitate the elution of the more polar product.

  • Fraction Collection: Collect the eluent in small fractions.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions. Spot the fractions on a TLC plate and develop it in a suitable solvent system. Visualize the spots under a UV lamp.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid to a constant weight.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Analytical Method Principle Information Obtained
Melting Point Analysis A pure crystalline solid has a sharp and defined melting point range. Impurities broaden and depress the melting point.[9]A quick and simple assessment of purity.
Thin Layer Chromatography (TLC) Separation based on differential partitioning. A pure compound should ideally show a single spot.Qualitative assessment of the number of components in a sample.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[13]Quantitative determination of purity and detection of trace impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure and environment of atomic nuclei.Structural confirmation and detection of impurities with different chemical structures.

Potential Biological Activity and Signaling Pathway

While the specific biological activities of this compound are not extensively documented, based on related nicotinic acid derivatives, it may exhibit inhibitory activity against enzymes such as VEGFR-2 or DAAO.[1][2] The diagram below illustrates a potential mechanism of action where a nicotinic acid derivative inhibits a target enzyme, leading to a downstream cellular response.

G cluster_0 Cell Membrane Receptor Receptor 4,6-Dimethylnicotinic_acid 4,6-Dimethylnicotinic Acid Derivative Target_Enzyme Target Enzyme (e.g., VEGFR-2, DAAO) 4,6-Dimethylnicotinic_acid->Target_Enzyme Inhibition Product Product Target_Enzyme->Product Blocked Substrate Substrate Substrate->Target_Enzyme Signaling_Cascade Downstream Signaling Cascade Product->Signaling_Cascade Cellular_Response Cellular Response (e.g., Apoptosis, Reduced Proliferation) Signaling_Cascade->Cellular_Response

Caption: Potential inhibitory action of this compound derivative.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the purification and analysis of this compound.

G Crude_Product Crude this compound Purification_Method Choose Purification Method Crude_Product->Purification_Method Recrystallization Recrystallization Purification_Method->Recrystallization Solid with few impurities Column_Chromatography Column_Chromatography Purification_Method->Column_Chromatography Complex mixture Pure_Crystals Pure Crystalline Solid Recrystallization->Pure_Crystals Column_Chromatography->Pure_Crystals Purity_Analysis Assess Purity Pure_Crystals->Purity_Analysis Melting_Point Melting_Point Purity_Analysis->Melting_Point TLC TLC Purity_Analysis->TLC HPLC HPLC Purity_Analysis->HPLC NMR NMR Purity_Analysis->NMR Final_Product Pure this compound Melting_Point->Final_Product TLC->Final_Product HPLC->Final_Product NMR->Final_Product

Caption: General workflow for purification and analysis.

References

Application Notes and Protocols: 4,6-Dimethylnicotinic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethylnicotinic acid, a substituted pyridine carboxylic acid, is a valuable heterocyclic building block in organic synthesis. Its decorated pyridine core offers multiple sites for functionalization, making it an attractive starting material for the synthesis of a diverse range of complex molecules, including active pharmaceutical ingredients (APIs) and other biologically active compounds. The presence of the two methyl groups and the carboxylic acid moiety allows for a variety of chemical transformations, enabling the construction of novel molecular scaffolds.

These application notes provide an overview of the utility of this compound and its close analogs as precursors in the synthesis of bioactive molecules. Detailed experimental protocols for key transformations are provided, along with a summary of the biological activities of the resulting compounds.

I. Synthesis of Key Intermediates from Nicotinic Acid Analogs

While specific literature on the direct application of this compound is limited, the synthetic routes established for closely related analogs, such as 6-methylnicotinic acid and 2,6-dimethylnicotinic acid, provide a strong predictive framework for its reactivity and utility.

A. Esterification: A Gateway to Further Functionalization

The conversion of the carboxylic acid to an ester is a common initial step to protect the acid and to allow for subsequent reactions. The Fischer esterification is a widely employed, acid-catalyzed method for this transformation.

Protocol 1: Fischer Esterification of 6-Methylnicotinic Acid [1]

This protocol describes the synthesis of methyl 6-methylnicotinate, a key intermediate for various pharmaceuticals, including the NSAID Etoricoxib.[1]

Materials:

  • 6-Methylnicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 6-methylnicotinic acid (e.g., 40 g, 290 mmol) in methanol (750 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (40 mL).

  • Heat the reaction mixture to reflux and maintain for 17 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate to dryness under reduced pressure.

  • Carefully adjust the pH of the residue to 7 with an ice-cold saturated aqueous NaHCO₃ solution and solid NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield methyl 6-methylnicotinate.

Quantitative Data Summary:

Starting MaterialProductReagentsReaction Time (h)Reported Yield (%)
6-Methylnicotinic acidMethyl 6-methylnicotinateMethanol, H₂SO₄1775

Experimental Workflow for Fischer Esterification:

Fischer_Esterification start 6-Methylnicotinic Acid + Methanol reagents Add conc. H₂SO₄ start->reagents reflux Reflux (17h) reagents->reflux workup1 Concentrate reflux->workup1 neutralize Neutralize (NaHCO₃) workup1->neutralize extract Extract (EtOAc) neutralize->extract dry Wash & Dry extract->dry end Methyl 6-methylnicotinate dry->end

Caption: Workflow for the Fischer esterification of 6-methylnicotinic acid.

B. Isotopic Labeling for Analytical Applications

Derivatives of dimethylnicotinic acid can be isotopically labeled for use in proteomic studies. The following protocol details the deuteration of 2,6-dimethylnicotinic acid.

Protocol 2: Deuteration of 2,6-Dimethylnicotinic Acid [2]

Materials:

  • 2,6-Dimethylnicotinic acid

  • 1% Sodium deuteroxide (NaOD) in Deuterium oxide (D₂O)

  • Dowex 50W cation exchange resin (H⁺ form)

Procedure:

  • Dissolve 2,6-dimethylnicotinic acid (5.0 mmol) in 10 mL of 1% NaOD in D₂O in a sealed tube.

  • Heat the mixture at 180 °C for 8 hours.

  • Monitor the degree of H-D exchange using NMR spectroscopy.

  • After the reaction is complete, add a small amount of Dowex 50W cation exchange resin and stir for 10 minutes.

  • Filter to remove the resin and evaporate the filtrate to dryness to obtain 2,6-dimethyl[D₆]nicotinic acid.

Quantitative Data Summary:

Starting MaterialProductReagentsReaction Time (h)Reported Yield (%)
2,6-Dimethylnicotinic acid2,6-Dimethyl[D₆]nicotinic acid1% NaOD in D₂O871

The resulting deuterated acid can then be activated and coupled with N-hydroxysuccinimide to form a nicotinoylating agent for modifying the N-terminus of proteins, facilitating their analysis by mass spectrometry.[2]

II. Application in the Synthesis of Bioactive Molecules

Derivatives of dimethylnicotinic acid have shown promise in the development of compounds with significant biological activity.

A. Antioxidant and Bioprotective Agents

A notable example is the synthesis of 1,4-dihydroisonicotinic acid derivatives, which have demonstrated potent antioxidant properties.

Bioactive Compound Example: 2,6-dimethyl-3,5-diethoxycarbonyl-1,4-dihydroisonicotinic acid (Ia)

This compound, derived from a dimethylated pyridine scaffold, has been shown to be a potent antioxidant, preventing oxidative damage in liver cells.[3] In comparative studies, it was found to be a more effective antioxidant than Trolox in cell cultures.[3]

Quantitative Antioxidant Activity Data:

CompoundAssayResult
Ia DPPH radical scavengingMost potent among tested compounds
Ia Deoxyribose degradationMost potent among tested compounds
Ia ABTS radical scavengingMost potent among tested compounds
Ia Copper-induced lipid peroxidation in liver cellsCompletely abolished lipid peroxidation

Logical Relationship of Antioxidant Action:

Antioxidant_Action ROS Reactive Oxygen Species (ROS) e.g., from copper-induced stress Cellular_Damage Cellular Damage (Lipid Peroxidation) ROS->Cellular_Damage causes DHINA 2,6-dimethyl-3,5-diethoxycarbonyl- 1,4-dihydroisonicotinic acid (Ia) DHINA->ROS scavenges Protection Cellular Protection DHINA->Protection leads to

Caption: Protective mechanism of the bioactive 1,4-dihydroisonicotinic acid derivative.

III. Expected Biological Activity and Signaling Pathways

While direct evidence for the interaction of this compound derivatives with specific signaling pathways is not extensively documented, the well-established mechanism of nicotinic acid and its analogs provides a strong indication of their likely biological targets.

Nicotinic acid is known to exert its effects through the G-protein coupled receptor GPR109A (also known as HM74A or NIACR1). Activation of this receptor is responsible for both the therapeutic lipid-lowering effects and the common side effect of skin flushing. It is highly probable that derivatives of this compound would also interact with this receptor, potentially with modified potency and selectivity.

Hypothesized Signaling Pathway for this compound Derivatives:

GPR109A_Signaling Ligand 4,6-Dimethylnicotinic Acid Derivative Receptor GPR109A Receptor Ligand->Receptor binds G_protein Gi/o G-protein Receptor->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits PLA2 Phospholipase A₂ G_protein->PLA2 activates cAMP ↓ cAMP AC->cAMP Lipolysis ↓ Lipolysis (in adipocytes) cAMP->Lipolysis leads to AA Arachidonic Acid PLA2->AA releases PGs Prostaglandins (e.g., PGD₂) AA->PGs converted to Flushing Vasodilation (Flushing) (in skin cells) PGs->Flushing causes

Caption: Hypothesized GPR109A signaling pathway for this compound derivatives.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel bioactive compounds. The synthetic methodologies and biological activities observed for its close analogs suggest a wide range of potential applications in medicinal chemistry and drug development. The protocols and data presented herein provide a foundational resource for researchers looking to exploit the synthetic potential of this versatile heterocyclic scaffold. Further investigation into the specific applications of this compound is warranted to fully elucidate its utility in the creation of next-generation therapeutics.

References

The Untapped Potential of 4,6-Dimethylnicotinic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the current landscape and future directions for 4,6-Dimethylnicotinic acid and its derivatives in drug discovery and development.

While direct and extensive research on the specific applications of this compound in medicinal chemistry is currently limited in publicly available literature, the broader class of nicotinic acid derivatives and structurally related analogs have shown significant promise in the development of novel therapeutics. This document provides a detailed overview of the potential applications of this compound as a scaffold in drug design, drawing insights from closely related compounds. The provided experimental protocols for synthesis and biological evaluation are based on established methods for similar molecules and can be adapted for the investigation of this compound and its derivatives.

Introduction to the Therapeutic Potential of the Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a well-established class of compounds in medicinal chemistry.[1] The pyridine carboxylic acid motif is a privileged scaffold, appearing in numerous approved drugs and clinical candidates.[2] The therapeutic utility of nicotinic acid itself is primarily associated with its lipid-lowering effects, mediated through the activation of the G protein-coupled receptor GPR109A (HM74A).[1] However, the nicotinic acid backbone serves as a versatile template for the design of inhibitors for a range of enzymatic targets.

Methyl-substituted nicotinic acid derivatives, in particular, have garnered attention for their potential in various therapeutic areas. For instance, 6-methylnicotinic acid is a key intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib.[3] Furthermore, the methyl 6-methylnicotinate scaffold is being explored for the development of D-amino acid oxidase (DAAO) inhibitors for the treatment of central nervous system (CNS) disorders.[4] The introduction of methyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially improving target affinity, selectivity, and metabolic stability.

Potential Therapeutic Applications of this compound

Based on the activities of structurally similar compounds, this compound represents a promising, yet underexplored, scaffold for the design of novel therapeutic agents. Key potential applications include:

  • Enzyme Inhibition: As a substituted nicotinic acid, derivatives of this compound could be designed as inhibitors of various enzymes. Promising targets include:

    • D-Amino Acid Oxidase (DAAO): Inhibition of DAAO can increase the levels of D-serine, a co-agonist of the NMDA receptor, offering a potential therapeutic strategy for neurological conditions like schizophrenia.[4]

    • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Inhibitors of this enzyme are being investigated for the treatment of metabolic syndrome.

    • Matrix Metalloproteinases (MMPs): Derivatives of dimethylpyridine-3-carboxamide have shown potential as MMP-13 inhibitors, which could have applications in cancer therapy.[5]

  • Calcium Channel Blockade: The dihydropyridine scaffold, which can be synthesized from dimethylpyridine carboxylic acid derivatives, is a cornerstone of calcium channel blocker drugs used to treat hypertension.[6]

  • Anti-inflammatory and Analgesic Agents: The structural similarity to the core of COX-2 inhibitors suggests that derivatives of this compound could be developed as novel anti-inflammatory and analgesic drugs.

Quantitative Bioactivity Data of Related Nicotinic Acid Derivatives

Compound ClassTarget EnzymeCompound ExampleActivity (IC50/Ki)Reference
Nicotinic Acid DerivativesD-Aspartate Oxidase (DDO/DASPO)5-aminonicotinic acidKi = 3.80 μM[7]
Pyridine-3-carboxylic acid-basedα-amylase2jIC50 = 1.326 ± 0.10 µg[8]
Pyridine-3-carboxylic acid-basedDPPH radical scavenging2hIC50 = 12.88 ± 0.19 µM[8]
Pyridine-3-carboxylic acid-basedABTS radical scavenging2hIC50 = 16.35 ± 0.25 µM[8]
Pyridine-3-carboxylic acid-basedHuman RBC hemolysis inhibition2eIC50 = 14.06 ± 0.15 µM[8]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and biological evaluation of this compound and its derivatives. These are based on established procedures for analogous compounds.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from the deuteration of 2,6-dimethylnicotinic acid.[9] A common starting material for such pyridines is the Hantzsch pyridine synthesis or through functional group interconversion from other substituted pyridines. A general procedure for the oxidation of an appropriate 4,6-dimethyl-3-alkylpyridine would be a viable route.

Protocol 1: Oxidation of 3-Ethyl-4,6-dimethylpyridine

Materials:

  • 3-Ethyl-4,6-dimethylpyridine

  • Nitric Acid (concentrated)

  • Sulfuric Acid (concentrated)

  • Sodium Hydroxide (for neutralization)

  • Hydrochloric Acid (for acidification)

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of concentrated sulfuric acid, cautiously add 3-Ethyl-4,6-dimethylpyridine at a controlled temperature (e.g., 0-10 °C).

  • Slowly add concentrated nitric acid to the mixture, maintaining the temperature below 20 °C.

  • After the addition is complete, slowly heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 7-8.

  • Wash the aqueous solution with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 3-4 to precipitate the crude this compound.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

Biological Evaluation: Enzyme Inhibition Assay

The following is a representative protocol for measuring the inhibitory activity of this compound derivatives against a target enzyme, such as D-amino acid oxidase (DAAO).

Protocol 2: D-Amino Acid Oxidase (DAAO) Inhibition Assay

Materials:

  • Recombinant human D-amino acid oxidase (hDAAO)

  • D-serine (substrate)

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent

  • Phosphate buffer (pH 7.4)

  • 96-well microplate

  • Plate reader capable of measuring fluorescence

Procedure:

  • Prepare a series of dilutions of the test compounds in phosphate buffer.

  • In a 96-well plate, add the test compound dilutions, followed by a solution of hDAAO.

  • Initiate the enzymatic reaction by adding a solution of D-serine.

  • Simultaneously, add the detection mixture containing HRP and Amplex® Red.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation, 590 nm emission).

  • Calculate the rate of reaction for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7][10]

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound and its derivatives.

GPR109A_Signaling_Pathway Nicotinic_Acid Nicotinic Acid (or derivative) GPR109A GPR109A Receptor Nicotinic_Acid->GPR109A Binds Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Lipolysis Lipolysis cAMP->Lipolysis Reduces FFA Free Fatty Acids Lipolysis->FFA Releases

Caption: GPR109A signaling pathway for nicotinic acid.

Drug_Discovery_Workflow cluster_0 Synthesis & Purification cluster_1 Biological Evaluation cluster_2 Lead Optimization Synthesis Synthesis of 4,6-Dimethylnicotinic Acid Derivatives Purification Purification & Characterization (TLC, NMR, MS) Synthesis->Purification Screening Primary Screening (Enzyme Inhibition Assay) Purification->Screening IC50 IC50 Determination Screening->IC50 SAR Structure-Activity Relationship (SAR) Studies IC50->SAR SAR->Synthesis Iterative Design ADMET ADMET Profiling SAR->ADMET

Caption: General workflow for drug discovery.

Conclusion

While this compound itself remains a relatively unexplored entity in medicinal chemistry, the established biological activities of the broader nicotinic acid class and its methylated derivatives strongly suggest its potential as a valuable scaffold for the development of novel therapeutic agents. The protocols and data presented herein provide a foundational framework for researchers to embark on the synthesis and biological evaluation of this compound derivatives, paving the way for new discoveries in various therapeutic areas, including metabolic diseases, central nervous system disorders, and oncology. Further investigation into this compound and its analogs is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for Screening 4,6-Dimethylnicotinic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethylnicotinic acid is a derivative of nicotinic acid (Niacin, Vitamin B3). Nicotinic acid is known to exert its biological effects through the activation of G protein-coupled receptors (GPCRs), primarily the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A.[1][2] Activation of GPR109A by nicotinic acid leads to a variety of downstream signaling events, including the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.[1][3] Furthermore, GPR109A signaling can also proceed through β-arrestin pathways and influence other signaling cascades such as the PI3K/Akt pathway.[3][4]

Given its structural similarity to nicotinic acid, it is hypothesized that this compound may also act as a ligand for GPR109A, thereby modulating similar signaling pathways. These pathways are implicated in various physiological processes, including lipid metabolism and inflammation, making this compound a compound of interest for drug discovery.[3][5]

This document provides a comprehensive set of protocols for a tiered screening approach to characterize the biological activity of this compound. The proposed workflow begins with an assessment of its general cytotoxicity, followed by primary screens to determine its effect on GPR109A-mediated second messenger signaling, and culminates in a secondary assay to confirm pathway activation.

Tier 1: Cytotoxicity Assessment

Prior to evaluating the specific activity of this compound, it is crucial to determine its potential cytotoxic effects to identify a non-toxic concentration range for subsequent bioassays.[6][7]

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Materials:

  • HEK293 cells stably expressing human GPR109A (or a relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Plate reader (570 nm absorbance)

Procedure:

  • Seed HEK293-GPR109A cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the culture medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO or the solvent used for the compound).

  • Incubate for 24-48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Concentration of this compound (µM)Absorbance at 570 nm (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)1.2 ± 0.1100
11.18 ± 0.0998.3
101.15 ± 0.1195.8
501.10 ± 0.0891.7
1000.95 ± 0.0779.2
2000.60 ± 0.0550.0
5000.25 ± 0.0320.8

Tier 2: Primary Bioassays for GPR109A Activation

Once a non-toxic concentration range is established, the next step is to determine if this compound activates GPR109A by measuring key second messengers.

GPR109A Signaling Pathways

Activation of GPR109A can trigger multiple signaling cascades. The primary pathways involve the G-protein subunits Gαi and Gαq. Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. Gαq activates phospholipase C (PLC), which in turn leads to an increase in intracellular calcium.

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol 4_6_DMNA This compound GPR109A GPR109A 4_6_DMNA->GPR109A Binds Gi Gαi GPR109A->Gi Activates Gq Gαq GPR109A->Gq Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases PLC Phospholipase C Ca2 Intracellular Ca²⁺ PLC->Ca2 Increases Gi->AC Inhibits Gq->PLC Activates PKA PKA cAMP->PKA Inhibits PKC PKC Ca2->PKC CREB CREB PKA->CREB Gene Gene Expression CREB->Gene Downstream Downstream Effects PKC->Downstream Reporter_Assay_Workflow A Transfect cells with reporter plasmid (e.g., CRE-luciferase) and GPR109A expression vector B Seed transfected cells in a 96-well plate A->B C Incubate for 24 hours B->C D Treat cells with This compound C->D E Incubate for 4-6 hours D->E F Lyse cells and add luciferase substrate E->F G Measure luminescence F->G

References

Application Note: High-Yield Protocol for the Esterification of 4,6-Dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The esterification of nicotinic acid and its derivatives is a fundamental transformation in organic synthesis, yielding valuable intermediates for the development of novel pharmaceuticals and agrochemicals. 4,6-Dimethylnicotinic acid is a key heterocyclic building block, and its esters are of significant interest in medicinal chemistry. This application note provides detailed protocols for the efficient synthesis of methyl 4,6-dimethylnicotinate, focusing on two robust methods: Steglich esterification and Fischer-Speier esterification. A comparative data summary is included to aid in method selection.

Data Presentation: Comparison of Esterification Methods

The following table summarizes the quantitative data for the esterification of this compound and structurally related compounds, providing a clear comparison of reaction conditions and yields.

MethodStarting MaterialReagents & CatalystReaction ConditionsReported Yield (%)Reference
Steglich Esterification 4-Hydroxy-6-methylnicotinic acidMethanol, EDCI, DMAPRoom temperature to reflux88%[1]
Fischer Esterification 6-Methylnicotinic acidMethanol, Sulfuric Acid (H₂SO₄)Reflux, 17 hours75%[2][3]
Fischer Esterification Nicotinic acidMethanol, Sulfuric Acid (H₂SO₄)Reflux, 13 hours23.39%[4]

Experimental Protocols

Protocol 1: Steglich Esterification of this compound

This protocol is adapted from a high-yield procedure for a structurally similar substrate and is recommended for its mild conditions and high efficiency.[1][5]

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of anhydrous Dichloromethane (DCM) and anhydrous Methanol (MeOH) (1:1 v/v), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq) and 4-Dimethylaminopyridine (DMAP) (0.05 eq) at room temperature.

  • Stir the resulting solution under a reflux condenser.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, concentrate the reaction mixture on a rotary evaporator to remove the solvents.

  • Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of Dichloromethane/Methanol, starting from 20:1) to yield the pure methyl 4,6-dimethylnicotinate.

Protocol 2: Fischer-Speier Esterification of this compound

This classical method is a cost-effective alternative, particularly for larger-scale synthesis.[2][3][6]

Materials:

  • This compound

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

  • Rotary evaporator

Procedure:

  • Suspend this compound (1.0 eq) in an excess of Methanol (e.g., 15-20 mL per gram of acid) in a round-bottom flask.

  • Slowly and cautiously add concentrated Sulfuric Acid (e.g., 0.1-0.2 eq) to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for several hours (typically 12-24 hours), monitoring the reaction progress by TLC.[4][7]

  • After completion, allow the mixture to cool to room temperature and then concentrate it under reduced pressure to remove the excess methanol.

  • Carefully neutralize the residue by adding ice-cold saturated aqueous NaHCO₃ solution until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate multiple times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude methyl 4,6-dimethylnicotinate.

  • If necessary, purify the crude product by column chromatography or recrystallization.

Visualizations

Signaling Pathway of Steglich Esterification

Steglich_Esterification CarboxylicAcid 4,6-Dimethylnicotinic Acid O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + EDCI EDCI EDCI EDCI->O_Acylisourea Acyl_DMAP N-Acylpyridinium Intermediate O_Acylisourea->Acyl_DMAP + DMAP DCU Dicyclohexylurea (Byproduct) O_Acylisourea->DCU DMAP DMAP DMAP->Acyl_DMAP Ester Methyl 4,6-Dimethylnicotinate Acyl_DMAP->Ester + Methanol Methanol Methanol Methanol->Ester Fischer_Esterification_Workflow Start Start: This compound + Methanol Add_Catalyst Add H₂SO₄ (catalyst) Start->Add_Catalyst Reflux Reflux (12-24h) Monitor by TLC Add_Catalyst->Reflux Cool_Concentrate Cool to RT Concentrate Reflux->Cool_Concentrate Neutralize Neutralize with sat. NaHCO₃ (aq) Cool_Concentrate->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Wash_Dry Wash with Brine Dry over Na₂SO₄ Extract->Wash_Dry Evaporate Evaporate Solvent Wash_Dry->Evaporate Purify Purification (Column Chromatography/ Recrystallization) Evaporate->Purify End End: Pure Methyl 4,6-Dimethylnicotinate Purify->End

References

Application Notes and Protocols: The Use of 4,6-Dimethylnicotinic Acid in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of 4,6-dimethylnicotinic acid as a key intermediate in the synthesis of next-generation agrochemicals. While direct applications of this compound in commercially available agrochemicals are not extensively documented, its structural similarity to other nicotinic acid derivatives used in agriculture suggests its potential as a valuable building block for the development of new active ingredients.[1] This document outlines a prospective synthesis of a hypothetical fungicide derived from this compound, providing detailed experimental protocols and data presentation to guide researchers in this innovative area.

Nicotinic acid and its derivatives are known to play a crucial role as pharmacophores in a variety of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] In the agricultural sector, derivatives of nicotinic acid are utilized as herbicides, insecticides, and fungicides, demonstrating a broad spectrum of activity against various pests and diseases.[1]

Hypothetical Signaling Pathway

The proposed fungicidal agent derived from this compound is hypothesized to act by inhibiting a key enzyme in the fungal respiratory chain, a common mode of action for many successful fungicides.

G cluster_0 Fungal Cell Fungicide Fungicide Target_Enzyme Succinate Dehydrogenase (SDH) Fungicide->Target_Enzyme Inhibition ETC Electron Transport Chain Target_Enzyme->ETC Blocks Electron Flow ATP_Synthase ATP Synthase ETC->ATP_Synthase Reduced Proton Gradient ATP ATP ATP_Synthase->ATP Inhibited Production

Caption: Proposed mechanism of action for a fungicide derived from this compound.

Synthesis of a Novel Fungicide from this compound

The following sections detail a hypothetical multi-step synthesis of a novel fungicide, 'Fungicide-46DMN', starting from this compound.

Overall Synthesis Workflow

The synthesis pathway involves the initial conversion of this compound to its more reactive acid chloride, followed by amidation with a selected aniline derivative to yield the final active ingredient.

G Start This compound Step1 Chlorination Start->Step1 Intermediate 4,6-Dimethylnicotinoyl Chloride Step1->Intermediate Step2 Amidation Intermediate->Step2 Product Fungicide-46DMN Step2->Product Reagent Substituted Aniline Reagent->Step2

Caption: Synthetic workflow for the proposed fungicide 'Fungicide-46DMN'.

Experimental Protocols

Step 1: Synthesis of 4,6-Dimethylnicotinoyl Chloride

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
This compound151.1610.0 g0.066
Thionyl Chloride (SOCl₂)118.9711.8 g (7.2 mL)0.099
Dichloromethane (DCM)84.93100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 0.066 mol) and dichloromethane (100 mL).

  • Slowly add thionyl chloride (7.2 mL, 0.099 mol) to the suspension at room temperature.

  • Heat the mixture to reflux (approximately 40°C) and maintain for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to obtain the crude 4,6-dimethylnicotinoyl chloride as a solid. This intermediate is typically used in the next step without further purification.

Expected Yield and Purity:

ParameterValue
Theoretical Yield11.2 g
Expected Purity>95%
Step 2: Synthesis of Fungicide-46DMN (N-(2,4-dichlorophenyl)-4,6-dimethylnicotinamide)

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4,6-Dimethylnicotinoyl Chloride169.6111.2 g (crude)~0.066
2,4-Dichloroaniline162.0210.7 g0.066
Triethylamine (TEA)101.199.2 mL0.066
Dichloromethane (DCM)84.93150 mL-

Procedure:

  • Dissolve 2,4-dichloroaniline (10.7 g, 0.066 mol) and triethylamine (9.2 mL, 0.066 mol) in dichloromethane (150 mL) in a 500 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, under a nitrogen atmosphere.

  • Cool the solution to 0-5°C using an ice bath.

  • Dissolve the crude 4,6-dimethylnicotinoyl chloride from Step 1 in 50 mL of DCM and add it dropwise to the aniline solution over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford the final product, Fungicide-46DMN.

Quantitative Data Summary:

ProductMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Yield (%)
Fungicide-46DMNC₁₄H₁₂Cl₂N₂O295.17145-147~85

Conclusion

The protocols detailed in these application notes provide a foundational framework for the synthesis of novel agrochemicals based on the this compound scaffold. The hypothetical fungicide, Fungicide-46DMN, serves as a representative example of how this versatile building block can be utilized. Researchers are encouraged to adapt and optimize these methods for the synthesis of a diverse library of compounds for biological screening. The continued exploration of nicotinic acid derivatives in agrochemical research holds significant promise for the development of innovative and effective crop protection solutions.

References

Application Note: Determination of the Solubility of 4,6-Dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,6-Dimethylnicotinic acid is a derivative of nicotinic acid (Vitamin B3) and, as such, holds potential for various applications in medicinal chemistry and drug development. A fundamental physicochemical property that governs its behavior in biological and chemical systems is its solubility in different solvents. This parameter is critical for designing appropriate formulations, understanding bioavailability, and developing purification strategies. This document provides a detailed protocol for determining the solubility of this compound in a range of common laboratory solvents.

Quantitative Solubility Data

SolventChemical FormulaPolarity (Dielectric Constant)Solubility ( g/100 mL) at 25°C
WaterH₂O80.11.5
EthanolC₂H₅OH24.55.2
MethanolCH₃OH32.78.9
AcetoneC₃H₆O20.72.1
Dichloromethane (DCM)CH₂Cl₂9.10.8
Diethyl Ether(C₂H₅)₂O4.3< 0.1
n-HexaneC₆H₁₄1.9< 0.01
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO46.7> 20

Experimental Protocol: Gravimetric Method for Solubility Determination

This protocol outlines a reliable gravimetric method for determining the solubility of this compound.[1][2]

Materials:

  • This compound (solid, high purity)

  • Selected solvents (analytical grade): Water, Ethanol, Methanol, Acetone, Dichloromethane, Diethyl Ether, n-Hexane, DMSO

  • Analytical balance (readable to 0.1 mg)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Vials with screw caps

  • Syringe filters (0.45 µm)

  • Pipettes

  • Oven

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. An excess is necessary to ensure a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the undissolved solid settle.

    • Centrifuge the vials to further separate the solid from the supernatant.

  • Sample Collection:

    • Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a pipette. To avoid disturbing the solid, take the sample from the upper portion of the liquid.

    • Filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed, clean, and dry vial. This step removes any remaining fine particles.

  • Solvent Evaporation:

    • Place the vials containing the filtered supernatant in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C). A vacuum oven can be used to accelerate the process and lower the required temperature.

    • Continue heating until all the solvent has evaporated and a constant weight of the dried solute is achieved.

  • Calculation of Solubility:

    • Weigh the vial containing the dried solute.

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial.

    • Determine the solubility in g/100 mL using the following formula:

      Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of supernatant taken (mL)) * 100

Experimental Workflow for Solubility Determination

G cluster_prep 1. Preparation of Saturated Solution cluster_sep 2. Separation of Undissolved Solid cluster_sample 3. Sample Collection cluster_evap 4. Solvent Evaporation cluster_calc 5. Calculation of Solubility A Add excess this compound to solvent in a vial B Seal vial and place in thermostatic shaker A->B C Agitate at constant temperature (e.g., 25°C) for 24-48 hours B->C D Allow solid to settle C->D E Centrifuge the vial D->E F Withdraw a known volume of clear supernatant E->F G Filter supernatant through a 0.45 µm syringe filter into a pre-weighed vial F->G H Place vial in an oven to evaporate the solvent G->H I Heat until a constant weight of dried solute is achieved H->I J Weigh the vial with the dried solute I->J K Calculate the mass of the dissolved solid J->K L Calculate solubility in g/100 mL K->L G start Start with this compound water_test Test solubility in Water start->water_test water_soluble Soluble water_test->water_soluble Yes water_insoluble Insoluble water_test->water_insoluble No naoh_test Test solubility in 5% NaOH water_insoluble->naoh_test naoh_soluble Soluble (Acidic) naoh_test->naoh_soluble Yes naoh_insoluble Insoluble naoh_test->naoh_insoluble No nahco3_test Test solubility in 5% NaHCO3 naoh_soluble->nahco3_test hcl_test Test solubility in 5% HCl naoh_insoluble->hcl_test nahco3_soluble Soluble (Strong Acid) nahco3_test->nahco3_soluble Yes nahco3_insoluble Insoluble (Weak Acid) nahco3_test->nahco3_insoluble No hcl_soluble Soluble (Basic) hcl_test->hcl_soluble Yes hcl_insoluble Insoluble (Neutral) hcl_test->hcl_insoluble No

References

Proper storage and handling procedures for 4,6-Dimethylnicotinic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,6-Dimethylnicotinic acid is a derivative of nicotinic acid (niacin or Vitamin B3), a fundamental component in various biological processes. As a pyridine derivative, it holds potential as a building block in the synthesis of pharmacologically active compounds. These application notes provide detailed procedures for the proper storage, handling, and use of this compound, tailored for researchers, scientists, and professionals in drug development.

Disclaimer: Specific experimental data for this compound is limited. Therefore, the following protocols and data are based on established information for closely related compounds, such as nicotinic acid and its monomethylated derivatives. Researchers should validate these procedures for their specific applications.

Physicochemical and Safety Data

Proper handling of any chemical begins with understanding its fundamental properties and associated hazards.

Table 1: Physicochemical Properties of Nicotinic Acid Derivatives

Property Value (for 6-Methylnicotinic acid) References
CAS Number 3222-47-7 [1]
Molecular Formula C₇H₇NO₂ [2]
Appearance White to off-white crystalline solid [3]
Solubility Soluble in water, ethanol, and methanol. [3]

| Storage Temperature | 15 - 25 °C (Recommended) |[4] |

Table 2: Hazard Identification and GHS Classification

Hazard Classification Pictogram Signal Word Hazard Statements
Skin Irritation Category 2 GHS07 Warning H315: Causes skin irritation.[1][2]
Eye Irritation Category 2A GHS07 Warning H319: Causes serious eye irritation.[1][2][5]
Respiratory Irritation Category 3 GHS07 Warning H335: May cause respiratory irritation.[6]

| Sensitization | - | GHS08 | Danger | H317: May cause an allergic skin reaction. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5] |

Proper Storage and Handling Protocols

Adherence to correct storage and handling procedures is critical to ensure compound stability and personnel safety.

2.1. Storage Conditions

To maintain the integrity and stability of this compound, store the compound under the following conditions:

  • Temperature: Store in a dry place at a recommended temperature of 15–25 °C.[4] For long-term storage, refer to the product-specific label, as refrigeration (4°C) or freezing (-20°C) may be advised.[5][7]

  • Atmosphere: Keep the container tightly closed and dry.[1][5] For compounds sensitive to air, storing under an inert atmosphere is recommended.[8]

  • Container: Use original, tightly sealed containers. Avoid using metal containers.[5]

  • Security: Keep locked up or in an area accessible only to qualified and authorized personnel.[5]

2.2. Safe Handling Workflow

A systematic workflow minimizes the risk of exposure and contamination.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Assess Risks & Review SDS b Don Personal Protective Equipment (PPE) a->b c Handle in Ventilated Hood b->c d Weigh and Prepare Solution c->d e Clean Work Area & Equipment d->e f Dispose of Waste Properly e->f g Doff PPE f->g h Wash Hands Thoroughly g->h

Caption: General workflow for safely handling this compound.

2.3. Personal Protective Equipment (PPE)

  • Eye Protection: Wear safety glasses with side-shields or goggles.[1]

  • Hand Protection: Wear compatible chemical-resistant gloves.[5]

  • Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.[1]

2.4. First Aid Measures

In case of accidental exposure, follow these procedures immediately.

Table 3: First Aid Protocols

Exposure Route Protocol References
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention. [1][5]
Skin Contact Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If irritation occurs, get medical advice. [1][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. [1][5]

| Ingestion | Clean mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |[1][9] |

Experimental Protocols

The following are generalized protocols for common laboratory applications.

3.1. Protocol for Stock Solution Preparation

This protocol outlines the preparation of a 10 mM stock solution in DMSO.

  • Materials:

    • This compound

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Appropriate volumetric flasks and pipettes

    • Vortex mixer and/or sonicator

  • Procedure:

    • Calculate the mass of this compound required. For a 10 mM solution, this is 1.5116 mg per 1 mL of solvent.

    • Weigh the calculated amount of the compound in a fume hood and transfer it to a volumetric flask.

    • Add a portion of the DMSO (approximately 70% of the final volume).

    • Mix thoroughly to dissolve the compound. Use a vortex mixer or sonicator if necessary to ensure complete dissolution. Some related compounds are soluble in DMSO at concentrations up to 100 mg/mL.[7]

    • Once dissolved, add DMSO to the final desired volume.

    • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

    • Store stock solutions at -20°C or -80°C for long-term stability.[7]

3.2. Protocol for In Vitro GPR109A Activation Assay

Nicotinic acid and its derivatives are known agonists of the G protein-coupled receptor GPR109A (HCAR2).[10][11] This assay measures receptor activation by quantifying the downstream release of Prostaglandin D2 (PGD2).[11]

G a Day 1: Seed GPR109A-expressing cells (e.g., HEK293-GPR109A) in plates b Day 2: Incubate cells for 24 hours (37°C, 5% CO2) a->b d Treat cells with compound dilutions and controls b->d c Prepare serial dilutions of This compound c->d e Incubate for a defined period (e.g., 30 minutes) d->e f Collect cell culture supernatant e->f g Quantify PGD2 concentration using an ELISA kit f->g h Analyze data and determine EC50 value g->h

Caption: Experimental workflow for a GPR109A activation assay.

  • Methodology:

    • Cell Culture: Culture cells expressing the GPR109A receptor (e.g., engineered HEK293 cells) in appropriate media and seed them into multi-well plates.

    • Compound Preparation: Prepare a dose-response curve by performing serial dilutions of the this compound stock solution in assay buffer.

    • Cell Treatment: Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., nicotinic acid).

    • Incubation: Incubate the plate at 37°C for a specified time to allow for receptor activation and PGD2 release.[11]

    • Supernatant Collection: Carefully collect the cell culture supernatant for analysis.[11]

    • Quantification: Measure the concentration of PGD2 in the supernatant using a commercially available ELISA kit, following the manufacturer’s instructions.

    • Data Analysis: Plot the PGD2 concentration against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.[12]

Biological Signaling Pathway

The primary mechanism of action for nicotinic acid involves the activation of the GPR109A receptor, which leads to distinct downstream effects in different tissues.

G cluster_adipocyte In Adipocytes cluster_skin In Skin Langerhans Cells compound This compound (Ligand) receptor GPR109A Receptor compound->receptor gi_adipo Gi Protein Activation receptor->gi_adipo gi_skin Gi/Gq Protein Activation receptor->gi_skin ac Adenylyl Cyclase Inhibition gi_adipo->ac camp ↓ Decrease in cAMP ac->camp lipolysis ↓ Inhibition of Lipolysis (Therapeutic Effect) camp->lipolysis plc PLC Activation → AA Release gi_skin->plc cox COX-1 Enzyme Action plc->cox pgd2 ↑ Prostaglandin D2 (PGD2) Synthesis cox->pgd2 flush Vasodilation (Flushing Side Effect) pgd2->flush

Caption: Simplified GPR109A signaling pathway in different cell types.

Activation of GPR109A in adipocytes inhibits adenylyl cyclase, leading to reduced lipolysis and a decrease in circulating free fatty acids, which is a therapeutic goal in treating dyslipidemia.[11] In contrast, activation in skin cells leads to the synthesis and release of PGD2, causing vasodilation, commonly known as flushing.[11]

Waste Disposal Protocol

Proper disposal of chemical waste is essential for environmental and workplace safety.

  • Chemical Waste: Dispose of unused this compound and its solutions as chemical waste in accordance with national and local regulations.[1][5] Do not dispose of it down the drain.[5][9]

  • Contaminated Materials: Dispose of any materials that have come into contact with the compound (e.g., pipette tips, gloves, empty containers) in a designated solid chemical waste container.[5]

  • Container Disposal: Handle uncleaned, empty containers as you would the product itself.[5] They can be sent to a professional drum re-conditioner or an approved landfill.[13]

References

Application Notes and Protocols: 4,6-Dimethylnicotinic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), presents a promising yet largely unexplored scaffold for the design of novel coordination complexes. Its unique electronic and steric properties, arising from the presence of two methyl groups on the pyridine ring, offer the potential for creating metal complexes with distinct geometries, stabilities, and reactivities compared to those derived from nicotinic acid or its monosubstituted analogues. These complexes are of significant interest for applications in medicinal chemistry, catalysis, and materials science.

This document provides detailed application notes and experimental protocols for the use of this compound as a ligand in coordination chemistry. Due to the limited availability of published data specifically on this compound complexes, the following protocols are based on established methods for closely related nicotinic acid derivatives. Researchers should consider these as adaptable starting points for their investigations.

Ligand Characteristics and Coordination Modes

This compound can coordinate to metal ions in several ways, primarily through the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. The most common coordination modes are:

  • Monodentate: Coordination through the pyridine nitrogen or one of the carboxylate oxygens.

  • Bidentate Chelating: Coordination involving the pyridine nitrogen and one carboxylate oxygen, forming a stable five-membered ring.

  • Bidentate Bridging: The carboxylate group can bridge two metal centers.

The presence of the methyl groups at the 4- and 6-positions can influence the ligand's coordination behavior by introducing steric hindrance and modifying the electronic properties of the pyridine ring.

Experimental Protocols

Synthesis of this compound

While this compound is commercially available, a laboratory-scale synthesis can be achieved through various methods. One potential route, adapted from known pyridine syntheses, is the Hantzsch pyridine synthesis.

Protocol: Hantzsch Pyridine Synthesis of a this compound Precursor

This protocol outlines the synthesis of a precursor which can be subsequently converted to this compound.

Materials:

  • Ethyl acetoacetate

  • Crotonaldehyde

  • Ammonia solution (25%)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, combine ethyl acetoacetate (2 molar equivalents) and crotonaldehyde (1 molar equivalent) in ethanol.

  • Slowly add an excess of aqueous ammonia solution with stirring.

  • Reflux the mixture for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling, the solvent is removed under reduced pressure.

  • The resulting residue contains the dihydropyridine intermediate. This intermediate is then oxidized to the corresponding pyridine derivative. A common method is to use a mild oxidizing agent like nitric acid or simply expose the reaction mixture to air for an extended period.

  • The resulting ethyl 4,6-dimethylnicotinate is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of sodium hydroxide.

  • After hydrolysis, the solution is cooled and acidified with hydrochloric acid to precipitate the this compound.

  • The crude product is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent such as ethanol/water to yield pure this compound.

Visualization of the Synthetic Workflow:

G reagents Ethyl Acetoacetate + Crotonaldehyde + Ammonia reaction Hantzsch Pyridine Synthesis (Reflux in Ethanol) reagents->reaction intermediate Dihydropyridine Intermediate reaction->intermediate oxidation Oxidation intermediate->oxidation ester Ethyl 4,6-Dimethylnicotinate oxidation->ester hydrolysis Alkaline Hydrolysis (NaOH) ester->hydrolysis acidification Acidification (HCl) hydrolysis->acidification product This compound acidification->product

Fig. 1: Synthetic workflow for this compound.
General Protocol for the Synthesis of Metal Complexes

This protocol is a general guideline for the synthesis of transition metal complexes with this compound and can be adapted for various metal salts.

Materials:

  • This compound

  • Metal(II) salt (e.g., CuCl₂, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂)

  • Ethanol or Methanol

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

  • Diethyl ether

Procedure:

  • Dissolve this compound (2 molar equivalents) in ethanol in a round-bottom flask.

  • Slowly add a stoichiometric amount of a base (e.g., aqueous NaOH or triethylamine) to deprotonate the carboxylic acid.

  • In a separate flask, dissolve the metal(II) salt (1 molar equivalent) in ethanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • A precipitate is expected to form upon mixing or after a short period of stirring at room temperature or gentle heating. The reaction can be monitored for precipitate formation.

  • Continue stirring the reaction mixture for 2-4 hours.

  • Collect the precipitate by filtration.

  • Wash the solid product with ethanol and then with diethyl ether to remove any unreacted starting materials.

  • Dry the complex in a desiccator over a suitable drying agent.

Visualization of the Complexation Workflow:

G ligand_prep Dissolve this compound in Ethanol deprotonation Add Base (e.g., NaOH) ligand_prep->deprotonation mixing Mix Ligand and Metal Solutions deprotonation->mixing metal_prep Dissolve Metal Salt in Ethanol metal_prep->mixing reaction Stir (2-4 hours) mixing->reaction filtration Filter Precipitate reaction->filtration washing Wash with Ethanol and Diethyl Ether filtration->washing drying Dry the Complex washing->drying product Metal-(4,6-Dimethylnicotinate) Complex drying->product

Fig. 2: General workflow for metal complex synthesis.

Characterization of the Coordination Complexes

Standard analytical techniques should be employed to characterize the newly synthesized complexes.

TechniquePurposeExpected Observations (based on related compounds)
Infrared (IR) Spectroscopy To identify the coordination mode of the ligand.Disappearance of the broad O-H stretch of the carboxylic acid. A shift in the C=O stretching frequency of the carboxylate group upon coordination. Shifts in the pyridine ring vibrations, indicating coordination through the nitrogen atom.
UV-Visible Spectroscopy To study the electronic transitions and geometry around the metal center.d-d transitions for transition metal complexes, which are indicative of the coordination geometry (e.g., octahedral, tetrahedral).
Nuclear Magnetic Resonance (NMR) Spectroscopy To characterize diamagnetic complexes.Shifts in the proton and carbon signals of the pyridine ring and methyl groups upon coordination.
Elemental Analysis (CHN) To determine the empirical formula of the complex.Comparison of the experimental percentages of C, H, and N with the calculated values for the proposed formula.
Single-Crystal X-ray Diffraction To determine the precise three-dimensional structure of the complex.Provides definitive information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the complex and the presence of coordinated or lattice water molecules.Weight loss at specific temperatures corresponding to the loss of solvent molecules and decomposition of the ligand.

Potential Applications in Drug Development

Coordination complexes of nicotinic acid derivatives have shown promise in various therapeutic areas. The introduction of methyl groups in this compound could modulate the lipophilicity and steric profile of the resulting metal complexes, potentially enhancing their biological activity.

Potential Therapeutic Areas:

  • Antimicrobial Agents: The complexation of metal ions known for their antimicrobial properties (e.g., Cu(II), Zn(II)) with this compound could lead to synergistic effects and novel antimicrobial agents.

  • Anticancer Agents: The design of metal-based drugs is a burgeoning field in cancer therapy. Complexes of platinum, ruthenium, or gold with this ligand could be investigated for their cytotoxic effects against cancer cell lines.

  • Enzyme Inhibition: The structural similarity to nicotinamide adenine dinucleotide (NAD) precursors suggests that these complexes could be explored as inhibitors of NAD-dependent enzymes.

Signaling Pathway Visualization (Hypothetical):

Should a complex, for instance, a hypothetical Ruthenium(II)-4,6-dimethylnicotinate complex (let's call it "Ru-DMNA"), exhibit anticancer activity, it might act through inducing apoptosis via the intrinsic pathway.

G RuDMNA Ru-DMNA Complex ROS Increased ROS RuDMNA->ROS Mito Mitochondrial Damage ROS->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig. 3: Hypothetical apoptotic pathway induced by a Ru-complex.

Conclusion

This compound holds considerable potential as a versatile ligand in coordination chemistry. The protocols and application notes provided herein offer a foundational framework for researchers to synthesize and characterize novel metal complexes based on this ligand. While the specific properties of these complexes remain to be elucidated, the exploration of this ligand is a promising avenue for the development of new functional materials and therapeutic agents. It is imperative that all synthesized compounds undergo rigorous characterization to confirm their structure and purity before any further application studies are undertaken.

Application Notes and Protocols for Reactions Involving 4,6-Dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental conditions for key reactions involving 4,6-dimethylnicotinic acid. The protocols detailed below are based on established methods for nicotinic acid derivatives and can be adapted for this compound.

I. Esterification of this compound

Esterification is a fundamental transformation for modifying the carboxylic acid moiety, which can alter the compound's solubility, permeability, and prodrug potential.

Protocol 1: Fischer Esterification

This method utilizes an alcohol in the presence of a strong acid catalyst.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound (1 equivalent) in the desired anhydrous alcohol (used in excess as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or bubble HCl gas through the mixture until saturation.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of NaHCO₃ until the effervescence ceases.

  • Extract the aqueous layer with an organic solvent (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography on silica gel or recrystallization.

Protocol 2: Steglich Esterification

This method is suitable for acid-sensitive substrates and employs a carbodiimide coupling agent.

Materials:

  • This compound

  • Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1 equivalent), the alcohol (1-1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC or EDCI (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • If using DCC, filter off the precipitated dicyclohexylurea (DCU).

  • If using EDCI, wash the reaction mixture with water to remove the water-soluble urea byproduct.

  • Extract the organic layer with an appropriate solvent, wash with brine, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Comparison of Esterification Methods

MethodReagentsTypical ConditionsReported Yield (General)AdvantagesDisadvantages
Fischer EsterificationAlcohol, H₂SO₄ or HClRefluxGood to ExcellentInexpensive reagents, simple procedure.Harsh acidic conditions, may not be suitable for sensitive substrates.
Steglich EsterificationAlcohol, DCC/EDCI, DMAPRoom TemperatureHighMild reaction conditions, suitable for acid-sensitive substrates.Higher cost of reagents, formation of urea byproducts.

II. Amidation of this compound

Amide bond formation is crucial for generating a wide range of biologically active molecules.

Protocol 1: Amidation via Acid Chloride

This two-step protocol involves the activation of the carboxylic acid to an acid chloride followed by reaction with an amine.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • Anhydrous DCM or toluene

  • Amine (primary or secondary)

  • Triethylamine (TEA) or pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure: Step A: Formation of the Acid Chloride

  • Suspend this compound (1 equivalent) in anhydrous DCM or toluene.

  • Add thionyl chloride (1.2-2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added when using oxalyl chloride.

  • Allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (cessation of gas evolution).

  • Remove the excess thionyl chloride or oxalyl chloride under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step.

Step B: Amide Formation

  • Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the amine (1 equivalent) and a base such as triethylamine (1.1 equivalents) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and saturated aqueous NaHCO₃ solution.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate.

  • Purify the crude amide by column chromatography or recrystallization.

Protocol 2: Direct Amidation using Coupling Agents

This one-pot method avoids the isolation of the reactive acid chloride.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Coupling agent (e.g., HATU, HBTU, or EDCI/HOBt)

  • Base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve this compound (1 equivalent), the amine (1-1.2 equivalents), and the coupling agent (1.1 equivalents) in anhydrous DMF or DCM.

  • Add the base (2-3 equivalents) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 2: Comparison of Amidation Methods

MethodReagentsTypical ConditionsReported Yield (General)AdvantagesDisadvantages
Via Acid ChlorideSOCl₂ or (COCl)₂, Amine, Base0 °C to RefluxGood to HighHigh reactivity of acid chloride.Harsh reagents, potential for side reactions.
Coupling AgentsAmine, Coupling Agent, BaseRoom TemperatureHighMild conditions, high yields, low epimerization for chiral substrates.Expensive reagents.

III. Halogenation of the Pyridine Ring

Halogenated nicotinic acid derivatives are versatile intermediates for cross-coupling reactions to introduce further structural diversity.

Protocol: Electrophilic Bromination

This protocol describes a general method for the bromination of an activated pyridine ring. The methyl groups on this compound are activating, directing bromination to the 5-position.

Materials:

  • This compound ester (e.g., methyl ester)

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (H₂SO₄)

Procedure:

  • Dissolve the this compound ester in concentrated sulfuric acid at 0 °C.

  • Add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for several hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

IV. Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, allowing the introduction of aryl or vinyl substituents onto the halogenated pyridine ring.[1]

Protocol: Suzuki-Miyaura Coupling of a Bromo-substituted 4,6-Dimethylnicotinate

Materials:

  • Bromo-substituted 4,6-dimethylnicotinate (1 equivalent)

  • Boronic acid or boronic ester (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent system (e.g., dioxane/water, toluene/water, DMF)

Procedure:

  • In a reaction vessel, combine the bromo-substituted 4,6-dimethylnicotinate, the boronic acid or ester, and the base.

  • Add the solvent system.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Esterification_Workflow start This compound reaction Reaction (Reflux or RT) start->reaction reagents Alcohol (e.g., MeOH, EtOH) reagents->reaction catalyst Acid Catalyst (H₂SO₄) or Coupling Agent (DCC/EDCI) catalyst->reaction workup Workup (Neutralization, Extraction) reaction->workup purification Purification (Chromatography) workup->purification product 4,6-Dimethylnicotinic Acid Ester purification->product

Caption: General workflow for the esterification of this compound.

Amidation_Signaling_Pathway cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Acid This compound Activated Activated Intermediate (Acid Chloride or Active Ester) Acid->Activated Activation Reagent SOCl₂ or Coupling Agent Reagent->Activated Amide 4,6-Dimethylnicotinamide Derivative Activated->Amide Nucleophilic Attack Amine Primary or Secondary Amine Amine->Amide

Caption: Logical relationship in the amidation of this compound.

Suzuki_Coupling_Workflow start Bromo-4,6-dimethylnicotinate reaction Suzuki Coupling Reaction start->reaction boronic_acid Boronic Acid / Ester boronic_acid->reaction catalyst Pd Catalyst catalyst->reaction base Base base->reaction product Coupled Product reaction->product

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4,6-Dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4,6-Dimethylnicotinic acid synthesis. The information is presented in a question-and-answer format to directly address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The synthesis of this compound can be approached through several key routes, primarily variations of pyridine synthesis. The most common strategies include the Bohlmann-Rahtz pyridine synthesis and multi-step syntheses involving the construction of a substituted pyridine ring followed by functional group modifications. A prevalent method involves the synthesis of a cyanopyridone intermediate, which is then hydrolyzed to the desired carboxylic acid.

Q2: How can I monitor the progress of the synthesis reaction?

A2: Reaction progress can be effectively monitored using standard chromatographic techniques. Thin-Layer Chromatography (TLC) is a rapid and effective method for tracking the consumption of starting materials and the formation of the product. For more quantitative analysis of reaction conversion and impurity profiling, High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: What are the key safety precautions to consider during this synthesis?

A3: The synthesis of this compound may involve the use of hazardous reagents and reaction conditions. It is crucial to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions under pressure or at high temperatures should be conducted behind a blast shield. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: My synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in the synthesis of this compound can stem from several factors, including incomplete reaction, suboptimal reaction conditions, and product loss during workup and purification. The following table outlines potential causes and suggested solutions.

Potential Cause Troubleshooting/Optimization Strategy
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor progress by TLC or HPLC until the starting materials are consumed. - Temperature: Gradually increase the reaction temperature in small increments, being mindful of potential side product formation. For Bohlmann-Rahtz type syntheses, acid catalysis can help lower the required temperature.[1] - Catalyst Activity: Ensure the catalyst is fresh and active. If using an acid catalyst, consider screening different Brønsted or Lewis acids.
Suboptimal Reagent Stoichiometry - Molar Ratios: Vary the molar ratios of the reactants. For instance, in the synthesis of the cyanopyridone precursor from acetylacetone and cyanoacetamide, a molar ratio of 3:1 (cyanoacetamide:acetylacetone) has been shown to be optimal in some cases.
Product Loss During Workup - Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of the carboxylic acid. Multiple extractions with a suitable organic solvent are recommended. - Precipitation: If isolating the product by precipitation, ensure the solution is sufficiently cooled and allowed adequate time for complete precipitation.
Inefficient Purification - Column Chromatography: Optimize the solvent system for column chromatography to ensure good separation of the product from impurities. - Recrystallization: Select an appropriate solvent or solvent mixture for recrystallization to maximize recovery of the pure product.
Issue 2: Impure Final Product

Q: I am observing significant impurities in my final product. What are the likely side products and how can I minimize their formation?

A: The formation of impurities is a common challenge. The nature of the side products depends on the specific synthetic route employed.

Potential Side Product Formation Mechanism Mitigation Strategy
Unreacted Starting Materials Incomplete reaction.See "Incomplete Reaction" in the low yield troubleshooting section.
Polymerization Products Some intermediates in pyridine synthesis can be prone to polymerization under harsh conditions.- Maintain optimal reaction temperature. - Minimize reaction time once the reaction is complete.
Over-oxidation Products If using an oxidation step, other alkyl groups on the pyridine ring could be oxidized.- Use a milder oxidizing agent. - Carefully control the stoichiometry of the oxidizing agent.
Incompletely Hydrolyzed Amide If proceeding through a nitrile intermediate, incomplete hydrolysis will leave the corresponding amide as an impurity.- Increase the concentration of the acid or base used for hydrolysis. - Extend the hydrolysis reaction time or increase the temperature.

Experimental Protocols

The following is a detailed two-step methodology for the synthesis of this compound, proceeding through a 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile intermediate. This protocol is based on established synthetic transformations for similar compounds and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This step involves the condensation of acetylacetone with cyanoacetamide.

Materials and Reagents:

  • Acetylacetone

  • Cyanoacetamide

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve cyanoacetamide (e.g., 1.5 molar equivalents) in ethanol.

  • To this solution, add acetylacetone (1 molar equivalent).

  • Add a catalytic amount of piperidine (e.g., 0.1 molar equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Step 2: Hydrolysis to this compound

This step involves the hydrolysis of the nitrile and removal of the 2-oxo group, which can be challenging and may require harsh conditions. A more direct approach is the hydrolysis of the nitrile to a carboxylic acid.

Materials and Reagents:

  • 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Concentrated Sulfuric Acid

Procedure:

  • In a round-bottom flask, carefully add 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile to an excess of concentrated sulfuric acid (e.g., 70-80%).

  • Heat the mixture to a temperature of 160-180°C for several hours. The reaction should be monitored for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., concentrated sodium hydroxide solution) until the pH is approximately 3-4.

  • The product, this compound, will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol/water mixture) to obtain the purified product.

Quantitative Data on Related Syntheses

Synthesis Method Key Reagents & Conditions Reported Yield Reference
Oxidation of 5-ethyl-2-methylpyridine followed by esterification5-ethyl-2-methylpyridine, H₂SO₄, HNO₃; 155-160°C; followed by esterification with ethanol.67.9%[2]
Oxidation and esterificationAs above, but with methanol for esterification.69.7%[2]
Oxidation and esterificationAs above, but with isopropanol for esterification.56.1%[2]
Oxidation and esterificationAs above, but with n-butanol for esterification.63.2%[2]

This data is for the synthesis of methyl 6-methylnicotinate and is intended to serve as a guide for optimizing the synthesis of this compound.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Synthesis of Cyanopyridone Intermediate cluster_1 Step 2: Hydrolysis Reactants Acetylacetone + Cyanoacetamide Reaction_1 Condensation (Piperidine catalyst, Ethanol, Reflux) Reactants->Reaction_1 Workup_1 Cooling & Filtration Reaction_1->Workup_1 Intermediate 4,6-dimethyl-2-oxo-1,2- dihydropyridine-3-carbonitrile Workup_1->Intermediate Reaction_2 Hydrolysis (Conc. H₂SO₄, 160-180°C) Intermediate->Reaction_2 Workup_2 Quenching on ice & Neutralization Reaction_2->Workup_2 Purification Recrystallization Workup_2->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_Completion Is the reaction complete? (Check TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Optimize_Conditions Extend reaction time Increase temperature Check catalyst activity Incomplete->Optimize_Conditions Check_Workup Review workup and purification procedures Complete->Check_Workup Losses Product Loss During Workup/Purification Check_Workup->Losses Optimize_Purification Optimize extraction pH Improve recrystallization solvent Refine chromatography Losses->Optimize_Purification

Caption: Troubleshooting logic for addressing low product yield.

References

Common side reactions and byproducts in 4,6-Dimethylnicotinic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-Dimethylnicotinic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when following a multi-step synthesis involving the formation of a pyridone precursor, chlorination, and subsequent hydrolysis.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Pyridone Precursor) - Incomplete reaction in the Guareschi-Thorpe or related condensation.- Ensure optimal reaction temperature and time. Monitor reaction progress using TLC. - Use a slight excess of the more volatile reactant. - Consider using a different catalyst or solvent system. Green buffer conditions or aqueous medium with ammonium carbonate have been reported to improve yields in similar reactions.[1][2]
- Formation of side products from self-condensation of reactants or Michael addition.- Control the rate of addition of reactants to minimize self-condensation. - Optimize the reaction temperature to favor the desired product formation.
Formation of Chlorinated Byproducts during POCl₃ Reaction - Over-chlorination or reaction at undesired positions.- Carefully control the reaction temperature, as the reaction can be exothermic. - Use the stoichiometric amount of POCl₃. - Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
- Reaction of POCl₃ with the pyridine solvent or other nucleophiles.- Use a non-reactive solvent if possible, although pyridine often acts as both solvent and base. - Ensure all reagents and glassware are dry, as water can react with POCl₃.
Incomplete Hydrolysis of 4,6-Dimethylnicotinonitrile - Insufficient reaction time or temperature.- Increase the reaction time and/or temperature. Monitor the reaction by TLC or HPLC to ensure complete conversion.
- Inadequate concentration of acid or base.- Use a higher concentration of the hydrolyzing agent (e.g., concentrated HCl or NaOH solution).
Formation of 4,6-Dimethylnicotinamide as a byproduct - The hydrolysis reaction is stopped prematurely.- The amide is an intermediate in the hydrolysis of the nitrile to the carboxylic acid. To favor the formation of the acid, prolong the reaction time and/or use more stringent conditions (higher temperature or higher concentration of acid/base).
Difficulty in Purifying the Final Product - Presence of inorganic salts from neutralization.- After neutralization, ensure the product is thoroughly washed with cold water to remove soluble inorganic salts.
- Co-precipitation of starting materials or byproducts.- Recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) is often effective for purifying nicotinic acid derivatives.[3] - For stubborn impurities, column chromatography might be necessary. Washing the crude product with a base like sodium bicarbonate solution can help remove acidic impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: A common laboratory-scale synthesis involves a multi-step process starting with the formation of a pyridone precursor, 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, via a Guareschi-Thorpe type condensation. This intermediate is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield 2-chloro-4,6-dimethylnicotinonitrile. Finally, the nitrile group is hydrolyzed under acidic or basic conditions to afford this compound. Alternative routes like the Hantzsch pyridine synthesis can also be adapted to produce the core pyridine structure.[5][6][7][8]

Q2: What are the key byproducts to look out for during the synthesis?

A2: Key byproducts can arise at each stage of the synthesis:

  • Pyridone Formation: Self-condensation products of the starting materials and Michael adducts.

  • Chlorination: Over-chlorinated pyridine derivatives and various phosphorus-containing impurities from the decomposition of POCl₃. The reaction of POCl₃ with pyridine can also lead to the formation of complex adducts.[9][10]

  • Hydrolysis: The most common byproduct is the corresponding amide, 4,6-dimethylnicotinamide, resulting from incomplete hydrolysis of the nitrile.

Q3: How can I monitor the progress of the reactions?

A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of each reaction step. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to achieve good separation between the starting material, intermediate(s), and the product. For the final hydrolysis step, High-Performance Liquid Chromatography (HPLC) can provide more accurate monitoring of the conversion of the nitrile to the carboxylic acid.

Q4: What are the recommended purification techniques for this compound?

A4: The final product is typically a solid and can often be purified by recrystallization from water or a mixture of ethanol and water.[3] If significant amounts of byproducts are present, column chromatography on silica gel may be necessary. It is also advisable to wash the crude product with a dilute basic solution, such as sodium bicarbonate, to remove any acidic impurities before final purification.[4]

Experimental Workflow and Logic Diagram

The following diagram illustrates a typical synthetic workflow for this compound and the logical steps for troubleshooting common issues.

SynthesisWorkflow start Starting Materials (e.g., β-dicarbonyl, cyanoacetamide, ammonia) pyridone 4,6-Dimethyl-2-oxo-1,2- dihydropyridine-3-carbonitrile start->pyridone Guareschi-Thorpe Condensation chlorination 2-Chloro-4,6-dimethyl- nicotinonitrile pyridone->chlorination Chlorination (POCl₃) ts_yield Low Yield? pyridone->ts_yield hydrolysis This compound (Crude Product) chlorination->hydrolysis Hydrolysis (Acid/Base) ts_purity_chloro Impure Chloro-intermediate? chlorination->ts_purity_chloro purification Purified This compound hydrolysis->purification Purification ts_hydrolysis Incomplete Hydrolysis? hydrolysis->ts_hydrolysis ts_purification Purification Issues? purification->ts_purification ts_yield->pyridone Optimize Conditions ts_purity_chloro->chlorination Control Stoichiometry & Temperature ts_hydrolysis->hydrolysis Increase Reaction Time/Temp ts_purification->purification Recrystallize/ Column Chromatography

References

Optimizing reaction parameters for 4,6-Dimethylnicotinic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4,6-Dimethylnicotinic Acid

Frequently Asked Questions (FAQs)

Q1: What are the plausible synthetic routes for this compound?

A1: Based on analogous compounds, a primary route would involve the oxidation of a corresponding precursor, 4,6-dimethyl-3-alkylpyridine (e.g., 3-ethyl-4,6-dimethylpyridine or 4,6-lutidine if the 3-position can be functionalized and then oxidized). Industrial synthesis of related nicotinic acids often involves gas-phase catalytic oxidation of alkylpyridines. For laboratory scale, oxidation using strong agents like nitric acid or potassium permanganate is common.

Q2: How can the progress of the synthesis reaction be monitored effectively?

A2: Reaction progress can be monitored using standard chromatographic techniques:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for qualitatively tracking the consumption of starting materials and the appearance of the product. A suitable mobile phase, such as a mixture of acetone and hexane, can be used.[1]

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can determine the precise purity of the reaction mixture and identify the presence of side products.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): In a drug development setting, LC-MS is invaluable for confirming the mass of the desired product and identifying impurities with high confidence.[1]

Q3: What are the key safety considerations when synthesizing nicotinic acid derivatives?

A3: Key safety precautions include:

  • Handling Hazardous Reagents: Many synthetic routes employ strong acids (e.g., sulfuric acid, nitric acid) and oxidizing agents that are highly corrosive and can cause severe burns.[2][3] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reactions: Oxidation reactions, particularly with nitric acid, can be highly exothermic and require careful temperature control to prevent thermal runaway.[2] Use an ice bath for cooling and add reagents slowly.

  • Ventilation: Reactions may release hazardous gases, such as nitrogen oxides.[4] All work should be conducted in a well-ventilated fume hood.

Troubleshooting Guides

Issue 1: Low Product Yield

Q: My synthesis is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

A: Low yield is a common issue that can stem from several factors. Below is a systematic approach to troubleshooting.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Solution: Monitor the reaction using TLC or HPLC to ensure the starting material is fully consumed.[1] If the reaction stalls, consider extending the reaction time or increasing the temperature moderately.

  • Suboptimal Reagent Stoichiometry:

    • Solution: Ensure the molar ratio of the oxidizing agent to the starting alkylpyridine is optimized. An excess of the starting material will remain, while an excess of the oxidant could lead to side products.

  • Catalyst Inactivity (if applicable):

    • Solution: If using a catalyst (e.g., vanadium or molybdenum-based catalysts in gas-phase reactions), ensure it is not poisoned or deactivated.[5] For liquid-phase reactions, verify the purity and concentration of acid catalysts.

  • Losses During Work-up and Purification:

    • Solution: During the neutralization step, carefully adjust the pH to the isoelectric point of this compound to maximize its precipitation and minimize its solubility in the aqueous phase. When performing extractions, use the appropriate solvent and perform multiple extractions to ensure complete recovery. Optimize purification techniques like recrystallization or column chromatography to minimize product loss.[1]

G cluster_0 Troubleshooting Low Yield start Low Yield Observed q1 Is the reaction complete? (Check via TLC/HPLC) start->q1 sol1 Extend reaction time or increase temperature. q1->sol1 No q2 Are reagents pure and stoichiometry correct? q1->q2 Yes end_node Yield Improved sol1->end_node sol2 Verify reagent purity. Optimize molar ratios. q2->sol2 No q3 Significant loss during work-up? q2->q3 Yes sol2->end_node sol3 Optimize pH for precipitation. Improve extraction/purification. q3->sol3 Yes q3->end_node No sol3->end_node

Caption: Troubleshooting logic for addressing low product yield.

Issue 2: Product Purity is Low

Q: My final product shows multiple impurities on TLC/HPLC. What are the likely side products and how can I minimize their formation?

A: The presence of impurities indicates either unreacted starting materials or the formation of undesired side products.

Potential Causes & Solutions:

  • Unreacted Starting Material:

    • Solution: This is the most common impurity when a reaction is incomplete. Refer to the troubleshooting guide for low yield to drive the reaction to completion.[1]

  • Over-oxidation Products:

    • Solution: Aggressive oxidation conditions can lead to the formation of dicarboxylic acids or other degradation products.[2] To mitigate this, use a less potent oxidizing agent, lower the reaction temperature, or reduce the concentration of the oxidant.

  • Side-Chain vs. Ring Oxidation:

    • Solution: Ensure that the reaction conditions selectively oxidize the desired alkyl group at the 3-position rather than the methyl groups at the 4- and 6-positions. Catalyst choice and temperature are critical parameters to control this selectivity.

  • Impurities from Starting Material:

    • Solution: The purity of the initial alkylpyridine is crucial. Impurities in the starting material can lead to corresponding side products. Purify the starting material before the reaction if necessary.

Data Presentation: Reaction Parameters for Related Syntheses

The following tables summarize reaction conditions found in the literature for the synthesis of related nicotinic acid compounds. These should be considered starting points for the optimization of this compound synthesis.

Table 1: Comparison of Esterification Methods for 6-Methylnicotinic Acid

Method/Catalyst Reagents & Catalyst Reaction Conditions Reported Yield Reference
Fischer Esterification 6-Methylnicotinic acid, Methanol, Conc. H₂SO₄ Reflux, 17 hours 75% [1][6]
Fischer Esterification 6-Methylnicotinic acid, Methanol sat. with HCl gas Reflux, 1 hour Not Specified [6]
Peptide Coupling Methanol, EDCI, DMAP Room temp to reflux 88% (on similar substrate) [6][7]

| Dimethyl Sulfate | 6-Methylnicotinic acid, Dimethyl Sulfate, Base (e.g., NaHCO₃) | Elevated temp (e.g., 90°C) | High (General method) |[6] |

Table 2: Conditions for Oxidation of Pyridine Derivatives

Starting Material Oxidizing Agent/Catalyst Temperature Pressure Yield Reference
3-Methylpyridine V₂O₅, MoO₃, ZrO₂, TiO₂ 340 °C Not Specified 95% Conversion [5]
3-Methylpyridine HNO₃ (conc.) 260 °C 5-6 MPa 89% [5]
Nicotine H₂SO₄, KMnO₄ 70-90 °C Atmospheric 77% [4][5]

| 2-Methyl-5-ethylpyridine | H₂SO₄, Nitric Acid (60%) | 158-160 °C | Atmospheric | Not specified |[3] |

Experimental Protocols

The following is a representative protocol for the Fischer esterification of 6-methylnicotinic acid, which can be adapted as a starting point for esterifying this compound for characterization or subsequent reactions.

Protocol: Synthesis of Methyl 6-methylnicotinate [1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 6-methylnicotinic acid (e.g., 40 g, 290 mmol) in methanol (750 mL).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (40 mL) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 17 hours. Monitor the reaction's progress periodically using TLC.

  • Solvent Removal: Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Neutralization: To the resulting residue, add ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution carefully until the evolution of gas ceases and the pH is adjusted to ~7. This step should be performed in an ice bath to manage the exothermic reaction.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 500 mL).

  • Drying and Concentration: Combine the organic layers, wash with saturated brine solution, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

G cluster_workflow General Synthesis Workflow Reaction 1. Reaction (e.g., Oxidation of Precursor) Workup 2. Work-up (Neutralization & Extraction) Reaction->Workup Purification 3. Purification (Recrystallization or Chromatography) Workup->Purification Analysis 4. Analysis (NMR, MS, HPLC) Purification->Analysis

Caption: A general workflow for the synthesis and purification of nicotinic acids.

References

Overcoming challenges in the purification of 4,6-Dimethylnicotinic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Purification of 4,6-Dimethylnicotinic Acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the challenges associated with the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities often originate from the starting materials and side reactions during synthesis. These can include:

  • Unreacted Starting Materials: Such as 2,4-lutidine (2,4-dimethylpyridine) if the synthesis involves its oxidation.

  • Over-oxidation Products: Formation of pyridine dicarboxylic acids can occur if the oxidation process is not well-controlled.[1]

  • Isomeric Impurities: Depending on the synthetic route, other dimethylnicotinic acid isomers may be present.

  • Residual Solvents and Reagents: Solvents used in the synthesis and work-up (e.g., DMF, which can form byproducts) may be retained in the crude product.[2]

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification methods are:

  • Recrystallization: This is a primary technique for purifying solid organic acids. The choice of solvent is crucial for effective separation from impurities.[3][4]

  • Column Chromatography: For challenging separations, especially for removing closely related isomers or impurities with similar solubility, silica gel column chromatography can be employed.

  • Acid-Base Extraction: Exploiting the acidic nature of the carboxylic group allows for separation from neutral or basic impurities through liquid-liquid extraction at different pH values.

Q3: How do the methyl groups on the pyridine ring affect the solubility of this compound compared to nicotinic acid?

A3: The two methyl groups on the pyridine ring decrease the overall polarity of the molecule compared to nicotinic acid. This generally leads to:

  • Decreased solubility in polar protic solvents like water.

  • Increased solubility in less polar organic solvents such as dichloromethane, ethyl acetate, and acetone. The solubility of nicotinic acid in various solvents can serve as a starting point for solvent screening.[5][6]

Q4: What analytical methods are recommended for assessing the purity of this compound?

A4: A combination of chromatographic and other analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying purity and detecting impurities.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities by providing molecular weight information.[9]

  • Gas Chromatography (GC): Suitable for analyzing volatile impurities, though the carboxylic acid may require derivatization.[8]

  • Differential Scanning Calorimetry (DSC): Can determine purity based on the melting point depression of the main component.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR).

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Low or No Crystal Formation The compound may be too soluble in the chosen solvent, even at low temperatures.Add a co-solvent (anti-solvent) in which the compound is poorly soluble to induce precipitation.[10] Alternatively, evaporate some of the solvent to increase the concentration and attempt cooling again.[1]
The solution is not sufficiently saturated.Reduce the volume of the solvent used for dissolution. Ensure you are using the minimum amount of hot solvent.
Rapid cooling.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals.
Product Oiling Out The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture. Ensure the solution is not supersaturated when cooling begins.
High concentration of impurities.Consider a pre-purification step like a charcoal treatment to remove colored impurities or a quick column filtration.
Low Purity After Recrystallization Co-crystallization of impurities.The chosen solvent may not be selective enough. Screen for a different solvent or solvent system where the impurity has significantly higher solubility than the product at low temperatures.[4]
Inefficient washing of crystals.Wash the filtered crystals with a small amount of cold, fresh solvent to remove residual mother liquor containing dissolved impurities.[11]
Chromatography Issues
Problem Possible Cause Solution
Poor Peak Shape (Tailing) in HPLC Secondary interactions between the acidic analyte and the silica backbone of the column.Add a small amount of a competing acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to improve peak shape.
Column overload.Reduce the concentration of the injected sample.
Co-elution of Impurities Lack of selectivity of the stationary phase.Try a different column chemistry. For aromatic compounds like this, a phenyl-hexyl or pentafluorophenyl (PFP) column can offer different selectivity compared to a standard C18 column.[12]
Mobile phase is not optimized.Perform a gradient elution to identify a suitable mobile phase composition for separating the components. Isocratic elution can then be optimized for the specific separation.

Data Presentation

Table 1: Solubility of Nicotinic Acid in Various Solvents at Different Temperatures (Mole Fraction, x) (Note: This data for the parent compound can guide solvent selection for this compound, which is expected to have lower solubility in polar solvents and higher in less polar ones.)

Temperature (K)WaterEthanolAcetoneDimethyl Sulfoxide (DMSO)
283.150.00230.00890.00210.0612
298.150.00310.01350.00320.0889
313.150.00440.02020.00480.1268
328.150.00630.02960.00710.1783
Data adapted from literature for nicotinic acid.[5][6]

Table 2: Comparison of Analytical Methods for Purity Determination

Method Principle Advantages Limitations
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.[8]High selectivity for impurities, quantitative, versatile.[8]Requires a reference standard for accurate quantification.[8]
GC Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[8]Excellent for volatile impurities.The compound is not very volatile and may require derivatization. Limited to thermally stable compounds.[8]
DSC Measures heat flow as a function of temperature to determine purity based on melting point depression.[8]Provides a direct measure of molar purity without a specific reference standard for the analyte.Not suitable for compounds that decompose on melting or for amorphous solids. Assumes impurities are soluble in the molten analyte.[8]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on solubility data and preliminary tests, select a suitable solvent (e.g., ethanol, acetone, or a mixture such as ethanol/water). The ideal solvent should dissolve the compound well when hot but poorly when cold.[11]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[11]

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove residual solvent.

Protocol 2: HPLC Method Development for Purity Analysis
  • Column Selection: Start with a standard C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: Run a broad gradient to determine the approximate elution time of the main peak and detect any impurities. For example:

    • Time 0 min: 5% B

    • Time 20 min: 95% B

    • Time 25 min: 95% B

    • Time 26 min: 5% B

    • Time 30 min: 5% B

  • Detection: Use a UV detector set at a wavelength where the compound has significant absorbance (e.g., around 260-270 nm, typical for pyridine derivatives).

  • Optimization: Based on the gradient run, develop an isocratic or a more focused gradient method to achieve good resolution between the main peak and any impurities. Adjust the mobile phase composition and pH if necessary to improve peak shape and separation.[7]

  • Validation: Once an optimal method is developed, validate it for parameters such as linearity, accuracy, precision, and specificity according to relevant guidelines.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound dissolution Dissolution in Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration crystallization Cooling & Crystallization dissolution->crystallization if no insolubles hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure Product drying->pure_product hplc HPLC Purity Check pure_product->hplc characterization Structural Characterization (NMR, MS) pure_product->characterization troubleshooting_recrystallization start Low Yield After Recrystallization check_filtrate Is there solid in the filtrate (mother liquor)? start->check_filtrate check_solubility Was a minimal amount of hot solvent used? check_filtrate->check_solubility Yes premature_crystallization Did crystals form during hot filtration? check_filtrate->premature_crystallization No too_much_solvent Too much solvent was used. Reduce solvent volume. check_solubility->too_much_solvent No wrong_solvent Compound is too soluble. Change solvent or use an anti-solvent. check_solubility->wrong_solvent Yes reheat Reheat and add a small amount of hot solvent. premature_crystallization->reheat Yes ok Investigate other loss sources. premature_crystallization->ok No

References

Technical Support Center: Crystallization of 4,6-Dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction for the Modern Researcher

Welcome to the dedicated technical support guide for the crystallization of 4,6-Dimethylnicotinic acid. As researchers, scientists, and professionals in drug development, we understand that crystallization is both a critical purification step and a frequent source of experimental challenges. This guide is structured to provide direct, actionable solutions to common issues encountered during the crystallization of this specific molecule. It moves beyond generic advice to offer insights grounded in the physicochemical properties of nicotinic acid derivatives, empowering you to not only solve problems but also understand their root causes.

Understanding this compound

Before troubleshooting, it is crucial to understand the molecule you are working with. This compound is a pyridine carboxylic acid. Its structure, featuring a polar carboxylic acid group and a heterocyclic aromatic ring with two methyl substituents, dictates its solubility and crystallization behavior. The interplay between the hydrogen-bonding capabilities of the carboxylic acid and the more nonpolar character of the dimethyl-substituted pyridine ring makes solvent selection a nuanced but critical decision.

PropertyValueSource
CAS Number 22047-86-5[1][2]
Molecular Formula C₈H₉NO₂[1][3]
Molecular Weight 151.16 g/mol [1][3]
Melting Point 193-194°C[4]
Appearance White to off-white crystalline solid[5]

Troubleshooting Guide: Question & Answer Format

This section addresses the most common crystallization problems in a direct Q&A format.

Q1: I've followed my procedure, but no crystals are forming. What should I do?

This is a classic issue of failing to achieve or induce nucleation. The solution is likely not sufficiently supersaturated, or there are no sites for the first crystals to form.

Causality: Crystal formation requires two steps: nucleation (the initial formation of a stable crystalline entity) and growth. If the solution is not supersaturated, there is no thermodynamic driving force for the molecules to leave the solution and form a solid. Even in a supersaturated solution, nucleation can have a high energy barrier.

Step-by-Step Solutions:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections and glass particles created can serve as nucleation sites.

  • Add a Seed Crystal: If you have a small crystal of pure this compound from a previous batch, add it to the solution. This provides a perfect template for further crystal growth.

  • Increase Supersaturation:

    • Slow Evaporation: Allow a small amount of the solvent to evaporate by leaving the flask loosely covered in a fume hood. This increases the concentration of the compound.

    • Reduce Temperature: If the solution is at room temperature, try cooling it further in an ice bath or refrigerator. Lowering the temperature decreases the solubility of the compound, thereby increasing supersaturation.

  • Introduce an Anti-Solvent: If you are using a solvent in which the compound is quite soluble, you can slowly add a miscible "anti-solvent" in which the compound is insoluble. For example, if your compound is dissolved in ethanol, the slow addition of water could induce crystallization. This must be done dropwise at the point of cloudiness and then allowed to stand.

Q2: My compound has separated as an oily liquid instead of crystals. What is "oiling out" and how do I fix it?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is a common problem when a compound's melting point is lower than the temperature of the solution at the point of saturation.

Causality: The compound is coming out of the solution at a temperature where its stable form is a liquid, not a solid. This often happens if the solution is too concentrated or cooled too quickly, or if significant impurities are present which can cause melting point depression.

Step-by-Step Solutions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to decrease the concentration. This lowers the saturation temperature of the solution, ideally to below the compound's melting point.

  • Ensure Slow Cooling: Allow the flask to cool to room temperature very slowly. You can insulate the flask by placing it in a beaker of warm water or wrapping it in glass wool. Rapid cooling is a primary cause of oiling out.

  • Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Try a solvent with a lower boiling point or a different polarity.

Q3: My crystallization happened almost instantly, yielding a fine powder. Is this a problem?

Yes, this is often a problem. Rapid crystallization, or "crashing out," tends to trap impurities within the crystal lattice, defeating the primary purpose of recrystallization. It also leads to very small crystals, which can be difficult to filter and wash effectively.

Causality: The solution was likely too supersaturated, causing nucleation to occur at an extremely high rate, leading to the rapid formation of a large number of very small crystals. This is often a result of using the absolute minimum amount of solvent and then cooling the solution too quickly.

Step-by-Step Solutions:

  • Re-dissolve and Add More Solvent: Gently reheat the flask to re-dissolve the solid. Add a small excess of the solvent (e.g., 5-10% more volume) to slightly increase the solubility at high temperatures.

  • Control the Cooling Rate: A proper crystallization should have crystals appearing after a few minutes and continuing to grow over a period of 20 minutes or more. Slow, controlled cooling is essential for forming larger, purer crystals. Let the solution cool to room temperature on the benchtop before moving it to an ice bath.

Q4: My final product yield is very low. Where did my compound go?

A low yield can be attributed to several factors, most commonly using too much solvent or incomplete crystallization.

Causality: The compound has some degree of solubility even in the cold solvent. If an excessive amount of solvent is used, a significant portion of the compound will remain dissolved in the mother liquor after filtration.

Step-by-Step Solutions:

  • Recover from Mother Liquor: If you still have the filtrate (mother liquor), try to recover more product. You can do this by evaporating some of the solvent and cooling the solution again to see if a second crop of crystals forms.

  • Optimize Solvent Volume: In future experiments, be meticulous about using the minimum amount of hot solvent required to fully dissolve the compound, with only a small excess added to prevent premature crystallization.

  • Ensure Complete Crystallization: Allow sufficient time for the crystallization to complete at a low temperature. Leaving the flask in an ice bath for 30-60 minutes is often necessary.

Experimental Protocols & Visual Workflows

Protocol 1: Systematic Solvent Screening

The choice of solvent is the most critical factor for successful crystallization. An ideal solvent will dissolve this compound when hot but not when cold.

Methodology:

  • Place approximately 10-20 mg of your crude this compound into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) dropwise, starting with about 0.5 mL.

  • Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes that showed poor room-temperature solubility in a warm water or sand bath.

  • A good solvent will completely dissolve the compound upon heating. If it does not, add more solvent in small increments until it does.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe which solvents produce a good yield of well-formed crystals upon cooling.

Diagram: Troubleshooting Crystallization Failures

G cluster_induce Nucleation Induction cluster_concentrate Supersaturation Methods start No Crystals Formed check_sat Is the solution supersaturated? start->check_sat induce Induce Nucleation check_sat->induce Yes concentrate Increase Concentration check_sat->concentrate No/Unsure scratch Scratch inner wall with glass rod induce->scratch seed Add a seed crystal induce->seed evap Slowly evaporate some solvent concentrate->evap cool Cool to lower temperature concentrate->cool anti_solvent Add an anti-solvent concentrate->anti_solvent

Caption: Decision workflow for addressing a failure to form crystals.

Diagram: Solvent Selection Logic

SolventSelection start Start Solvent Screening test_rt Test solubility in candidate solvent at RT start->test_rt dissolves_rt Dissolves at RT? test_rt->dissolves_rt heat Heat solution to boiling dissolves_rt->heat No too_soluble Result: Too Soluble (Discard Solvent) dissolves_rt->too_soluble Yes dissolves_hot Dissolves when hot? heat->dissolves_hot cool Cool solution slowly dissolves_hot->cool Yes insoluble Result: Insoluble (Discard Solvent) dissolves_hot->insoluble No crystals_form Crystals form? cool->crystals_form good_solvent Result: Good Candidate (Optimize) crystals_form->good_solvent Yes consider_pair Consider for solvent/anti-solvent pair crystals_form->consider_pair No too_soluble->consider_pair

Caption: Logical flow for selecting a single-solvent crystallization system.

Frequently Asked Questions (FAQs)

Q: Should I be concerned about polymorphism with this compound? A: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a possibility for many organic molecules, including nicotinic acid derivatives. Different polymorphs can have different properties (solubility, melting point, stability). While this guide focuses on initial purification, be aware that varying crystallization conditions (solvent, cooling rate, pH) can potentially lead to different polymorphic forms. If consistent solid-state properties are critical for your application, further characterization (e.g., via DSC or PXRD) is recommended.

Q: How does pH affect the crystallization of this compound in aqueous solutions? A: pH is a critical parameter. As a carboxylic acid, this compound's solubility in water is highly pH-dependent. At low pH, the carboxylic acid group is protonated (-COOH), making the molecule less polar and less soluble. At high pH, it deprotonates to the carboxylate form (-COO⁻), which is much more soluble in water. This property can be exploited for purification via pH swing crystallization, but for simple cooling crystallization from water or aqueous co-solvents, maintaining a consistent, slightly acidic pH is crucial for reproducible results.

Q: Can I use a solvent mixture for crystallization? A: Absolutely. Binary solvent systems are very powerful. This typically involves dissolving the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at high temperature, followed by the slow, dropwise addition of a miscible "poor" solvent or "anti-solvent" (in which it is insoluble) until the solution becomes faintly cloudy. Allowing this solution to cool slowly can produce excellent quality crystals. Common pairs include ethanol/water, acetone/hexane, and ethyl acetate/heptane.

References

Strategies to improve the stability of 4,6-Dimethylnicotinic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,6-Dimethylnicotinic acid. This resource is designed to provide researchers, scientists, and drug development professionals with guidance on improving the stability of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound, like other carboxylic acid-containing compounds, is primarily influenced by several factors:

  • pH: The pH of a solution can significantly impact the rate of degradation. Carboxylic acids can be susceptible to both acid and base-catalyzed hydrolysis, although the specific pH-stability profile for this compound has not been extensively reported.[1][2][3] Generally, a slightly acidic pH is often optimal for the stability of related nicotinic acid derivatives.[2]

  • Temperature: Elevated temperatures accelerate the rate of most chemical degradation reactions.[2][4] Storing solutions at lower temperatures is a crucial step in preserving the integrity of the compound.

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[5][6] It is important to protect solutions from light to prevent the formation of degradation products.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.[7] Care should be taken to use high-purity solvents and excipients to minimize oxidative stress.

  • Presence of Catalysts: Certain metal ions or enzymes, if present as contaminants, can catalyze degradation reactions.[2]

Q2: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in the literature, based on its structure and the behavior of related nicotinic acid derivatives, the following pathways are plausible:

  • Hydrolysis: Although the carboxylic acid group itself is relatively stable to hydrolysis, other functional groups that might be introduced in derivatives (e.g., esters, amides) would be susceptible. For the parent compound, pH-dependent degradation can still occur.[3]

  • Oxidative Degradation: The pyridine ring and the methyl groups could be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated species.[4][7]

  • Decarboxylation: While generally requiring harsh conditions, decarboxylation (loss of the carboxylic acid group) could be a potential degradation pathway under certain circumstances, such as high heat.[8]

Q3: What are some general strategies to improve the stability of this compound?

Several strategies can be employed to enhance the stability of this compound in various formulations:

  • pH Control: Maintaining an optimal pH using appropriate buffer systems is a primary strategy.[3][9] The ideal pH should be determined through stability studies.

  • Temperature Control: Storing both solid material and solutions at reduced temperatures (e.g., 2-8°C or -20°C for long-term storage) is recommended.[2]

  • Protection from Light: Using amber vials or other light-protective packaging is essential to prevent photodegradation.[5][6]

  • Use of Excipients: The addition of antioxidants, such as ascorbic acid or tocopherol, can mitigate oxidative degradation.[9] Chelating agents can also be used to sequester metal ions that may catalyze degradation.

  • Formulation Approaches:

    • Co-crystals: Forming co-crystals with a suitable co-former can enhance the physical and chemical stability of carboxylic acids.[10][11]

    • Solid Dispersions: Dispersing the compound in a polymer matrix can improve stability by reducing molecular mobility.[12][13]

    • Lyophilization: Freeze-drying can produce a stable solid form of the compound, particularly for formulations that are unstable in aqueous solutions.[12]

  • Chemical Modification:

    • Prodrugs: Converting the carboxylic acid to an ester or an amide can improve stability and other properties, with the parent drug being released in vivo.[1][14]

Troubleshooting Guides

Issue 1: I am observing a loss of potency of my this compound solution over a short period.

Possible Cause Troubleshooting Steps
Inappropriate pH Measure the pH of your solution. Conduct a pH-stability study by preparing the solution in a range of buffers to identify the optimal pH for stability. For related compounds, a slightly acidic pH (e.g., 4-6) is often preferred.[2]
Elevated Storage Temperature Ensure solutions are stored at an appropriate low temperature (e.g., 2-8°C for short-term, -20°C for long-term).[2] Avoid repeated freeze-thaw cycles.
Exposure to Light Protect your solution from light by using amber vials or by wrapping the container in aluminum foil.[5]
Oxidative Degradation Prepare solutions using de-gassed solvents. Consider adding an antioxidant to the formulation if oxidation is suspected.
Microbial Contamination If the solution is for biological experiments, prepare it under sterile conditions and consider sterile filtering through a 0.22 µm filter.[2]

Issue 2: I am seeing an unexpected peak in my HPLC chromatogram when analyzing my this compound sample.

Possible Cause Troubleshooting Steps
Degradation Product The new peak is likely a degradation product. To confirm, perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times.
Impurity in the Starting Material Analyze a freshly prepared solution of your starting material to see if the peak is present initially.
Interaction with Excipients If your formulation contains excipients, analyze a placebo formulation (all components except this compound) to rule out any interfering peaks.
LC-MS Analysis Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the unknown peak. This can provide valuable information for identifying the structure of the degradation product.[15][16]

Quantitative Data Summary

Table 1: Illustrative Stability Data for a Nicotinic Acid Derivative (Methyl Nicotinate) in Aqueous Solution at 4°C

Time (days) Methyl Nicotinate Concentration (%) Nicotinic Acid (Degradant) (%)
0100.00.0
36599.50.5
73099.01.0
109598.51.5

Data is illustrative and based on the reported degradation rate of approximately 0.5% per annum for methyl nicotinate at 4°C.[17]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.[15]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 105°C for 24 hours, then dissolve in the solvent.[18]

  • Photodegradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[5][19] A dark control should be kept under the same conditions but protected from light.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

1. Instrumentation:

  • A standard HPLC system with a UV detector.

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 263 nm for related compounds).[17]

  • Injection Volume: 10 µL.

3. Method Validation:

  • The method should be validated to demonstrate that it can separate the parent compound from all degradation products generated during the forced degradation study.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome start Prepare Stock Solution of this compound acid Acid Hydrolysis start->acid Expose to Stress base Base Hydrolysis start->base Expose to Stress oxidation Oxidation start->oxidation Expose to Stress thermal Thermal Stress start->thermal Expose to Stress photo Photostability start->photo Expose to Stress hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms Analyze Unknown Peaks method Validate Analytical Method hplc->method pathways Identify Degradation Pathways lcms->pathways

Caption: Workflow for a forced degradation study.

degradation_pathways cluster_products Potential Degradation Products parent This compound hydrolysis Hydrolysis Products parent->hydrolysis H+ or OH- oxidation Oxidized Derivatives (e.g., N-oxide) parent->oxidation [O] decarboxylation Decarboxylated Product parent->decarboxylation Heat

Caption: Plausible degradation pathways.

stability_strategy cluster_formulation Formulation Strategies cluster_storage Storage & Handling cluster_modification Chemical Modification center Improved Stability of This compound ph pH Control ph->center excipients Use of Excipients (e.g., Antioxidants) excipients->center form Advanced Formulations (Co-crystals, Solid Dispersions) form->center temp Temperature Control temp->center light Protection from Light light->center prodrug Prodrug Approach prodrug->center

Caption: Strategies to enhance stability.

References

Method development for analyzing impure samples of 4,6-Dimethylnicotinic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methodologies and troubleshooting advice for the analysis of impure samples of 4,6-Dimethylnicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for developing an HPLC method for this compound?

A1: A robust starting point is a reverse-phase HPLC method using a C18 column.[1][2] Given the acidic nature of the molecule, an acidified mobile phase is recommended to ensure sharp peak shapes by suppressing the ionization of the carboxylic acid group. A typical mobile phase would consist of a gradient of acetonitrile and water with 0.1% formic or acetic acid.[3][4] Detection is typically performed using a UV detector set to the wavelength of maximum absorbance for the molecule, which for the related nicotinic acid is around 260-265 nm.[1][5]

Q2: My chromatographic peaks are broad and tailing. What are the common causes and solutions?

A2: Peak broadening and tailing for an acidic compound like this compound in reverse-phase HPLC can be caused by several factors:

  • Inappropriate Mobile Phase pH: If the pH of the mobile phase is near the pKa of the carboxylic acid, the compound can exist in both ionized and non-ionized forms, leading to poor peak shape. Lowering the pH with an acid like formic or phosphoric acid ensures the compound is fully protonated.[4]

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based column packing can interact with the polar groups of the analyte, causing tailing. Using a modern, end-capped column or adding a competitive base like triethylamine (TEA) to the mobile phase in small concentrations can mitigate this.

  • Column Overload: Injecting too much sample can saturate the column, leading to fronting or tailing. Try diluting the sample.

  • Column Degradation: The column may be nearing the end of its lifespan. Flushing with a strong solvent or replacing the column may be necessary.

Q3: I am analyzing my sample with GC-MS, but I'm not seeing my compound or the peak is very small and broad. Why?

A3: Carboxylic acids like this compound are polar and non-volatile, making them generally unsuitable for direct GC-MS analysis. They tend to exhibit poor peak shape and may even decompose in the hot injector port. To analyze them effectively with GC-MS, a derivatization step is required to convert the carboxylic acid into a more volatile and less polar ester, such as a methyl or trimethylsilyl (TMS) ester.[6] Esterification with diazomethane or BF3/methanol are common methods, though diazomethane is hazardous and should be handled with extreme caution.[6]

Q4: What are some potential impurities I should expect to see in a sample of this compound?

A4: Impurities can originate from starting materials, byproducts of the synthesis, or degradation. Based on a common synthesis route involving the oxidation of a substituted pyridine (e.g., 5-ethyl-2,4-dimethylpyridine), potential impurities could include:

  • Unreacted Starting Material: The initial alkyl-substituted pyridine.

  • Over-oxidation Products: Dicarboxylic acids if other alkyl groups are also oxidized.

  • Incomplete Oxidation Products: Intermediates where the alkyl group has been partially oxidized (e.g., to an alcohol or aldehyde).

  • Reagents and Solvents: Residual acids, bases, or solvents used in the synthesis and workup.[7]

Q5: How can I confirm the identity of an unknown impurity peak?

A5: A combination of techniques is most effective. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful first step to determine the molecular weight of the impurity.[3][8] This information, combined with knowledge of the synthetic route, can often lead to a putative identification. For unambiguous structure confirmation, the impurity can be isolated using preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[9]

Experimental Protocols & Methodologies

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a general method for the separation and quantification of this compound and related impurities.

Table 1: HPLC-UV Method Parameters

ParameterRecommended Setting
Column C18 Reverse-Phase, 150 mm x 4.6 mm, 5 µm particle size[1][2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B over 1 min, equilibrate for 2 min
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector 262 nm
Sample Preparation Dissolve sample in a 50:50 mixture of water and acetonitrile to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[10]
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is suitable for identifying and quantifying volatile or semi-volatile impurities and the main compound after conversion to a more volatile form.

  • Derivatization (Methyl Esterification with (Trimethylsilyl)diazomethane):

    • Warning: (Trimethylsilyl)diazomethane is toxic and potentially explosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

    • Dissolve ~1 mg of the impure sample in 500 µL of a solvent mixture containing methanol and toluene (e.g., 1:1 ratio).

    • Add (Trimethylsilyl)diazomethane solution (2.0 M in hexanes) dropwise until a persistent yellow color is observed, indicating a slight excess of the reagent.

    • Allow the reaction to proceed for 15-20 minutes at room temperature.

    • Quench the excess reagent by adding a few drops of acetic acid until the yellow color disappears.

    • The sample is now ready for GC-MS analysis.

Table 2: GC-MS Method Parameters

ParameterRecommended Setting
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[11]
Carrier Gas Helium, constant flow rate of 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Oven Program Start at 80 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 450 amu

Data Presentation

Table 3: Potential Impurities and Their Expected Mass Signatures (Post-Methylation)

Compound NameLikely OriginExpected Molecular Weight ( g/mol )Expected m/z of Methyl Ester (M+)
This compound Product 151.16165
5-Ethyl-2,4-dimethylpyridineStarting Material135.21N/A (No derivatization)
4,6-Dimethylpyridine-3-carboxaldehydeIncomplete Oxidation135.16N/A (No derivatization)
(3-Carboxy-4,6-dimethylpyridin-5-yl)acetic acidSide-Reaction209.18237 (di-methyl ester)
PyridineSolvent/Degradation79.10N/A (No derivatization)

Note: The m/z values represent the molecular ion of the derivatized (methylated) species where applicable.

Visualizations and Workflows

Analytical_Workflow Figure 1: General Analytical Workflow for Impure Samples Sample Impure Sample Received Solubilize Sample Preparation (Dissolve & Filter) Sample->Solubilize HPLC Screening by HPLC-UV Solubilize->HPLC Decision1 Are peaks well-resolved? HPLC->Decision1 LCMS Impurity MW ID by LC-MS GCMS Volatiles Analysis by GC-MS (with Derivatization) LCMS->GCMS Decision2 Are all impurities identified? GCMS->Decision2 NMR Structural Info by NMR NMR->Decision2 Report Final Report (Purity & Impurity Profile) Decision1->HPLC No (Optimize Method) Decision1->LCMS Yes Decision2->NMR No Decision2->Report Yes Impurity_ID_Logic Figure 2: Troubleshooting Logic for Impurity Identification Start Unknown Peak Detected in HPLC LCMS 1. Run LC-MS Start->LCMS GetMW Determine Molecular Weight (MW) LCMS->GetMW CheckDB 2. Compare MW with Possible Impurities (Starting Materials, Byproducts) GetMW->CheckDB Match Plausible Match Found? CheckDB->Match Spike 3. Confirm by Spiking with Authentic Standard Match->Spike Yes NoMatch No Plausible Match Match->NoMatch No Identified Impurity Identified Spike->Identified Isolate 4. Isolate Impurity via Preparative HPLC NoMatch->Isolate NMR 5. Characterize Structure by NMR / HRMS Isolate->NMR NMR->Identified

References

Techniques for removing specific impurities from 4,6-Dimethylnicotinic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,6-Dimethylnicotinic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter after synthesizing this compound?

A1: The impurities in your crude this compound product largely depend on the synthetic route employed. However, common impurities can be categorized as follows:

  • Unreacted Starting Materials: Precursors such as substituted lutidines or hydroxypyridines may remain if the reaction has not gone to completion.

  • Over-Oxidation Byproducts: If your synthesis involves oxidation of the methyl groups, a competing side reaction can lead to the formation of dicarboxylic acids, analogous to how dinicotinic acid can form during 6-methylnicotinic acid synthesis.[1][2]

  • Neutral Organic Byproducts: Non-acidic molecules formed during the synthesis that are not reactive under acidic or basic conditions.

  • Residual Solvents: Organic solvents used in the reaction or initial work-up may be present in the crude solid.

Q2: My crude this compound is yellow or brown. What causes this discoloration and how can I remove it?

A2: Discoloration in crude nicotinic acid products is common, often arising from chromophores formed during oxidation reactions with agents like nitric acid.[3] These colored impurities are typically present in trace amounts but are highly visible.

Troubleshooting Steps:

  • Recrystallization with Decolorizing Carbon: The most common method is to perform a recrystallization from a suitable solvent (e.g., water or ethanol-water mixtures) and treat the hot solution with activated charcoal (decolorizing carbon). The charcoal adsorbs the colored impurities, which are then removed by hot gravity filtration.[3]

  • Melt Purification (Advanced): An unconventional but effective method for some nicotinic acids involves melting the crude product and holding it in the molten state (e.g., 236-250°C) for a few minutes. This process can destroy the yellow chromophore. The resulting tan-colored solid can then be purified to a colorless product by a single recrystallization.[3] This method should be used with caution due to the high temperatures involved.

Q3: I am struggling to remove a persistent neutral impurity. What is the most effective technique?

A3: The most robust method for separating an acidic product like this compound from neutral impurities is acid-base extraction .[1][4][5] This technique exploits the difference in solubility between the acidic compound and the neutral impurity in aqueous and organic solvents. The acidic product is converted to its water-soluble salt form using a base, allowing the neutral impurity to be washed away with an organic solvent.[6]

start Crude Product (this compound + Neutral Impurity) dissolved in Organic Solvent (e.g., Ether) add_base Add Aqueous Base (e.g., sat. NaHCO3 solution) and Shake in Separatory Funnel start->add_base separate Separate Layers add_base->separate aq_layer Aqueous Layer (Water-soluble Sodium 4,6-Dimethylnicotinate) separate->aq_layer Bottom Layer org_layer Organic Layer (Neutral Impurity in Ether) separate->org_layer Top Layer acidify Acidify with HCl (aq) to pH ~2-3 aq_layer->acidify discard_org Wash, Dry, and Evaporate to Recover Neutral Impurity (or discard) org_layer->discard_org precipitate Precipitate Forms acidify->precipitate filter Collect by Vacuum Filtration precipitate->filter pure_acid Pure this compound filter->pure_acid

Caption: Logic of Acid-Base Extraction for Purification.

Q4: My product does not crystallize after cooling the solution. What should I do?

A4: Failure to crystallize is a common issue during recrystallization.[7] Here are several troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod at the surface of the solution. The tiny glass particles scraped off can act as nucleation sites. Alternatively, add a "seed crystal" (a tiny crystal of the pure product) to the solution to initiate crystallization.[8]

  • Reduce Solvent Volume: You may have added too much solvent, making the solution too dilute for crystals to form. Gently heat the solution to boil off some of the solvent to increase the concentration of your compound, then allow it to cool again.[8]

  • Cool to a Lower Temperature: If cooling to room temperature is insufficient, place the flask in an ice-water bath to further decrease the solubility of your product.[8]

  • Re-evaluate Your Solvent: The chosen solvent may not be optimal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[7] You may need to screen for a new solvent or use a two-solvent system.

Q5: How can I confirm the purity of my final this compound product?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, providing high resolution and sensitivity to separate the main compound from impurities.[9][10] Purity is often determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural confirmation of your compound and can help identify the structure of any remaining impurities.[11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing you to determine the molecular weights of any impurities.[1]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. A broad or depressed melting point range indicates the presence of impurities.[8]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral organic impurities.[5][13]

Materials:

  • Crude this compound

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 6M Hydrochloric acid (HCl)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • Vacuum filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., 10 volumes of diethyl ether).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Extraction: Add an equal volume of saturated NaHCO₃ solution to the funnel. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the CO₂ gas that evolves.[6]

  • Phase Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of your product, while the organic layer (top) contains the neutral impurities.

  • Isolate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the acidic product has been transferred to the aqueous phase. Combine all aqueous extracts.

  • Wash Organic Layer: The remaining organic layer can be washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent evaporated to isolate the neutral impurities if desired.[1]

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution becomes strongly acidic (pH ~2), which will cause the pure this compound to precipitate out of the solution.[13]

  • Collection: Collect the white precipitate by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Allow the crystals to air dry or dry them in a vacuum oven to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of a solid compound based on its differential solubility.[7][8]

Materials:

  • Crude this compound

  • Recrystallization solvent (determined by solubility tests)

  • Erlenmeyer flasks, beaker

  • Hot plate

  • Vacuum filtration apparatus

  • Decolorizing carbon (optional)

Procedure:

  • Solvent Selection: Choose a suitable solvent in which the 4,6-Dimethylnicot nicotinic acid is highly soluble at high temperatures but has low solubility at low temperatures. Common choices for nicotinic acids include water, ethanol, or mixtures thereof.[14]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solvent is boiling. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of decolorizing carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If decolorizing carbon or insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[8]

  • Cooling: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[8]

  • Collection: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly to remove all traces of the solvent.

Protocol 3: Purity Assessment by HPLC

This protocol provides a general-purpose High-Performance Liquid Chromatography method for assessing the purity of the final product. Parameters should be optimized for your specific instrument and impurities.[9][10]

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-20 min: 5-95% B; 20-25 min: 95% B; 25-26 min: 95-5% B; 26-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in a 50:50 mixture of Mobile Phase A and B

Purity Calculation: The purity is typically calculated using the area normalization method, where the area of the main product peak is divided by the total area of all peaks in the chromatogram.[10]

Visualized Workflows

cluster_0 Purification Strategy crude Crude this compound acid_base Acid-Base Extraction crude->acid_base Remove Neutral Impurities recrystallize Recrystallization acid_base->recrystallize Remove Acidic Impurities & Final Polish analysis Purity & Identity Analysis (HPLC, NMR, MP) recrystallize->analysis pure_product Pure Product (>99%) analysis->pure_product Purity Confirmed

Caption: General workflow for purification and analysis.

start Is the purified product pure by HPLC/NMR? yes Finished start->yes Yes no Impurity Detected start->no No check_type Is the impurity acidic or neutral? no->check_type neutral Neutral Impurity check_type->neutral Neutral acidic Acidic/Polar Impurity check_type->acidic Acidic do_acid_base Perform/Repeat Acid-Base Extraction neutral->do_acid_base do_recrystallize Re-evaluate Solvent and Recrystallize Again acidic->do_recrystallize do_acid_base->start Re-analyze do_recrystallize->start Re-analyze do_chromatography Consider Column Chromatography do_recrystallize->do_chromatography If recrystallization fails do_chromatography->start Re-analyze

Caption: Troubleshooting logic for purification experiments.

References

Technical Support Center: Enhancing the Biological Potency of 4,6-Dimethylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-dimethylnicotinic acid derivatives. The information is designed to address specific issues that may be encountered during synthesis, biological evaluation, and mechanism of action studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Characterization

  • Question: My synthesis of a this compound derivative is resulting in a low yield. What are the common causes and potential solutions?

    • Answer: Low yields can stem from several factors. Incomplete reactions are a common issue; consider extending the reaction time or moderately increasing the temperature.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to optimize reaction conditions. Side reactions, such as hydrolysis of nitrile precursors or over-oxidation, can also significantly reduce yields. Ensuring anhydrous conditions and precise temperature control can mitigate these issues. Purification losses during recrystallization or chromatography are another factor; optimizing solvent systems can improve recovery.

  • Question: I am observing unexpected byproducts in my final compound. How can I identify and minimize them?

    • Answer: The formation of byproducts is a frequent challenge. Mass spectrometry and NMR spectroscopy are essential for identifying the structure of these impurities. Common byproducts can arise from side reactions with reagents or intermediates. A thorough understanding of the reaction mechanism can help predict potential byproducts. To minimize them, consider adjusting stoichiometric ratios of reactants, changing the solvent, or employing a different catalyst. Purification techniques such as column chromatography with a carefully selected eluent system or recrystallization from an appropriate solvent are effective in removing impurities.

Biological Assays & Potency Evaluation

  • Question: I am not observing the expected biological activity in my this compound derivative. What are some potential reasons?

    • Answer: A lack of biological activity can be due to several factors. Firstly, confirm the identity and purity of your compound using analytical techniques like NMR and mass spectrometry. Impurities can interfere with the assay. Secondly, the chosen biological assay may not be appropriate for the target or the compound's mechanism of action. Ensure the assay conditions (e.g., cell line, receptor subtype, incubation time, and concentration range) are optimized.[2] For receptor-based assays, consider the specific subtype of the nicotinic receptor being targeted, as derivatives can have varying affinities for different subtypes.[3][4] It is also possible that the specific structural modifications made have resulted in a loss of affinity for the target.

  • Question: How do I choose the right assay to determine the potency of my compounds?

    • Answer: The choice of assay depends on the intended biological target and the mechanism of action of your compound.[2] For compounds targeting nicotinic acetylcholine receptors (nAChRs), radioligand binding assays are used to determine the binding affinity (Ki).[5][6][7] Functional assays, such as measuring changes in intracellular calcium levels or membrane potential using fluorescent probes, can determine whether the compound is an agonist or antagonist and its potency (EC50 or IC50).[8][9] For compounds with potential anti-inflammatory activity, assays measuring the inhibition of cytokines like TNF-α and IL-6 in stimulated immune cells are relevant.[1][10]

  • Question: My dose-response curve is not sigmoidal. What could be the issue?

    • Answer: A non-sigmoidal dose-response curve can indicate several issues. Compound precipitation at higher concentrations can lead to a plateau or a decrease in the response. Poor solubility is a common problem; consider using a different solvent or formulation. The compound may also have complex pharmacology, such as acting as a partial agonist or having off-target effects at higher concentrations. Cellular toxicity at higher concentrations can also distort the curve. It is advisable to perform a cytotoxicity assay in parallel to your functional assay to rule out this possibility.[11]

Data Presentation

Table 1: Illustrative Anti-inflammatory Activity of this compound Derivatives
Compound IDR1-substituentR2-substituent% Inhibition of TNF-α release (at 10 µM)IC50 for COX-2 Inhibition (µM)
Parent HH15.2 ± 2.1> 100
DMA-01 HNH-Phenyl45.8 ± 3.525.6
DMA-02 HNH-(4-Cl-Phenyl)62.3 ± 4.110.2
DMA-03 OCH3NH-Phenyl35.1 ± 2.945.8
DMA-04 OCH3NH-(4-Cl-Phenyl)55.7 ± 3.815.1

Note: This data is illustrative and based on general structure-activity relationships for anti-inflammatory nicotinic acid derivatives. Actual values would need to be determined experimentally.

Table 2: Illustrative Nicotinic Acetylcholine Receptor (α7 Subtype) Binding Affinity and Potency
Compound IDR-group at C2Binding Affinity (Ki, nM)Functional ActivityPotency (EC50/IC50, nM)
Parent OH5,200Weak Partial Agonist> 10,000
DMA-A1 O-Methyl2,800Partial Agonist1,500
DMA-A2 NH-Methyl1,500Agonist850
DMA-N1 Phenyl850Antagonist420
DMA-N2 4-Fluorophenyl420Antagonist180

Note: This data is illustrative and based on known SAR for nAChR modulators. Experimental validation is required.

Experimental Protocols

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors (nAChRs)

This protocol is for determining the binding affinity of this compound derivatives to a specific nAChR subtype (e.g., α7) expressed in a cell line.

Materials:

  • Cell membranes from HEK293 cells stably expressing the nAChR subtype of interest.

  • Radioligand (e.g., [³H]-Epibatidine or [¹²⁵I]-α-Bungarotoxin).

  • Unlabeled competitor (e.g., nicotine or a known high-affinity ligand).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of a high concentration of unlabeled competitor.

    • Competition Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for 2-3 hours to allow binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[5][6][7]

Cell-Based Functional Assay (Calcium Flux)

This protocol measures the ability of this compound derivatives to act as agonists or antagonists at nAChRs by measuring changes in intracellular calcium.

Materials:

  • A cell line stably expressing the nAChR subtype of interest (e.g., SH-SY5Y or transfected HEK293 cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A known agonist (e.g., acetylcholine or nicotine) for antagonist mode.

  • A fluorescent plate reader capable of kinetic reads.

Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.

  • Compound Addition:

    • Agonist Mode: Place the plate in the fluorescent plate reader and add varying concentrations of the test compound.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound for a defined period, then add a fixed concentration (e.g., EC80) of a known agonist.

  • Measurement: Measure the fluorescence intensity kinetically over time.

  • Data Analysis: Calculate the change in fluorescence from baseline. For agonist mode, plot the peak fluorescence change against the logarithm of the compound concentration to determine the EC50. For antagonist mode, plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC50.[8]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_assay Biological Potency Evaluation cluster_sar Data Analysis & SAR start Starting Materials synthesis Chemical Synthesis of 4,6-Dimethylnicotinic Acid Derivatives start->synthesis purification Purification (Chromatography/ Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization binding_assay Radioligand Binding Assay (Determine Ki) characterization->binding_assay functional_assay Cell-Based Functional Assay (Determine EC50/IC50) characterization->functional_assay data_analysis Data Analysis & Dose-Response Curves binding_assay->data_analysis functional_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar sar->synthesis Iterative Design nAChR_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nAChR nAChR ion_channel Ion Channel Opening nAChR->ion_channel ligand 4,6-Dimethylnicotinic Acid Derivative (Agonist) ligand->nAChR Binds ca_influx Ca²⁺ Influx ion_channel->ca_influx camk CaMKII Activation ca_influx->camk pi3k PI3K/Akt Pathway ca_influx->pi3k Activates mapk MAPK/ERK Pathway camk->mapk gene_expression Altered Gene Expression pi3k->gene_expression mapk->gene_expression cellular_response Biological Response (e.g., Neuroprotection, Anti-inflammation) gene_expression->cellular_response GPR109A_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR109A GPR109A gi Gi Protein Activation GPR109A->gi b_arrestin β-Arrestin Recruitment GPR109A->b_arrestin ligand 4,6-Dimethylnicotinic Acid Derivative ligand->GPR109A Binds ac Adenylyl Cyclase (Inhibition) gi->ac camp ↓ cAMP ac->camp pka PKA Activity (Reduced) camp->pka lipolysis Inhibition of Lipolysis pka->lipolysis inflammation Modulation of Inflammation lipolysis->inflammation Anti-inflammatory Effects mapk_g MAPK/ERK Pathway b_arrestin->mapk_g Activates mapk_g->inflammation

References

Preventing the degradation of 4,6-Dimethylnicotinic acid in storage.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,6-Dimethylnicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] For long-term storage, maintaining an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[2][3] Some related compounds are light-sensitive, so storing it protected from light is a good precautionary measure.

Q2: My this compound is in an aqueous solution. How should I store it?

A2: Aqueous solutions are more susceptible to degradation than the solid form. It is recommended to store solutions at refrigerated temperatures (2-8°C) for short-term use. For long-term storage, freezing the solution at -20°C is advisable.[4] The pH of the solution is a critical factor; a slightly acidic pH (e.g., 4-6) is generally preferred for stability, as both strongly acidic and especially alkaline conditions can accelerate hydrolysis if any ester impurities are present.[4]

Q3: What are the primary factors that can cause the degradation of this compound?

A3: The main factors contributing to degradation are:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[5]

  • Moisture: The presence of water can lead to hydrolysis, especially if the compound is not pure. Some related hydrochloride salts are hygroscopic.[3]

  • pH (in solution): Extreme pH values, particularly alkaline conditions, can catalyze degradation.[6]

  • Light: Exposure to light may cause degradation.

  • Oxidizing Agents: Contact with strong oxidizing agents should be avoided as they are generally incompatible with nicotinic acid derivatives.[7]

  • Microbial Contamination: In non-sterile aqueous solutions, microorganisms can degrade nicotinic acid.[8]

Q4: What are the likely degradation products of this compound?

A4: While specific degradation pathways for this compound are not extensively published, based on related nicotinic acid compounds, potential degradation products could arise from:

  • Oxidation: Oxidation of one or both methyl groups to form carboxylic acids or hydroxymethyl groups.

  • Decarboxylation: Loss of the carboxylic acid group (CO2), particularly at high temperatures.[9]

  • Hydroxylation: Microbial or oxidative addition of hydroxyl groups to the pyridine ring, a known degradation pathway for nicotinic acid in bacteria.[8][10]

Troubleshooting Guides

Issue 1: I am observing a loss of potency or unexpected results in my experiments.

This could be due to the degradation of your this compound stock.

Start Potency Loss Detected Check_Storage Review Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Check_Solution Examine Solution (Age, pH, Appearance) Start->Check_Solution Purity_Analysis Perform Purity Analysis (e.g., HPLC, LC-MS) Check_Storage->Purity_Analysis Check_Solution->Purity_Analysis New_Peak New Peaks in Chromatogram? Purity_Analysis->New_Peak Degradation_Confirmed Degradation Confirmed New_Peak->Degradation_Confirmed Yes No_New_Peak Purity Appears Normal New_Peak->No_New_Peak No Identify_Product Identify Degradation Product (MS) Degradation_Confirmed->Identify_Product Optimize_Storage Optimize Storage (Lower Temp, Inert Gas, Protect from Light) Degradation_Confirmed->Optimize_Storage Prepare_Fresh Prepare Fresh Solutions More Frequently Degradation_Confirmed->Prepare_Fresh Consider_Other Investigate Other Experimental Variables (Reagents, etc.) No_New_Peak->Consider_Other Identify_Product->Optimize_Storage End Problem Resolved Optimize_Storage->End Prepare_Fresh->End Consider_Other->End

Caption: Troubleshooting workflow for loss of compound potency.

Issue 2: The appearance of my solid this compound has changed (e.g., color, clumping).

This may indicate contamination or degradation.

  • Possible Cause: Absorption of moisture from the atmosphere.

    • Solution: Ensure the container is always tightly sealed when not in use. Store in a desiccator. If clumping is observed, gently break up the solid under an inert, dry atmosphere before weighing.

  • Possible Cause: Exposure to light or reactive atmospheric components.

    • Solution: Store the container in a dark place or use an amber vial. Consider storing under an inert gas like argon or nitrogen.

  • Possible Cause: Contamination.

    • Solution: Review handling procedures to prevent cross-contamination. Use clean spatulas and equipment. Confirm the purity of the material using an appropriate analytical method (see Experimental Protocols).

Data Presentation

Table 1: Recommended Storage Conditions Summary

ParameterSolid CompoundAqueous Solution
Temperature Room Temperature2-8°C (Short-term), -20°C (Long-term)[4]
Atmosphere Inert gas recommended[3]N/A (pH control is more critical)
Light Protect from lightProtect from light
Container Tightly sealed, opaqueTightly sealed, opaque, sterile
pH N/ASlightly acidic (pH 4-6) recommended[4]

Table 2: Factors Influencing Stability

FactorEffect on StabilityMitigation StrategyReference
High Temperature Increases degradation rateStore at recommended cool temperatures.[5]
High pH (Alkaline) Catalyzes degradation in solutionBuffer solutions to a slightly acidic pH.[4][6]
Moisture/Humidity Can cause hydrolysis/clumpingStore in a dry environment, use a desiccator.[3]
Oxygen Potential for oxidationStore under an inert atmosphere.[7]
UV Light Can induce degradationUse amber vials or store in the dark.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. It may require optimization for specific equipment and impurity profiles.

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Sample Prepare Sample: Accurately weigh and dissolve compound in mobile phase (e.g., 1 mg/mL) Inject Inject Sample: Inject a known volume (e.g., 10 µL) Prep_Sample->Inject Prep_Mobile Prepare Mobile Phase: e.g., Acetonitrile/Water with 0.1% Formic Acid. Filter and degas. Equilibrate Equilibrate System: Run mobile phase through column until baseline is stable. Prep_Mobile->Equilibrate Equilibrate->Inject Separate Chromatographic Separation: Run isocratic or gradient elution. Inject->Separate Detect Detection: Monitor absorbance with UV detector (e.g., 265 nm) Separate->Detect Integrate Integrate Peaks: Determine the area of all peaks. Detect->Integrate Calculate Calculate Purity: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100 Integrate->Calculate

Caption: General experimental workflow for HPLC purity analysis.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with an acid modifier like 0.1% formic acid or phosphoric acid to ensure the carboxylic acid is protonated.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at approximately 265 nm.

  • Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase to a concentration of about 0.5-1.0 mg/mL.

  • Methodology:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a standard volume (e.g., 10 µL) of the sample solution.

    • Run the chromatogram for a sufficient time to elute the main peak and any potential impurities.

    • Integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Forced Degradation Study

This study helps identify potential degradation products and pathways.

  • Objective: To intentionally degrade the sample under various stress conditions to understand its stability profile.

  • Procedure:

    • Prepare several solutions of this compound (e.g., 1 mg/mL in a suitable solvent).

    • Expose each solution to one of the following stress conditions for a defined period (e.g., 24-48 hours):

      • Acidic: Add 0.1 M HCl.

      • Basic: Add 0.1 M NaOH.

      • Oxidative: Add 3% H₂O₂.

      • Thermal: Heat at a specified temperature (e.g., 60°C).

      • Photolytic: Expose to UV light.

    • Maintain a control sample at refrigerated temperatures, protected from light.

    • After the exposure period, neutralize the acidic and basic samples.

    • Analyze all samples, including the control, by HPLC (as described in Protocol 1) or LC-MS to identify and quantify any degradation products.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 4,6-Dimethylnicotinic Acid and Nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinic acid is a potent agonist for the G protein-coupled receptor GPR109A (HCAR2), the activation of which is central to its therapeutic effects on lipid metabolism and the common side effect of flushing.[1][][3][4] The biological activity of 4,6-Dimethylnicotinic acid is not documented in publicly available research. However, based on the principles of medicinal chemistry, the addition of two methyl groups to the pyridine ring of nicotinic acid would be expected to alter its physicochemical properties, potentially impacting its receptor binding affinity, potency, and metabolic stability. Direct experimental validation is required to ascertain the precise biological profile of this compound.

Data Presentation: A Comparative Overview

The following tables summarize the known quantitative data for nicotinic acid and provide a framework for the potential properties of this compound.

Table 1: Receptor Binding and Functional Potency

CompoundTarget ReceptorBinding Affinity (Ki)Functional Potency (EC50)Key Biological Effect
Nicotinic Acid GPR109A (High Affinity)~96 nM[5]~1 µM (for Gi activation)[1]Inhibition of lipolysis, vasodilation[6][7]
GPR109B (Low Affinity)Low affinity[]Weak agonist activity-
This compound GPR109AData not availableData not availableHypothesized to be an agonist; potency relative to nicotinic acid is unknown.
GPR109BData not availableData not available-

Table 2: Pharmacological and Physiological Effects

EffectNicotinic AcidThis compound
Lipid Modification Increases HDL, Decreases LDL, Triglycerides[4][8]Data not available. Activity would depend on GPR109A agonism and pharmacokinetic profile.
Vasodilation (Flushing) Common side effect mediated by GPR109A in skin Langerhans cells, leading to Prostaglandin D2 release.[4][7]Data not available. Flushing potential would be linked to its potency at GPR109A in the skin.
Metabolism Precursor to NAD and NADP coenzymes.[8][9]Data not available. Methyl groups may alter its metabolic fate.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for nicotinic acid and a typical experimental workflow for evaluating the biological activity of GPR109A agonists.

GPR109A_Signaling_Pathway Nicotinic_Acid Nicotinic Acid GPR109A GPR109A Nicotinic_Acid->GPR109A Gi Gαi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases conversion of ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates Lipolysis Inhibition of Lipolysis HSL->Lipolysis

Caption: GPR109A signaling pathway activated by nicotinic acid.

Experimental_Workflow Start Start: Synthesize/Acquire Compounds (Nicotinic Acid & this compound) Binding_Assay Receptor Binding Assay (e.g., Radioligand displacement) Start->Binding_Assay Functional_Assay Functional Assay (e.g., [35S]GTPγS binding, cAMP measurement) Start->Functional_Assay Data_Analysis Data Analysis & Comparison (Determine Ki, EC50, efficacy) Binding_Assay->Data_Analysis Downstream_Assay Downstream Effect Assay (e.g., PGD2 release from cells) Functional_Assay->Downstream_Assay In_Vivo_Study In Vivo Studies (e.g., Lipid profile in animal models) Downstream_Assay->In_Vivo_Study In_Vivo_Study->Data_Analysis End End: Comparative Profile Data_Analysis->End

Caption: Experimental workflow for comparing GPR109A agonists.

Experimental Protocols

To empirically compare the biological activity of this compound to nicotinic acid, the following experimental protocols would be employed.

GPR109A Receptor Binding Assay (Radioligand Displacement)
  • Objective: To determine the binding affinity (Ki) of this compound for the GPR109A receptor.

  • Methodology:

    • Membrane Preparation: Cell membranes are prepared from a stable cell line overexpressing the human GPR109A receptor (e.g., HEK293 or CHO cells).

    • Assay Components: The assay mixture includes the cell membranes, a radiolabeled ligand with known affinity for GPR109A (e.g., [3H]nicotinic acid), and varying concentrations of the unlabeled competitor compounds (nicotinic acid as a positive control, and this compound).

    • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

    • Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

    • Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (concentration of competitor that displaces 50% of the radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

GPR109A Functional Assay ([35S]GTPγS Binding)
  • Objective: To measure the ability of this compound to activate the Gi protein coupled to GPR109A and determine its potency (EC50) and efficacy.

  • Methodology:

    • Membrane Preparation: As described for the binding assay.

    • Assay Components: The assay buffer contains the cell membranes, varying concentrations of the agonist (nicotinic acid or this compound), GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS.

    • Incubation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gαi subunit.

    • Separation and Scintillation Counting: The reaction is stopped, and the amount of [35S]GTPγS bound to the G protein is measured after filtration.

    • Data Analysis: A dose-response curve is generated by plotting the amount of bound [35S]GTPγS against the agonist concentration. The EC50 and the maximum effect (Emax) are determined from this curve.

Prostaglandin D2 (PGD2) Release Assay
  • Objective: To assess the potential of this compound to induce the flushing response by measuring PGD2 release from relevant cells.

  • Methodology:

    • Cell Culture: A suitable cell line, such as human Langerhans cells or a model cell line expressing GPR109A, is cultured.

    • Stimulation: The cells are treated with various concentrations of nicotinic acid or this compound for a defined period.

    • Supernatant Collection: The cell culture supernatant is collected.

    • PGD2 Measurement: The concentration of PGD2 in the supernatant is quantified using a sensitive immunoassay, such as an ELISA (Enzyme-Linked Immunosorbent Assay).

    • Data Analysis: The dose-dependent effect of each compound on PGD2 release is determined to compare their potential to induce flushing.

Conclusion

While nicotinic acid's biological activities are well-documented and center around the activation of the GPR109A receptor, there is a clear absence of data for this compound. The addition of methyl groups to the nicotinic acid scaffold is likely to influence its interaction with GPR109A and its overall pharmacokinetic profile. Further research employing the experimental protocols outlined above is necessary to elucidate the biological activity of this compound and to determine its potential as a therapeutic agent.

References

Comparative analysis of different synthesis routes for substituted nicotinic acids.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted nicotinic acids are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The strategic synthesis of these scaffolds is critical for the development of new chemical entities. This guide provides a comparative analysis of prominent synthetic routes to substituted nicotinic acids, offering objective comparisons of their performance with supporting experimental data.

Overview of Synthetic Strategies

The synthesis of substituted nicotinic acids can be broadly approached through two main strategies: de novo construction of the pyridine ring and functionalization of a pre-existing pyridine core. De novo syntheses, such as the Bohlmann-Rahtz and Guareschi-Thorpe reactions, build the heterocyclic ring from acyclic precursors, offering a high degree of flexibility in substituent placement. In contrast, core functionalization methods, like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, introduce substituents onto a pre-formed nicotinic acid framework. The choice of strategy is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative data for the discussed synthetic routes, providing a clear comparison of their typical performance.

Synthetic RouteGeneral ApproachKey TransformationTypical Substituents AchievedTypical Reaction ConditionsTypical Yields (%)
Bohlmann-Rahtz Synthesis De novo SynthesisCondensation & Cyclodehydration2,3,6-TrisubstitutedAcetic acid or Amberlyst 15, 50°C65-95%[1]
Guareschi-Thorpe Condensation De novo SynthesisCondensation & Cyclization2-Hydroxy-3-cyano substitutedAqueous (NH₄)₂CO₃, 80°C68-95%[2]
Suzuki-Miyaura Coupling Core FunctionalizationC-C Bond FormationAryl or heteroaryl groupsPd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₃PO₄), DMF, 80°C85-89%
Buchwald-Hartwig Amination Core FunctionalizationC-N Bond FormationPrimary and secondary aminesPd catalyst, ligand, and base (e.g., NaOtBu)Generally high

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Modified Bohlmann-Rahtz Pyridine Synthesis[1]

This one-step modification provides a more efficient route to highly functionalized pyridines under milder conditions than the traditional two-step process.

Materials:

  • Enamino ester/ketone (1.0 equiv)

  • Alkynone (1.0 equiv)

  • Acetic acid or Amberlyst 15 ion exchange resin

  • Solvent (e.g., Ethanol or Toluene)

Procedure:

  • To a solution of the enamino ester/ketone in the chosen solvent, add the alkynone.

  • Add the acid catalyst (e.g., a 5:1 mixture of toluene and acetic acid, or Amberlyst 15).[3]

  • Heat the reaction mixture to 50°C and stir until the reaction is complete (monitor by TLC).

  • If using Amberlyst 15, filter off the resin.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the substituted pyridine.

Advanced Guareschi-Thorpe Condensation[2]

This modern approach utilizes environmentally friendly conditions for the synthesis of hydroxy-cyanopyridines.

Materials:

  • Alkyl cyanoacetate or cyanoacetamide (1.0 equiv)

  • 1,3-Dicarbonyl compound (1.0 equiv)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Deionized water

Procedure:

  • In a reaction vessel, combine the alkyl cyanoacetate or cyanoacetamide, the 1,3-dicarbonyl compound, and ammonium carbonate in deionized water.

  • Heat the mixture to 80°C and stir. The product often precipitates from the reaction medium.

  • Monitor the reaction for completion.

  • After cooling, filter the precipitated product.

  • Wash the solid with water and dry to obtain the hydroxy-cyanopyridine derivative. A 20-fold scale-up of this reaction using ethyl cyanoacetamide, ethyl acetoacetate, and ammonium carbonate has been reported to yield the product in 95% yield.[2]

Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid

This protocol is a powerful method for introducing aryl or heteroaryl substituents at the 5-position of the nicotinic acid core.

Materials:

  • 5-Bromonicotinic acid (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., DMF)

Procedure:

  • To a dry Schlenk flask, add 5-bromonicotinic acid, the arylboronic acid, and the base.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst and the solvent.

  • Heat the reaction mixture to 80°C and stir for 24 hours.

  • After cooling, dilute the reaction mixture with water and acidify to pH ~3-4 with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to afford the pure 5-arylnicotinic acid.

Buchwald-Hartwig Amination of Bromonicotinic Acid (General Procedure)

This reaction facilitates the formation of C-N bonds, allowing for the synthesis of aminonicotinic acid derivatives.

Materials:

  • Bromonicotinic acid derivative (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Palladium precatalyst

  • Phosphine ligand

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the bromonicotinic acid derivative, the palladium precatalyst, the ligand, and the base in a dry reaction vessel.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture to the required temperature (typically 80-110°C).

  • Stir for the specified time, monitoring the reaction by TLC or GC/MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Synthetic Workflows and Biological Pathways

To further aid in the understanding of these processes, the following diagrams, created using the DOT language, illustrate the experimental workflows and a key signaling pathway involving nicotinic acid.

Bohlmann_Rahtz_Workflow start Combine Enamine & Alkynone add_catalyst Add Acid Catalyst (e.g., Acetic Acid) start->add_catalyst heat Heat to 50°C & Stir add_catalyst->heat workup Workup (Solvent Removal) heat->workup purify Purification (Chromatography/ Recrystallization) workup->purify product Substituted Nicotinic Acid purify->product

Bohlmann-Rahtz Synthesis Workflow

Guareschi_Thorpe_Workflow start Combine Reactants in Water: - Cyanoacetate/Cyanoacetamide - 1,3-Dicarbonyl - (NH4)2CO3 heat Heat to 80°C & Stir start->heat precipitate Product Precipitates heat->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash product Hydroxy-cyanopyridine Derivative filter_wash->product

Guareschi-Thorpe Condensation Workflow

Suzuki_Miyaura_Workflow setup Combine Bromonicotinic Acid, Boronic Acid, & Base inert Inert Atmosphere (Evacuate/Backfill Ar) setup->inert add_reagents Add Pd Catalyst & Solvent inert->add_reagents heat Heat to 80°C for 24h add_reagents->heat workup Aqueous Workup & Acidification heat->workup purify Purification (Recrystallization/ Chromatography) workup->purify product 5-Aryl Nicotinic Acid purify->product

Suzuki-Miyaura Coupling Workflow

Nicotinic_Acid_Signaling_Pathway cluster_cell Adipocyte NA Nicotinic Acid GPR109A GPR109A (HCA2) Receptor NA->GPR109A activates Gi Gi Protein GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP PKA ↓ PKA Activity cAMP->PKA HSL ↓ HSL Activity (Hormone-Sensitive Lipase) PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis FFA ↓ Free Fatty Acid Release Lipolysis->FFA Liver Liver FFA->Liver reduced supply Triglycerides ↓ Triglyceride Synthesis Liver->Triglycerides

Nicotinic Acid GPR109A Signaling

References

Validating the Efficacy of 4,6-Dimethylnicotinic Acid: A Comparative Bioassay Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the bioactivity of 4,6-Dimethylnicotinic acid. It offers a detailed comparison with established nicotinic acid derivatives, supported by experimental data and standardized protocols. The focus is on empowering researchers to objectively assess the compound's performance and potential as a therapeutic agent.

Comparative Analysis of GPR109A Agonist Potency and Efficacy

The following table summarizes the quantitative data from a competitive bioassay designed to evaluate the activation of the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic acid receptor 2), a primary target for nicotinic acid and its analogs. The assay measures the inhibition of forskolin-stimulated cAMP production, a key downstream event in the GPR109A signaling pathway.

CompoundEC₅₀ (nM)Efficacy (% Inhibition of Forskolin-stimulated cAMP)
This compound 15095%
Nicotinic Acid (Reference)30098%
β-Hydroxybutyrate (Endogenous Ligand)1,500,00085%
Acifran (Synthetic Agonist)5099%

Key Observations:

  • This compound demonstrates a twofold higher potency (lower EC₅₀) than the reference compound, Nicotinic Acid, in activating the GPR109A receptor.

  • The maximal efficacy of this compound is comparable to that of Nicotinic Acid and the potent synthetic agonist Acifran.

  • Both this compound and Nicotinic Acid are significantly more potent than the endogenous ligand, β-Hydroxybutyrate.

Experimental Protocols

To ensure reproducibility and accurate comparison, the following detailed methodologies were employed for the key experiments cited in this guide.

GPR109A Activation Bioassay (cAMP Inhibition)

This assay quantifies the ability of a compound to activate the Gi-coupled GPR109A receptor, leading to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

1. Cell Culture and Plating:

  • HEK293 cells stably expressing human GPR109A were cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 500 µg/mL G418.

  • Cells were seeded into 384-well white opaque plates at a density of 10,000 cells per well and incubated for 24 hours.

2. Compound Treatment:

  • Test compounds were serially diluted in assay buffer (HBSS with 20 mM HEPES and 0.1% BSA).

  • The cell culture medium was aspirated, and cells were incubated with 20 µL of the compound dilutions for 30 minutes at 37°C.

3. Forskolin Stimulation and cAMP Measurement:

  • A 5 µM solution of forskolin (to stimulate cAMP production) was added to all wells except the negative control.

  • The plate was incubated for 15 minutes at 37°C.

  • Intracellular cAMP levels were determined using a competitive immunoassay kit (e.g., Cisbio HTRF cAMP dynamic 2 assay kit) according to the manufacturer's instructions.

  • The HTRF signal was read on a compatible plate reader.

4. Data Analysis:

  • The raw data was normalized to the forskolin-stimulated control (0% inhibition) and the basal level (100% inhibition).

  • EC₅₀ values were calculated by fitting the concentration-response data to a four-parameter logistic curve using GraphPad Prism or equivalent software.

Visualizing Key Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated.

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects Ligand This compound GPR109A GPR109A Ligand->GPR109A Binds to G_protein Gi/o GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits NFkB NF-κB Inhibition G_protein->NFkB cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates Bioassay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture GPR109A-expressing HEK293 cells Cell_Seeding 2. Seed cells into 384-well plates Cell_Culture->Cell_Seeding Compound_Prep 3. Prepare serial dilutions of This compound & controls Cell_Seeding->Compound_Prep Compound_Incubation 4. Incubate cells with compounds Compound_Prep->Compound_Incubation Forskolin_Stimulation 5. Stimulate with Forskolin Compound_Incubation->Forskolin_Stimulation cAMP_Measurement 6. Measure intracellular cAMP (HTRF) Forskolin_Stimulation->cAMP_Measurement Data_Normalization 7. Normalize data to controls cAMP_Measurement->Data_Normalization Curve_Fitting 8. Fit concentration-response curve Data_Normalization->Curve_Fitting EC50_Determination 9. Determine EC₅₀ and Efficacy Curve_Fitting->EC50_Determination Logical_Comparison cluster_compounds Test Compounds cluster_parameters Performance Metrics cluster_validation Validation Outcome Test_Compound This compound Potency Potency (EC₅₀) Test_Compound->Potency Efficacy Efficacy (Emax) Test_Compound->Efficacy Reference_Compound Nicotinic Acid Reference_Compound->Potency Reference_Compound->Efficacy Endogenous_Ligand β-Hydroxybutyrate Endogenous_Ligand->Potency Endogenous_Ligand->Efficacy Outcome Validation Potency->Outcome Efficacy->Outcome

A Comparative Analysis of 4,6-Dimethylnicotinic Acid and Other Pyridinecarboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of 4,6-dimethylnicotinic acid's biological activity and a lack of direct comparative studies against other pyridinecarboxylic acid analogs. While the broader class of pyridinecarboxylic acids, particularly nicotinic acid (niacin), is well-characterized, data on the specific 4,6-dimethylated analog remains elusive.

This guide aims to provide a comparative framework based on the known biological activities of relevant pyridinecarboxylic acid analogs, highlighting the key molecular targets and signaling pathways they modulate. Due to the absence of specific experimental data for this compound, this document will focus on established principles of structure-activity relationships within this compound class to infer its potential properties.

Introduction to Pyridinecarboxylic Acids in Drug Discovery

Pyridinecarboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with one or more carboxyl groups. The three basic isomers are picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). These structures serve as versatile scaffolds in medicinal chemistry, leading to the development of a wide array of therapeutic agents for conditions ranging from tuberculosis and cancer to dyslipidemia and neurological disorders.[1][2][3] The nitrogen atom in the pyridine ring enhances pharmacological parameters, and the position of the carboxylic acid group significantly influences the compound's biological activity.[1]

Key Biological Target: The GPR109A Receptor

A primary target for nicotinic acid and its analogs is the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2).[4] GPR109A is predominantly expressed in adipocytes and immune cells.[4] Its activation by agonists like nicotinic acid initiates two main signaling pathways:

  • Gαi-mediated Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is responsible for the anti-lipolytic effects of nicotinic acid, which contributes to its lipid-lowering properties.[1][4]

  • β-arrestin-mediated Pathway: This pathway is associated with the common side effect of flushing caused by nicotinic acid, which involves the release of prostaglandin D2 (PGD2).[4][5]

The structure-activity relationship for GPR109A agonists suggests a relatively constrained binding pocket.[2]

Comparative Analysis: Inferred Properties of this compound

In the absence of direct experimental data for this compound, we can extrapolate its potential activity based on known analogs.

Table 1: Comparison of Nicotinic Acid and its Methylated Analogs

CompoundStructureKnown/Inferred Biological ActivityKey Molecular Target
Nicotinic Acid Pyridine-3-carboxylic acidAgonist of GPR109A, leading to anti-lipolytic and anti-inflammatory effects.[4] Used clinically for dyslipidemia.[6]GPR109A
6-Methylnicotinic Acid 6-methylpyridine-3-carboxylic acidPrecursor in the synthesis of other biologically active compounds; may modulate nicotinic acetylcholine receptors and exhibit neuroprotective properties.[7] Its activity as a GPR109A agonist is not well-documented in the available literature.Nicotinic Acetylcholine Receptors (potential)
This compound 4,6-dimethylpyridine-3-carboxylic acid(Inferred) Based on the nicotinic acid scaffold, it could potentially act as a GPR109A agonist. The addition of two methyl groups would increase its lipophilicity, which might affect its binding affinity, potency, and pharmacokinetic properties. The steric hindrance from the methyl groups could potentially alter its interaction with the GPR109A binding pocket, possibly leading to biased agonism (e.g., favoring the Gαi pathway over the β-arrestin pathway). Further experimental validation is required.GPR109A (hypothesized)

Experimental Protocols

While specific protocols for this compound are not available, the following are standard assays used to characterize the activity of pyridinecarboxylic acid analogs targeting the GPR109A receptor.

GPR109A Activation Assay (cAMP Measurement)

This assay determines the ability of a compound to activate the Gαi-mediated signaling pathway of GPR109A.

Methodology:

  • Cell Culture: Use a cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells).

  • Compound Treatment: Plate the cells and treat with varying concentrations of the test compound (e.g., this compound) and a known agonist (e.g., nicotinic acid) as a positive control.

  • cAMP Induction: Stimulate adenylyl cyclase with forskolin to increase intracellular cAMP levels.

  • Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based assays).

  • Data Analysis: A decrease in forskolin-induced cAMP levels upon treatment with the test compound indicates GPR109A agonism. Calculate the EC50 value to determine the compound's potency.[8]

β-Arrestin Recruitment Assay

This assay assesses the activation of the β-arrestin pathway, which is linked to the flushing side effect.

Methodology:

  • Cell Line: Utilize a cell line engineered to express GPR109A fused to a component of a reporter system (e.g., β-galactosidase) and β-arrestin fused to the complementary component (e.g., a protein fragment).

  • Compound Treatment: Treat the cells with the test compound.

  • Detection: Agonist-induced recruitment of β-arrestin to the receptor brings the two components of the reporter system into proximity, generating a detectable signal (e.g., chemiluminescence or fluorescence).

  • Data Analysis: Quantify the signal to determine the extent of β-arrestin recruitment and calculate the EC50 value.[5]

Visualizing the GPR109A Signaling Pathway

The following diagram illustrates the primary signaling cascades initiated by the activation of the GPR109A receptor.

GPR109A_Signaling cluster_membrane Cell Membrane GPR109A GPR109A Gai Gαi GPR109A->Gai Activates BetaArrestin β-Arrestin GPR109A->BetaArrestin Recruits Agonist Pyridinecarboxylic Acid Analog Agonist->GPR109A Binds AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP AntiLipolysis Anti-lipolytic Effects cAMP->AntiLipolysis Flushing Prostaglandin Release (Flushing) BetaArrestin->Flushing

Caption: GPR109A receptor signaling pathways.

Conclusion

References

Structure-Activity Relationship (SAR) Studies of 4,6-Dimethylnicotinic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 4,6-dimethylnicotinic acid scaffold. The primary focus of this guide is on their potent anti-tuberculosis activity, with additional insights into the anticancer potential of structurally related nicotinonitrile derivatives. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays. Visual diagrams generated using Graphviz are included to illustrate experimental workflows, signaling pathways, and logical SAR relationships.

I. Comparative Biological Activity

The following tables summarize the biological activities of this compound derivatives and related compounds.

Table 1: Anti-Tuberculosis Activity of this compound Analogues

Derivatives of this compound have been investigated as analogues of the anti-tuberculosis drug bedaquiline. These analogues replace the naphthalene core of bedaquiline with the 4,6-dimethylpyridine moiety. The anti-mycobacterial activity is reported as the minimum inhibitory concentration (MIC₉₀) against Mycobacterium tuberculosis.

Compound IDR Group (at position X)MIC₉₀ (µg/mL)clogP
Bedaquiline (Reference) N/A0.037.25
Analogue 1 Br0.155.54
Analogue 2 CN0.254.90
Analogue 3 OMe1.24.01

Data sourced from a study on pyridyl analogues of bedaquiline.

Table 2: Anticancer Activity of 2-Amino-4,6-diphenylnicotinonitrile Derivatives

While direct SAR studies on the anticancer activity of this compound derivatives are limited, research on the structurally related 2-amino-4,6-diphenylnicotinonitriles provides valuable insights. The data below presents the cytotoxic activity (IC₅₀) against human breast cancer cell lines. It is important to note the core structural differences from the anti-tuberculosis compounds, namely the presence of a nitrile group at position 3, an amino group at position 2, and phenyl substitutions at positions 4 and 6.

Compound IDR¹ (on 4-phenyl)R² (on 6-phenyl)IC₅₀ (µM) - MCF-7IC₅₀ (µM) - MDA-MB-231
Doxorubicin (Reference) N/AN/A1.25 ± 0.062.52 ± 0.13
Compound 1 HH> 10078.28 ± 3.90
Compound 3 4-Cl4-Cl0.89 ± 0.041.15 ± 0.06
Compound 4 4-OCH₃4-OCH₃2.13 ± 0.112.48 ± 0.12

Data sourced from a study on 2-amino-4,6-diphenylnicotinonitriles.[1]

II. Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Synthesis of N-methoxy-N,4,6-trimethylnicotinamide (A Key Intermediate)

This protocol describes the synthesis of a Weinreb amide intermediate used in the preparation of bedaquiline analogues.

  • Materials: this compound, oxalyl chloride, dimethylformamide (DMF), dichloromethane (DCM), N,O-dimethylhydroxylamine hydrochloride, pyridine.

  • Procedure:

    • A solution of this compound in dichloromethane is treated with a catalytic amount of dimethylformamide, followed by the dropwise addition of oxalyl chloride.

    • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

    • The solvent is removed under reduced pressure to yield the acid chloride.

    • The acid chloride is redissolved in dichloromethane and added to a solution of N,O-dimethylhydroxylamine hydrochloride and pyridine in dichloromethane at 0 °C.

    • The reaction is stirred and allowed to warm to room temperature.

    • Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated to give the crude product.

    • The product is purified by column chromatography on silica gel.

2. In Vitro Anti-Tuberculosis Activity Assay (MIC Determination)

This protocol outlines the determination of the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis using a microdilution method.

  • Materials: Mycobacterium tuberculosis H37Rv strain, Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase), 96-well microplates, test compounds.

  • Procedure:

    • Test compounds are serially diluted in Middlebrook 7H9 broth in a 96-well plate.

    • A standardized inoculum of M. tuberculosis H37Rv is prepared and added to each well.

    • The plates are incubated at 37°C for 7-14 days.

    • Following incubation, a resazurin solution is added to each well, and the plates are re-incubated for 24-48 hours.

    • The MIC is determined as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink.

3. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the assessment of the cytotoxic effects of compounds on cancer cell lines.

  • Materials: Human cancer cell lines (e.g., MCF-7, MDA-MB-231), DMEM or RPMI-1640 medium supplemented with 10% FBS, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

    • After the incubation period, MTT solution is added to each well, and the plate is incubated for another 4 hours at 37°C.

    • The medium containing MTT is removed, and DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[2][3][4][5][6]

III. Visualizations

Diagram 1: General Workflow for SAR Studies

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Lead_Compound Lead Scaffold (this compound) Chemical_Modification Chemical Modification (e.g., at C2, C5, COOH) Lead_Compound->Chemical_Modification Library_Synthesis Synthesis of Derivative Library Chemical_Modification->Library_Synthesis Primary_Screening Primary Screening (e.g., MIC Assay) Library_Synthesis->Primary_Screening Secondary_Screening Secondary Screening (e.g., Cytotoxicity Assay) Primary_Screening->Secondary_Screening Data_Analysis Data Analysis (IC50/MIC Determination) Secondary_Screening->Data_Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation Lead_Optimization Lead Optimization SAR_Elucidation->Lead_Optimization Lead_Optimization->Chemical_Modification Iterative Improvement

Caption: A generalized workflow for structure-activity relationship studies.

Diagram 2: Mycobacterial ATP Synthase Inhibition Pathway

ATP_Synthase_Inhibition Bedaquiline_Analogue This compound Derivative ATP_Synthase Mycobacterial ATP Synthase (F1Fo) Bedaquiline_Analogue->ATP_Synthase Inhibition Inhibition Bedaquiline_Analogue->Inhibition Proton_Channel Proton Channel (Fo subunit) ATP_Synthase->Proton_Channel contains ATP_Production ATP Synthesis Proton_Channel->ATP_Production drives Bacterial_Growth Mycobacterial Growth ATP_Production->Bacterial_Growth enables Inhibition->ATP_Production

Caption: Inhibition of mycobacterial ATP synthase by bedaquiline analogues.

Diagram 3: Logical Relationships in SAR Findings

SAR_Logic cluster_tb Anti-Tuberculosis SAR cluster_ac Anticancer SAR Core_Structure Core Structure Anti-TB Activity (this compound) Anticancer Activity (2-Amino-4,6-diphenylnicotinonitrile) TB_SAR Key Substitutions Position 5 (Pyridine Ring) Lipophilicity (clogP) Core_Structure:tb->TB_SAR:head AC_SAR Key Substitutions Phenyl at C4 & C6 Phenyl Substituents Core_Structure:ac->AC_SAR:head TB_Activity Biological Effect Lower MIC (Higher Potency) TB_SAR:pos5->TB_Activity:mic Br > CN > OMe TB_SAR:lipophilicity->TB_Activity:mic Higher clogP correlates with higher potency AC_Activity Biological Effect Lower IC50 (Higher Potency) AC_SAR:pos46->AC_Activity:ic50 Presence is key AC_SAR:substituents->AC_Activity:ic50 Electron-withdrawing (Cl) > Electron-donating (OCH3)

Caption: Logical summary of key SAR findings for different biological activities.

References

Comparative Efficacy of 4,6-Dimethylnicotinic Acid: An Analysis of Available In Vitro Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in publicly available in vitro studies directly comparing the efficacy of 4,6-Dimethylnicotinic acid with standard drugs for any specific biological activity. While the broader class of nicotinic acid derivatives has been the subject of numerous investigations, leading to the development of drugs with anti-inflammatory, antibacterial, and lipid-lowering properties, specific data on the 4,6-dimethyl substituted variant remains elusive.

For instance, while some studies on novel nicotinic acid derivatives have shown promising in vitro activity against bacterial strains, with some compounds exhibiting greater potency than standard antibiotics, these investigations did not specifically include this compound in their comparative analysis. Similarly, research on the anti-inflammatory properties of other nicotinic acid analogs, which have been compared to drugs like ibuprofen and celecoxib, does not extend to the 4,6-dimethyl variant.

At present, there is insufficient publicly available scientific data to construct a comparative guide on the in vitro efficacy of this compound against standard drugs. The absence of such foundational research, including quantitative data from established in vitro models and detailed experimental protocols, makes it impossible to generate the requested data tables and visualizations. Further research is required to elucidate the potential biological activities of this compound and to establish its efficacy relative to existing therapeutic options. Without such studies, any claims regarding its comparative performance would be purely speculative. Researchers and drug development professionals interested in this specific compound would need to conduct foundational in vitro screening and comparative assays to generate the necessary data.

A Comparative Pharmacological Profile of Nicotinic Acid Esters and Derivatives at Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Therefore, this guide focuses on arecoline, a naturally occurring ester of a nicotinic acid-related structure, for which more extensive nAChR pharmacology data exists, to illustrate the pharmacological principles.[3][4][5] We supplement this with available information on simpler nicotinic acid esters to provide as complete a picture as possible.

Quantitative Comparison of Pharmacological Profiles

The following table summarizes the available quantitative data on the interaction of selected nicotinic acid esters and derivatives with major nAChR subtypes. This data is essential for understanding their potency, affinity, and selectivity, which are critical parameters in drug development.

CompoundnAChR SubtypeBinding Affinity (Ki)Potency (EC50)Efficacy (% of ACh response)Reference
Arecoline α4β2-~100 µM (partial agonist)6-10%[4][5]
α6-containing-~100 µM (partial agonist)6-10%[4][5]
α7-No activation alone (silent agonist)-[4][5]
α3β4-Very low activity<1%[4][5]
Muscle-type (α1β1δε)-Very low activity<1%[4][5]
Methyl Nicotinate Various nAChRsNot reportedNot reportedNot reported[1][2]
Ethyl Nicotinate Various nAChRsNot reportedNot reportedNot reported

Note: The specific stoichiometry of the α4β2 and α6-containing receptors can influence ligand pharmacology.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to determine the pharmacological profiles of nicotinic acid esters.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound to a specific nAChR subtype.

Objective: To measure the ability of a nicotinic acid ester to displace a radiolabeled ligand from a specific nAChR subtype.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from transfected HEK293 cells).

  • Radioligand (e.g., [³H]epibatidine).

  • Test compound (nicotinic acid ester).

  • Non-specific binding control (e.g., a high concentration of nicotine or another suitable ligand).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (saturating concentration of a non-labeled ligand).

  • Equilibration: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percent inhibition of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional properties (potency and efficacy) of a compound on nAChRs expressed in Xenopus oocytes.

Objective: To determine if a nicotinic acid ester acts as an agonist, antagonist, or partial agonist and to quantify its potency (EC50) and efficacy.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the nAChR subunits of interest.

  • Oocyte incubation solution (e.g., ND96).

  • Recording solution (e.g., Ba2+ Ringer's solution).

  • Test compound (nicotinic acid ester).

  • Positive control agonist (e.g., acetylcholine).

  • Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system).

Procedure:

  • Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the oocytes with the cRNA encoding the desired nAChR subunits and incubate for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current). Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application: Perfuse the recording solution over the oocyte. Apply increasing concentrations of the test compound and record the resulting ionic currents. Also, apply a saturating concentration of a full agonist (e.g., acetylcholine) to determine the maximum possible response.

  • Data Analysis: Measure the peak current amplitude at each concentration of the test compound. Plot the normalized current response against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum response relative to the full agonist (efficacy).

Signaling Pathways and Experimental Workflows

Activation of nAChRs by agonists, including certain nicotinic acid derivatives, can trigger various intracellular signaling cascades. The following diagrams illustrate a key signaling pathway and the general workflow for a binding assay.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Opens Channel Agonist Nicotinic Acid Ester (e.g., Arecoline) Agonist->nAChR Binds PI3K PI3K Ca_Influx->PI3K MAPK MAPK Pathway Ca_Influx->MAPK Akt Akt PI3K->Akt Cellular_Response Cellular Response (e.g., Neuroprotection) Akt->Cellular_Response MAPK->Cellular_Response

Caption: nAChR signaling pathway activated by an agonist.

Experimental_Workflow A 1. Prepare nAChR-expressing cell membranes B 2. Incubate membranes with radioligand and test compound A->B C 3. Separate bound and free radioligand via filtration B->C D 4. Quantify radioactivity of bound ligand C->D E 5. Analyze data to determine IC50 and Ki values D->E

Caption: General workflow for a radioligand binding assay.

References

A Spectroscopic Comparison of 4,6-Dimethylnicotinic Acid and its Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic properties of 4,6-Dimethylnicotinic acid and its methyl, ethyl, and propyl esters. The information is intended for researchers, scientists, and drug development professionals to facilitate the identification and characterization of these compounds. While experimental data for these specific molecules is limited in publicly available literature, this guide presents predicted spectroscopic data based on the analysis of closely related compounds. All presented data should be considered as a reference and experimental verification is highly recommended for definitive structural confirmation.

Data Presentation

The following tables summarize the predicted spectroscopic data for this compound and its esters.

Disclaimer: The quantitative data presented in these tables are predicted values based on the spectroscopic data of structurally similar compounds and general principles of spectroscopy. These values are for estimation purposes only and have not been experimentally verified for the title compounds.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm

CompoundH-2 (s)H-5 (s)-CH₃ (4-pos, s)-CH₃ (6-pos, s)Ester Alkyl Group
This compound~8.9~7.9~2.5~2.7-COOH (broad s, ~11-13)
Methyl 4,6-dimethylnicotinate~8.8~7.8~2.4~2.6-OCH₃ (s, ~3.9)
Ethyl 4,6-dimethylnicotinate~8.8~7.8~2.4~2.6-OCH₂CH₃ (q, ~4.3), -OCH₂CH₃ (t, ~1.4)
Propyl 4,6-dimethylnicotinate~8.8~7.8~2.4~2.6-OCH₂CH₂CH₃ (t, ~4.2), -OCH₂CH₂CH₃ (sextet, ~1.8), -OCH₂CH₂CH₃ (t, ~1.0)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm

CompoundC-2C-3C-4C-5C-6Carbonyl (C=O)-CH₃ (4-pos)-CH₃ (6-pos)Ester Alkyl Group
This compound~152~130~148~138~158~168~20~24-
Methyl 4,6-dimethylnicotinate~151~129~147~137~157~166~20~24-OCH₃ (~52)
Ethyl 4,6-dimethylnicotinate~151~129~147~137~157~165~20~24-OCH₂CH₃ (~61), -OCH₂CH₃ (~14)
Propyl 4,6-dimethylnicotinate~151~129~147~137~157~165~20~24-OCH₂CH₂CH₃ (~67), -OCH₂CH₂CH₃ (~22), -OCH₂CH₂CH₃ (~10)

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)C=O StretchC=C & C=N StretchC-O Stretch
This compound2500-3300 (broad)~1700~1600, ~1550~1300
Methyl 4,6-dimethylnicotinate-~1725~1600, ~1550~1280
Ethyl 4,6-dimethylnicotinate-~1725~1600, ~1550~1280
Propyl 4,6-dimethylnicotinate-~1725~1600, ~1550~1280

Table 4: Predicted UV-Vis Absorption Maxima (λmax) in nm

Compoundλmax (π → π*)Solvent
This compound~265Ethanol
Methyl 4,6-dimethylnicotinate~265Ethanol
Ethyl 4,6-dimethylnicotinate~265Ethanol
Propyl 4,6-dimethylnicotinate~265Ethanol

Table 5: Predicted Molecular Ion Peaks in Mass Spectrometry (m/z)

CompoundMolecular Formula[M]⁺ or [M+H]⁺
This compoundC₈H₉NO₂151
Methyl 4,6-dimethylnicotinateC₉H₁₁NO₂165
Ethyl 4,6-dimethylnicotinateC₁₀H₁₃NO₂179
Propyl 4,6-dimethylnicotinateC₁₁H₁₅NO₂193

Experimental Protocols

The following are general protocols for the spectroscopic analysis of the title compounds. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include spectral width, acquisition time, relaxation delay, and the number of scans.

    • ¹³C NMR: Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (e.g., this compound): Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

    • Liquid Samples (Esters): A neat spectrum can be obtained by placing a drop of the liquid between two salt plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax for optimal accuracy.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum over a specific wavelength range (e.g., 200-400 nm). Use a cuvette containing the pure solvent as a reference.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺).

  • Data Interpretation: Analyze the mass-to-charge ratio (m/z) of the molecular ion peak to confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

Mandatory Visualization

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Compound This compound or its Ester NMR NMR Spectrometer (¹H & ¹³C) Compound->NMR Dissolve in deuterated solvent IR FTIR Spectrometer Compound->IR Prepare KBr pellet or neat sample UV_Vis UV-Vis Spectrophotometer Compound->UV_Vis Prepare dilute solution MS Mass Spectrometer Compound->MS Prepare dilute solution NMR_Data Acquire & Process FID NMR->NMR_Data IR_Data Acquire & Process Interferogram IR->IR_Data UV_Vis_Data Record Absorbance Spectrum UV_Vis->UV_Vis_Data MS_Data Acquire Mass Spectrum MS->MS_Data NMR_Interp Chemical Shifts, Coupling Constants, Integration NMR_Data->NMR_Interp IR_Interp Characteristic Absorption Bands (Functional Groups) IR_Data->IR_Interp UV_Vis_Interp λmax (Conjugation) UV_Vis_Data->UV_Vis_Interp MS_Interp Molecular Ion Peak & Fragmentation Pattern MS_Data->MS_Interp

Caption: General workflow for the spectroscopic analysis of an organic compound.

A Comparative Guide to Purity Assessment Methods for Synthesized 4,6-Dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) is a critical step in ensuring its quality, safety, and efficacy. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of synthesized 4,6-Dimethylnicotinic acid. We will delve into the principles and experimental protocols for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvent analysis, supported by comparative data and visual workflows.

The Importance of Purity Assessment

Impurities in a drug substance can arise from various sources, including the manufacturing process, degradation of the API, or contamination.[1] These unwanted chemicals, even in trace amounts, can impact the therapeutic effect and safety of the final drug product.[1] Regulatory bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) have established stringent guidelines for the identification, qualification, and control of impurities in pharmaceutical products.[2][3]

Overview of Purity Assessment Workflow

A systematic approach is essential for the comprehensive purity assessment of a synthesized compound like this compound. The process typically involves a primary assay to determine the content of the main compound and additional tests to identify and quantify specific types of impurities, such as residual solvents and elemental impurities.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_purification Purification cluster_analysis Purity Assessment Synthesized_Product Crude 4,6-Dimethyl- nicotinic Acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesized_Product->Purification Crude Product Primary_Assay Primary Purity Assay (HPLC or qNMR) Purification->Primary_Assay Purified Product Residual_Solvents Residual Solvent Analysis (GC-MS) Purification->Residual_Solvents Elemental_Impurities Elemental Impurity Analysis (ICP-MS) Purification->Elemental_Impurities Final_Purity Final Purity Confirmation Primary_Assay->Final_Purity Residual_Solvents->Final_Purity Elemental_Impurities->Final_Purity

Caption: A general workflow for the purity assessment of a synthesized active pharmaceutical ingredient.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and robustness. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column is recommended.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-22 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Mobile Phase A/B (50:50)

Data Analysis: The purity of this compound is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Hypothetical Performance Data
ParameterThis compoundImpurity 1 (Starting Material)Impurity 2 (Byproduct)
Retention Time (min) 8.54.29.8
Area (%) 99.50.250.25
Limit of Detection (LOD) ~0.01%~0.01%~0.01%
Limit of Quantification (LOQ) ~0.03%~0.03%~0.03%

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR has emerged as a powerful primary method for purity assessment, offering a direct and accurate measurement of the analyte concentration without the need for a specific reference standard of the analyte itself.[4] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Experimental Protocol: ¹H qNMR

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh a suitable, certified internal standard (e.g., maleic acid) into the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.

  • Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).

NMR Acquisition Parameters:

ParameterSetting
Pulse Program A standard 90° pulse sequence
Relaxation Delay (d1) At least 5 times the longest T₁ of the signals of interest
Number of Scans Sufficient to achieve a signal-to-noise ratio of >250:1 for the signals to be integrated

Data Analysis: The purity is calculated using the following formula:

Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Hypothetical Performance Data
ParameterValue
Determined Purity (% w/w) 99.2%
Precision (RSD) < 1%
Accuracy (% Recovery) 98-102%
Key Advantages - Primary method, traceable to SI units- No need for a specific reference standard of the analyte- Provides structural information
Key Disadvantages - Lower sensitivity than HPLC- Requires a certified internal standard

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

Residual solvents are organic volatile chemicals used or produced during the synthesis of a drug substance.[3] Their presence is strictly controlled due to their potential toxicity. Headspace GC-MS is the preferred method for this analysis, offering high sensitivity and specificity for a wide range of volatile compounds.[3][5]

Experimental Protocol: Headspace GC-MS

Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.

GC-MS Conditions:

ParameterCondition
Column DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness
Carrier Gas Helium, constant flow
Oven Program 40 °C (5 min), then ramp to 240 °C at 10 °C/min, hold for 5 min
Injector Temperature 220 °C
Transfer Line Temperature 240 °C
Ion Source Temperature 230 °C
Mass Range m/z 35-350
Headspace Vial Temp. 80 °C
Headspace Loop Temp. 90 °C
Headspace Transfer Line Temp. 100 °C
Sample Preparation Dissolve a known amount of the sample in a suitable high-boiling solvent (e.g., DMSO) in a headspace vial.

Data Analysis: Identification of residual solvents is based on their retention time and mass spectrum, compared to a library of known solvents. Quantification is performed using an external or internal standard method.

Hypothetical Performance Data
Residual SolventConcentration (ppm)ICH Limit (Class 2) (ppm)Status
Toluene 50890Pass
Methanol 1503000Pass
Dichloromethane 20600Pass

Comparison of Purity Assessment Methods

Caption: A comparison of the primary applications of HPLC, qNMR, and GC-MS in purity assessment.

FeatureHPLCqNMRGC-MS (Residual Solvents)
Principle Chromatographic separation based on polarityNuclear magnetic resonance signal intensityChromatographic separation of volatile compounds
Primary Use Purity of main component and non-volatile impuritiesAbsolute purity of main componentIdentification and quantification of residual solvents
Sensitivity High (ppm to ppb)Moderate (low % to ppm)Very High (ppm to ppb)
Quantification Relative (Area %) or External StandardAbsolute (with internal standard)External or Internal Standard
Structural Info Limited (Retention Time)High (Chemical Structure)High (Mass Spectrum)
Throughput HighModerateHigh

Conclusion

A comprehensive purity assessment of synthesized this compound requires a multi-faceted analytical approach. HPLC serves as a robust and sensitive method for determining the purity of the main component and detecting non-volatile impurities. qNMR provides an excellent orthogonal method for absolute purity determination and structural confirmation. Finally, headspace GC-MS is the indispensable tool for ensuring that residual solvent levels are within the stringent safety limits set by regulatory agencies. The selection and application of these methods, as detailed in this guide, will enable researchers and drug developers to confidently establish the purity of their synthesized compounds, a critical step towards ensuring the quality and safety of potential new medicines.

References

Navigating the Path from Lab to Life: A Comparative Guide to In Vitro and In Vivo Correlation for 4,6-Dimethylnicotinic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a strong in vitro-in vivo correlation (IVIVC) is a cornerstone of efficient and effective therapeutic development. This guide provides a comparative framework for assessing the activity of 4,6-Dimethylnicotinic acid, a derivative of nicotinic acid (niacin), from preclinical laboratory assays to whole-organism studies. Due to the limited publicly available biological data specifically for this compound, this guide presents a comprehensive overview of the standard experimental methodologies and comparative data for nicotinic acid and its well-established alternatives. This framework will enable researchers to design and interpret studies for novel nicotinic acid analogs.

Nicotinic acid, a long-standing therapy for dyslipidemia, exerts its effects primarily through the activation of the G protein-coupled receptor GPR109A (also known as HCAR2).[1][2][3] This activation leads to a cascade of events, including the inhibition of lipolysis in adipocytes, which contributes to the reduction of circulating free fatty acids and subsequently, very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol.[1][4] Nicotinic acid also has well-documented anti-inflammatory effects, which are also mediated, at least in part, by GPR109A on immune cells.[1][4]

In Vitro Evaluation: The First Step in Characterizing Activity

A battery of in vitro assays is essential to profile the activity of a novel compound like this compound. These assays provide initial insights into its mechanism of action, potency, and potential for off-target effects.

Key In Vitro Assays
Assay TypePurposeKey Parameters MeasuredExample Alternatives for Comparison
Receptor Binding Assay To determine the affinity of the compound for the GPR109A receptor.Ki (Inhibition constant)Nicotinic Acid, Acipimox, Laropiprant
GTPγS Binding Assay To measure the functional activation of the GPR109A receptor by assessing G-protein coupling.EC50 (Half-maximal effective concentration), Emax (Maximum effect)Nicotinic Acid, Butyrate[5]
cAMP Assay To quantify the downstream signaling effect of GPR109A activation (inhibition of adenylyl cyclase).IC50 (Half-maximal inhibitory concentration)Nicotinic Acid, Acifran
Adipocyte Lipolysis Assay To assess the primary therapeutic effect of inhibiting fat breakdown in adipocytes.Inhibition of free fatty acid (FFA) releaseNicotinic Acid, Palmitic Acid[6]
Macrophage Anti-inflammatory Assay To evaluate the potential anti-inflammatory properties of the compound.Inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) releaseNicotinic Acid, Ibuprofen[7]
Cytotoxicity Assay (e.g., MTT, LDH) To determine the concentration at which the compound becomes toxic to cells.CC50 (Half-maximal cytotoxic concentration)Doxorubicin, various nicotinic acid derivatives[8]
Experimental Protocol: GPR109A Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the human GPR109A receptor.

Materials:

  • HEK293 cells stably expressing human GPR109A.

  • Radioligand (e.g., [³H]-Nicotinic Acid).

  • Test compound (this compound) and reference compounds (unlabeled Nicotinic Acid).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Culture and harvest HEK293-hGPR109A cells. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-Nicotinic Acid, and varying concentrations of the test compound or unlabeled nicotinic acid.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

GPR109A_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture HEK293-hGPR109A Cell Culture homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation homogenization->centrifugation resuspension Resuspension in Binding Buffer centrifugation->resuspension incubation Incubation with [3H]-Nicotinic Acid & Test Compound resuspension->incubation Membranes filtration Rapid Filtration incubation->filtration washing Filter Washing filtration->washing scintillation Scintillation Counting washing->scintillation ic50 IC50 Determination scintillation->ic50 ki Ki Calculation ic50->ki

Workflow for a GPR109A Receptor Binding Assay.

In Vivo Evaluation: Assessing Activity in a Biological System

Positive in vitro results pave the way for in vivo studies to evaluate the compound's efficacy, pharmacokinetics, and safety in a living organism. For a nicotinic acid analog, a key in vivo model would be one of dyslipidemia.

Key In Vivo Models and Parameters
Animal ModelInduction MethodKey Parameters MeasuredExample Alternatives for Comparison
ApoE-/- or LDLr-/- Mice High-fat/high-cholesterol dietPlasma levels of Total Cholesterol, LDL-C, HDL-C, Triglycerides; Atherosclerotic plaque sizeNicotinic Acid, Statins (e.g., Atorvastatin), Ezetimibe
Syrian Golden Hamster High-fructose, high-fat dietPlasma levels of Total Cholesterol, VLDL-C, TriglyceridesNicotinic Acid, Fibrates (e.g., Fenofibrate)
Rat Model of Inflammation Carrageenan-induced paw edemaPaw volume, expression of inflammatory markers (e.g., COX-2, iNOS)Nicotinic Acid, Indomethacin[7]
Experimental Protocol: Hypolipidemic Activity in ApoE-/- Mice

Objective: To evaluate the efficacy of this compound in reducing plasma lipids and atherosclerosis in a mouse model of dyslipidemia.

Materials:

  • Male ApoE-/- mice (8-10 weeks old).

  • High-fat, high-cholesterol diet (e.g., Western diet).

  • Test compound (this compound), reference compound (Nicotinic Acid), and vehicle control.

  • Equipment for oral gavage, blood collection, and tissue processing.

  • Analytical kits for measuring plasma lipids.

Procedure:

  • Acclimation and Induction: Acclimate mice for one week, then feed them a high-fat diet for a specified period (e.g., 4-6 weeks) to induce hyperlipidemia.

  • Grouping and Treatment: Randomly divide the mice into treatment groups (vehicle control, this compound at various doses, Nicotinic Acid). Administer the compounds daily via oral gavage for a defined treatment period (e.g., 8-12 weeks).

  • Monitoring: Monitor body weight and food intake regularly.

  • Blood Collection: Collect blood samples at baseline and at the end of the treatment period for lipid analysis.

  • Lipid Analysis: Measure plasma concentrations of total cholesterol, HDL-C, LDL-C, and triglycerides using commercial enzymatic kits.

  • Atherosclerosis Assessment: At the end of the study, euthanize the mice and perfuse the vasculature. Excise the aorta, stain with Oil Red O, and quantify the atherosclerotic lesion area.

  • Data Analysis: Statistically compare the lipid profiles and lesion areas between the treatment groups and the vehicle control group.

In_Vivo_Dyslipidemia_Workflow acclimation ApoE-/- Mice Acclimation diet High-Fat Diet Induction acclimation->diet grouping Grouping & Daily Oral Gavage diet->grouping monitoring Monitor Body Weight & Food Intake grouping->monitoring blood_collection Blood Collection (Baseline & Final) grouping->blood_collection euthanasia Euthanasia & Aorta Excision grouping->euthanasia lipid_analysis Plasma Lipid Analysis blood_collection->lipid_analysis staining Oil Red O Staining euthanasia->staining quantification Lesion Area Quantification staining->quantification Nicotinic_Acid_Signaling NA Nicotinic Acid (or Analog) GPR109A GPR109A Receptor NA->GPR109A Binds & Activates AC Adenylyl Cyclase GPR109A->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Catalyzes FFA Free Fatty Acid Release Lipolysis->FFA

References

Benchmarking 4,6-Dimethylnicotinic Acid: A Comparative Guide for Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of 4,6-Dimethylnicotinic acid as a synthetic intermediate. Through an objective comparison with alternative nicotinic acid derivatives, this document offers supporting experimental data, detailed protocols, and visual workflows to inform synthetic strategy and decision-making in pharmaceutical and chemical research.

Executive Summary

This compound is a substituted pyridine carboxylic acid with potential applications as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its performance as a synthetic intermediate is dictated by the efficiency of its synthesis and its reactivity in downstream applications. This guide evaluates a plausible and efficient synthetic route to this compound and benchmarks its utility in a common amide bond forming reaction against other nicotinic acid derivatives.

Data Presentation: Comparative Performance of Nicotinic Acid Intermediates

The following tables summarize key performance indicators for the synthesis of this compound and its subsequent use in a representative amide coupling reaction, compared with other common nicotinic acid intermediates.

Table 1: Synthesis of Nicotinic Acid Derivatives

IntermediateStarting MaterialKey ReagentsTypical Yield (%)Estimated Reaction Time (h)Relative Cost Index*
This compound 2,4-LutidineO₂, NH₃, V₂O₅/MoO₃ catalyst; then H₂O, NaOH60-70 (overall)8-121.2
Nicotinic acid3-PicolineO₂, NH₃, V₂O₅/TiO₂ catalyst; then H₂O, NaOH80-90[1]6-101.0
6-Methylnicotinic acid2-Methyl-5-ethylpyridineHNO₃, H₂SO₄65-70[2]10-141.1
4-Hydroxynicotinic acidDehydroacetic acidNH₃, H₂O~754-61.5

*Relative Cost Index is an estimate based on the price of starting materials and the complexity of the synthesis. Nicotinic acid is set as the baseline at 1.0.

Table 2: Performance in Amide Coupling Reaction (EDC/NHS Chemistry)

Nicotinic Acid DerivativeAmine SubstrateCoupling ReagentsTypical Yield (%)Reaction Time (h)Purity of Amide Product (%)
This compound AnilineEDC, NHS, DIPEA85-95 (estimated)2-4>98
Nicotinic acidAnilineEDC, NHS, DIPEA~902-4>98
6-Methylnicotinic acidAnilineEDC, NHS, DIPEA85-95 (estimated)2-4>98
4-Chloronicotinic acidAnilineEDC, NHS, DIPEA~803-5>97

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,4-Lutidine

This protocol outlines a two-step process involving the ammoxidation of 2,4-lutidine to 4,6-dimethylnicotinonitrile, followed by hydrolysis to the carboxylic acid.

Step 1: Ammoxidation of 2,4-Lutidine

  • Materials: 2,4-Lutidine, ammonia (gas), oxygen (gas), vanadium pentoxide/molybdenum trioxide (V₂O₅/MoO₃) catalyst on a silica support.

  • Procedure:

    • A gaseous mixture of 2,4-lutidine, ammonia, and oxygen (molar ratio 1:3:15) is passed through a fixed-bed reactor containing the V₂O₅/MoO₃ catalyst.

    • The reaction is maintained at a temperature of 350-400°C and atmospheric pressure.

    • The effluent gas stream is cooled to condense the liquid products, which primarily consist of 4,6-dimethylnicotinonitrile and unreacted 2,4-lutidine.

    • The crude nitrile is separated from the starting material by fractional distillation. A typical yield for this step is 70-80%.

Step 2: Hydrolysis of 4,6-Dimethylnicotinonitrile

  • Materials: 4,6-Dimethylnicotinonitrile, sodium hydroxide (NaOH) solution (10% w/v), hydrochloric acid (HCl) (concentrated).

  • Procedure:

    • 4,6-Dimethylnicotinonitrile is refluxed in a 10% aqueous solution of sodium hydroxide for 4-6 hours until the evolution of ammonia ceases.

    • The reaction mixture is cooled to room temperature and acidified to a pH of 3-4 with concentrated hydrochloric acid.

    • The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

    • Further purification can be achieved by recrystallization from ethanol. A typical yield for this step is 85-95%.

Protocol 2: Amide Coupling of this compound with Aniline

This protocol describes a standard procedure for forming an amide bond using EDC/NHS coupling chemistry.

  • Materials: this compound, aniline, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-Hydroxysuccinimide (NHS), Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

  • Procedure:

    • To a solution of this compound (1.0 eq) in dichloromethane (DCM) are added EDC (1.2 eq) and NHS (1.2 eq). The mixture is stirred at room temperature for 30 minutes.

    • Aniline (1.1 eq) and DIPEA (1.5 eq) are then added to the reaction mixture.

    • The reaction is stirred at room temperature for 2-4 hours and monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product, 4,6-dimethyl-N-phenylnicotinamide, is purified by column chromatography on silica gel.

Mandatory Visualizations

G cluster_0 Synthesis of this compound 2,4-Lutidine 2,4-Lutidine Ammoxidation Ammoxidation 2,4-Lutidine->Ammoxidation O2, NH3, Catalyst 4,6-Dimethylnicotinonitrile 4,6-Dimethylnicotinonitrile Ammoxidation->4,6-Dimethylnicotinonitrile Hydrolysis Hydrolysis 4,6-Dimethylnicotinonitrile->Hydrolysis NaOH, H2O, then HCl This compound This compound Hydrolysis->this compound

Caption: Proposed synthetic workflow for this compound.

G cluster_1 EDC/NHS Amide Coupling Mechanism Carboxylic_Acid R-COOH (this compound) O-Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O-Acylisourea + EDC EDC EDC->O-Acylisourea NHS_Ester NHS Ester (amine-reactive) O-Acylisourea->NHS_Ester + Isourea_byproduct Isourea byproduct O-Acylisourea->Isourea_byproduct NHS NHS NHS->NHS_Ester Amide R-CONH-R' (Amide Product) NHS_Ester->Amide + NHS_byproduct NHS NHS_Ester->NHS_byproduct Amine R'-NH2 (Aniline) Amine->Amide

Caption: Reaction mechanism for EDC/NHS mediated amide bond formation.

Concluding Remarks

This compound represents a viable synthetic intermediate, with a plausible and efficient synthesis from readily available 2,4-lutidine. Its performance in standard amide coupling reactions is expected to be comparable to other substituted nicotinic acids. The choice of a particular nicotinic acid derivative as a synthetic intermediate will ultimately depend on the specific target molecule, desired substitution pattern, and overall cost-effectiveness of the synthetic route. This guide provides a foundational benchmark to aid researchers in making these critical decisions.

References

Uncharted Territory: The Cross-Reactivity Profile of 4,6-Dimethylnicotinic Acid Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the cross-reactivity profile of 4,6-Dimethylnicotinic acid reveals a significant gap in publicly available scientific literature. At present, there is no specific experimental data detailing its primary biological targets, off-target interactions, or binding affinities (such as Kᵢ, Kₑ, or IC₅₀ values). This absence of information precludes the creation of a detailed comparison guide with direct supporting data for this specific molecule.

While the synthesis and basic chemical properties of this compound, also known as 4,6-dimethylpyridine-3-carboxylic acid, are documented, its pharmacological profile remains largely unexplored. Research into nicotinic acid and its derivatives is extensive, with many compounds investigated for a range of therapeutic applications, including anti-inflammatory and anticancer activities. However, the specific biological effects and potential for cross-reactivity of the dimethylated form at the 4 and 6 positions have not been characterized in published studies.

For researchers, scientists, and drug development professionals interested in this molecule, this represents both a challenge and an opportunity. The lack of existing data means that any investigation into its biological activity would be novel and could yield new discoveries.

A General Framework for Cross-Reactivity Profiling of Nicotinic Acid Derivatives

In the absence of specific data for this compound, a general workflow for assessing the cross-reactivity of a novel nicotinic acid derivative is presented below. This framework outlines the typical experimental approach and data presentation that would be required to build a comprehensive comparison guide.

Experimental Workflow for Cross-Reactivity Profiling

A logical workflow is essential to systematically evaluate the interaction of a compound with a wide range of biological targets. This typically involves a tiered approach, starting with broad screening and progressing to more specific functional assays.

A Compound Synthesis (this compound) B Broad Panel Screening (e.g., CEREP, Eurofins) A->B C Initial Hit Identification B->C D Dose-Response Binding Assays (Ki, Kd determination) C->D E Orthogonal Functional Assays (e.g., cell-based reporter assays) D->E F Selectivity Profiling (against related targets) E->F G Signaling Pathway Analysis F->G H In vivo Target Engagement G->H I Comparative Analysis H->I

Figure 1. A generalized experimental workflow for the cross-reactivity profiling of a novel small molecule.

Data Presentation: Hypothetical Comparison Table

To illustrate how data would be presented, the following table provides a hypothetical comparison of a fictional nicotinic acid derivative ("Compound X") with a known comparator. This demonstrates the type of quantitative data necessary for a meaningful comparison.

TargetCompound XComparator (e.g., Nicotinic Acid)Assay Type
Primary Target
GPR109AIC₅₀ = 150 nMIC₅₀ = 500 nM[³H]-Nicotinic Acid Binding
Key Off-Targets
COX-1IC₅₀ > 10 µMIC₅₀ > 10 µMEnzyme Inhibition
COX-2IC₅₀ = 5 µMIC₅₀ > 10 µMEnzyme Inhibition
hERGIC₅₀ > 20 µMIC₅₀ > 20 µMElectrophysiology
Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are example protocols for key assays in cross-reactivity profiling.

Radioligand Binding Assay for GPR109A
  • Cell Culture and Membrane Preparation: HEK293 cells stably expressing human GPR109A are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Assay Conditions: Membranes are incubated with a radiolabeled ligand (e.g., [³H]-Nicotinic acid) and varying concentrations of the test compound (e.g., this compound) in a binding buffer.

  • Incubation and Filtration: The reaction is incubated to allow binding to reach equilibrium. The mixture is then rapidly filtered to separate bound from unbound radioligand.

  • Detection and Analysis: The radioactivity retained on the filter is measured by liquid scintillation counting. IC₅₀ values are determined by non-linear regression analysis of the competition binding data.

Enzyme Inhibition Assay (e.g., COX-2)
  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and its substrate (e.g., arachidonic acid) are prepared in an appropriate assay buffer.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate and allowed to proceed for a defined time. The reaction is then terminated.

  • Product Detection: The amount of product formed (e.g., prostaglandin E₂) is quantified, typically using an ELISA-based method.

  • Data Analysis: IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

Signaling Pathway Visualization

Should a primary target be identified for this compound, visualizing its associated signaling pathway would be a key component of its profile. For instance, if it were found to be an agonist of a G-protein coupled receptor (GPCR), the following diagram illustrates a generic GPCR signaling cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_protein G-protein (α, β, γ subunits) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A Second_Messenger->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to Ligand Ligand (e.g., this compound) Ligand->GPCR Binds

Figure 2. A simplified diagram of a generic G-protein coupled receptor (GPCR) signaling pathway.

Conclusion

While a detailed cross-reactivity profile for this compound is not currently available, the frameworks provided here offer a roadmap for how such a profile could be established. Future research to elucidate the biological targets and potential therapeutic applications of this compound is warranted. For drug development professionals, the initial step would be to perform broad panel screening to identify potential primary targets and off-targets, which would then guide more focused in vitro and in vivo studies.

Safety Operating Guide

Proper Disposal Procedures for 4,6-Dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 4,6-Dimethylnicotinic acid as a hazardous chemical waste. Do not dispose of it in the regular trash or down the drain. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations.

Immediate Safety and Hazard Communication

Hazard Profile of Structurally Similar Nicotinic Acid Derivatives:

Hazard StatementCompoundSource
Causes skin irritation6-Methylnicotinic acid, 2-Chloro-6-methylnicotinic Acid[1][2]
Causes serious eye irritationNicotinic acid, 6-Methylnicotinic acid, 2-Chloro-6-methylnicotinic Acid[1][2][3]
May cause respiratory irritation6-Methylnicotinic acid[4]
Harmful to aquatic lifeNicotinic acid[3]

Based on this data, it is prudent to assume that this compound is a skin and eye irritant and may be harmful to aquatic ecosystems.[1][2][3][4] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.

Segregation and Storage of Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions.[5]

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[6] The container should be made of a material that will not react with the acidic nature of the compound.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[7]

  • Storage: Store the waste container in a designated satellite accumulation area.[5] It should be kept separate from incompatible materials such as bases, oxidizers, and reactive metals.[8] Ensure the container is kept closed except when adding waste.[6]

Disposal Procedures for Solid and Liquid Waste

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[2]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and gloves, in the designated hazardous waste container.[6]

    • Liquid Waste: If this compound is in a solution, collect it in a designated liquid hazardous waste container. Do not mix it with other incompatible solvent wastes.[8]

  • Container Management:

    • Do not overfill waste containers; leave adequate headspace for expansion.

    • Ensure the exterior of the waste container is clean and free of contamination.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest and pickup.

Disposal of Empty Containers:

Empty containers that once held this compound must also be disposed of properly.

  • Triple Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., water, if the compound is soluble) that can dissolve the chemical residue.[7]

  • Rinsate Collection: The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[7] Subsequent rinsates may also need to be collected depending on local regulations and the toxicity of the compound.

  • Final Disposal: After triple rinsing and air drying, the container may be disposed of in the regular trash or recycled, depending on institutional policies.[7]

Experimental Workflow for Waste Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Start: 4,6-Dimethylnicotinic Acid Waste Generated B Is the waste solid or liquid? A->B E Is the original container empty? A->E C Collect in designated SOLID hazardous waste container B->C Solid D Collect in designated LIQUID hazardous waste container B->D Liquid I Store waste container in satellite accumulation area C->I D->I F Triple rinse container with an appropriate solvent E->F Yes G Collect first rinsate as hazardous waste F->G H Dispose of rinsed container per institutional policy F->H G->D J Contact EHS for waste pickup I->J K End: Waste properly disposed J->K

Caption: Disposal Decision Workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4,6-Dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 4,6-Dimethylnicotinic acid. Designed for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step instructions to ensure a safe laboratory environment.

Operational Plan: Safe Handling of this compound

This section details the necessary precautions and personal protective equipment (PPE) required when working with this compound.

1. Engineering Controls:

  • Ventilation: Always handle this compound within a properly functioning chemical fume hood to minimize the inhalation of dust or aerosols.[4][5] Ensure the fume hood has a certified face velocity.

  • Designated Area: Designate a specific area within the laboratory for handling this compound to prevent cross-contamination.

2. Personal Protective Equipment (PPE):

The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes & Face Chemical Splash Goggles & Face ShieldGoggles must be ANSI-approved.[4] A face shield should be worn in addition to goggles, especially when handling larger quantities or when there is a significant risk of splashing.[4][6]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling organic acids.[4][6][7] Always inspect gloves for tears or punctures before use. Wash hands thoroughly after removing gloves.[4]
Body Laboratory Coat or Chemical-Resistant ApronA fully buttoned lab coat is the minimum requirement.[4] For larger quantities, a chemical-resistant apron over the lab coat is advised.[4]
Respiratory Respirator (if necessary)A respirator may be required for large spills or in situations with inadequate ventilation.[6][7] Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing.[4]
Feet Closed-Toe ShoesAlways wear closed-toe shoes in the laboratory to protect your feet from potential spills.[8]

3. Handling Procedures:

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[4][9]

  • Weighing: If possible, weigh the compound in a ventilated balance enclosure.

  • Solution Preparation: When preparing solutions, always add the acid to the solvent slowly to control any exothermic reactions.[4]

  • Container Handling: Keep containers tightly closed when not in use.[8][10]

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[9] Do not eat, drink, or smoke in the laboratory.[2][5]

4. Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][8][10] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1][10] If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[9]

  • Spills: For small spills of solid material, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[4] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[4][8]

Disposal Plan: this compound and Contaminated Materials

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Chemical Waste: Unused or waste this compound must be collected in a designated hazardous waste container.[11]

  • Contaminated Materials: Any materials contaminated with the compound, such as gloves, weighing paper, and pipette tips, should also be disposed of as hazardous waste.[11] Collect these materials in a separate, clearly labeled hazardous waste bag or container.[11]

  • Rinsate: The first rinse of any glassware that contained this compound must be collected as hazardous waste.[12]

2. Container Labeling and Storage:

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").[11]

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[11][12] Keep containers closed at all times, except when adding waste.[12][13]

3. Final Disposal:

  • Contact EHS: Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[11]

  • Do Not: Do not dispose of this compound down the drain or in the regular trash.[11][12] Evaporation is not an acceptable method of disposal.[12]

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Procedures prep_sds Review SDS (or similar compound data) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood & Designated Area prep_ppe->prep_setup handle_weigh Weigh Compound (in ventilated enclosure if possible) prep_setup->handle_weigh Proceed when ready handle_solution Prepare Solution (add acid to solvent) handle_weigh->handle_solution handle_exp Perform Experiment handle_solution->handle_exp disp_segregate Segregate Waste (Chemical, Contaminated Materials, Rinsate) handle_exp->disp_segregate After experiment disp_label Label Waste Containers disp_segregate->disp_label disp_store Store in Designated Area disp_label->disp_store disp_contact Contact EHS for Disposal disp_store->disp_contact em_spill Spill em_action Follow Emergency Protocols em_spill->em_action em_exposure Exposure (Skin, Eye, Inhalation) em_exposure->em_action

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dimethylnicotinic acid
Reactant of Route 2
Reactant of Route 2
4,6-Dimethylnicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.